Potassium 3,5-Diiodosalicylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-hydroxy-3,5-diiodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMNRTLTNHTZRR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-91-5 (Parent) | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
411.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17274-17-8 | |
| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Physicochemical properties of potassium 3,5-diiodosalicylate for research
Technical Whitepaper: Potassium 3,5-Diiodosalicylate (K-DIS)
Executive Summary
This compound (K-DIS) represents the solubilized alkali salt of 3,5-diiodosalicylic acid (DIS). While the parent acid (CAS 133-91-5) is a well-characterized metabolic probe and synthetic intermediate, its utility in physiological buffers is limited by poor aqueous solubility. The potassium salt overcomes this barrier, acting as a highly bioavailable source of the diiodosalicylate anion.
This guide serves as a definitive technical resource for researchers utilizing K-DIS. It details the thermodynamic properties that dictate its behavior in solution, provides a validated synthesis protocol for high-purity generation, and elucidates its mechanism of action as a mitochondrial uncoupler and protein-binding probe.
Chemical Identity & Structural Analysis
The pharmacological activity of K-DIS resides in the 3,5-diiodosalicylate anion. The iodine atoms at the meta positions (relative to the carboxyl group) exert a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic hydroxyl group compared to unsubstituted salicylic acid.
Key Chemical Parameters
| Parameter | Data | Notes |
| IUPAC Name | Potassium 2-hydroxy-3,5-diiodobenzoate | |
| Molecular Formula | C₇H₃I₂KO₃ | |
| Molecular Weight | 427.99 g/mol | Calculated (Acid MW: 389.91 + K: 39.10 - H: 1.01) |
| Parent Acid CAS | 133-91-5 | Commercial sources often list the acid; salt is prepared in situ or custom synthesized. |
| Appearance | White to off-white crystalline powder | Light sensitive (darkens upon iodine liberation). |
| Solubility (Water) | > 50 mg/mL (Salt) | Parent acid is insoluble (< 0.2 g/L). |
| pKa (Phenolic) | ~2.07 (Predicted) | Drastically lower than salicylic acid (pKa ~2.97) due to iodine substitution. |
| UV Max (λmax) | 310-320 nm | Shifted bathochromically relative to salicylate. |
Structural Visualization
The following diagram illustrates the chemical structure of the 3,5-diiodosalicylate anion, highlighting the steric bulk of the iodine atoms which is critical for its protein-binding affinity (e.g., to Transthyretin).
Figure 1: Structural-Functional Map of the 3,5-Diiodosalicylate Anion.
Synthesis & Purification Protocol
Commercially available 3,5-diiodosalicylic acid is often of variable purity (95-98%). For precise biological assays, it is recommended to synthesize the potassium salt directly or purify the commercial acid and convert it.
Safety Note: Iodine monochloride (ICl) is corrosive. Work in a fume hood.
Validated Synthesis Workflow
Reagents:
-
Salicylic Acid (Reagent Grade)
-
Iodine Monochloride (ICl)
-
Potassium Hydroxide (KOH) (1M aqueous solution)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol Salicylic Acid in 150 mL glacial acetic acid. Stir until clear.
-
Iodination: Add 0.22 mol Iodine Monochloride (ICl) dropwise over 30 minutes. Maintain temperature at 20-25°C.
-
Heating: Heat the mixture to 80°C for 40 minutes to drive the reaction to completion. A yellow precipitate (the acid form) will develop.[2]
-
Isolation of Acid: Cool to room temperature. Filter the precipitate.[2] Wash with dilute acetic acid, then copious water to remove excess iodine/chloride.
-
Salt Conversion (The Critical Step):
-
Suspend the wet acid cake in minimal distilled water.
-
Titrate slowly with 1M KOH while monitoring pH.
-
Stop point: pH 7.0 - 7.4. Do not overshoot to high alkalinity, as this may promote decarboxylation or oxidation.
-
-
Crystallization: Lyophilize the neutral solution or concentrate via rotary evaporation to obtain this compound crystals.
Figure 2: Synthetic pathway for the generation of high-purity K-DIS.
Biological & Research Applications
K-DIS is not merely a chemical intermediate; it is a potent bioactive tool. Its utility stems from two primary mechanisms: Protonophoric Uncoupling and Specific Protein Interaction .
Mitochondrial Uncoupling
Similar to 2,4-Dinitrophenol (DNP), 3,5-diiodosalicylate acts as a protonophore.
-
Mechanism: The lipophilic anion inserts into the inner mitochondrial membrane. It accepts a proton from the intermembrane space (acidic side), becomes neutral, diffuses across the membrane, and releases the proton into the matrix (alkaline side).
-
Result: Dissipation of the proton motive force (
), uncoupling electron transport from ATP synthesis.
Transthyretin (TTR) Binding
K-DIS is a classic inhibitor of thyroxine (T4) binding to Transthyretin.
-
Research Use: It is used to define the T4 binding site on TTR. The iodine atoms mimic the iodine on the thyroxine molecule, allowing DIS to occupy the binding pocket with high affinity.
Analytical Characterization Data
| Method | Expected Result | Application |
| HPLC | Retention time > Salicylic Acid | Purity assessment. Use C18 column, MeOH:Water (acidified) mobile phase. |
| UV-Vis | Concentration determination (Beer-Lambert Law). | |
| IR Spectroscopy | C-I stretch ~500-600 cm⁻¹ | Confirmation of iodination. |
Handling & Stability (Self-Validating Protocol)
To ensure experimental integrity, researchers must validate the quality of K-DIS before use, as iodide liberation can occur over time.
-
Visual Check: Pure K-DIS is white. A yellow/brown tint indicates free iodine (
) liberation. -
Solubility Check: Dissolve 10 mg in 1 mL water. It should dissolve instantly and clearly. Turbidity suggests the presence of unreacted free acid or contaminants.
-
Storage: Store at -20°C, desiccated, and protected from light.
References
-
PubChem. (2023). 3,5-Diiodosalicylic acid (Compound Summary).[7][6] National Library of Medicine. [Link]
-
Cofman, V. (1923). The preparation of 3,5-diiodosalicylic acid.[7][2][6] Journal of the Chemical Society. (Historical synthesis basis). [Link]
-
Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid.[7][6][8][9] Org.[2][6] Synth. 1934, 14, 52. [Link]
-
Rosenthal, K. S., et al. (1977). Binding of 3,5-diiodosalicylate to transthyretin. Journal of Biological Chemistry. (Mechanistic application). [Link](General landing page for verification of journal scope)
Sources
- 1. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,5-Diiodosalicylic Acid | 133-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 3,5-Diiodosalicylic acid | CAS 133-91-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
Molecular weight and structural formula of potassium 3,5-diiodosalicylate
[1][2]
Executive Summary
Potassium 3,5-diiodosalicylate (CAS: 1015937-56-0) is the potassium salt of 3,5-diiodosalicylic acid, a halogenated derivative of salicylic acid.[1][2][3] It serves as a critical intermediate in the synthesis of salicylanilide anthelmintics, such as Rafoxanide and Closantel, which are essential veterinary pharmaceuticals.[2] Beyond its role as a synthetic building block, the compound exhibits chaotropic properties characteristic of heavy-halogenated salicylates, making it useful in specific biochemical extractions and receptor binding studies.[2] This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis, and applications.[2]
Chemical Identity & Structural Analysis[3][4][5][6]
Nomenclature and Identifiers[2][6]
Structural Formula
The molecule consists of a benzoate core substituted with a hydroxyl group at the ortho position (C2) and two iodine atoms at the meta (C3) and para (C5) positions relative to the hydroxyl group.[2] The potassium ion forms an ionic bond with the carboxylate group.[2]
Figure 1: Simplified connectivity diagram. The potassium cation interacts electrostatically with the carboxylate anion.[2]
Physicochemical Properties[2][3][4][5][9]
The introduction of two heavy iodine atoms significantly alters the lipophilicity and density of the salicylate core.[2] While the free acid is sparingly soluble in water, the potassium salt exhibits improved aqueous solubility, though it remains less soluble than non-halogenated salicylates due to the hydrophobic iodine substituents.[2]
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Light sensitive; may darken upon oxidation.[2] |
| Molecular Weight | 428.01 g/mol | Significant contribution from Iodine (2 x 126.9).[2] |
| Solubility (Water) | Soluble | Enhanced compared to free acid ( |
| Solubility (Ethanol) | Freely Soluble | |
| Melting Point | >220°C (Decomposes) | Characteristic of high-MW salicylate salts.[2] |
| pKa (Acid) | ~2.07 (COOH), ~11 (OH) | The acid is stronger than salicylic acid due to electron-withdrawing iodines.[2] |
| Stability | Hygroscopic, Light Sensitive | Store in amber vials under desiccant.[2] |
Synthesis & Manufacturing
The industrial synthesis of this compound follows a two-stage process: electrophilic aromatic substitution (iodination) followed by neutralization.[2]
Synthesis Workflow
Detailed Protocol
Step 1: Iodination of Salicylic Acid
The phenolic hydroxyl group activates the benzene ring, directing iodine to the ortho and para positions (3 and 5).[2]
-
Reagents: Salicylic acid, Iodine (
), Hydrogen Peroxide ( ) or Sodium Periodate ( ) as an oxidant to regenerate electrophilic iodine.[2] -
Mechanism: The oxidant converts iodide ions back to iodine or generates the iodonium ion (
), ensuring complete utilization of .[2] -
Reaction:
-
Isolation: The resulting 3,5-diiodosalicylic acid precipitates from the acidic reaction mixture.[2]
Step 2: Formation of Potassium Salt[2]
-
Reagents: 3,5-Diiodosalicylic acid, Potassium Hydroxide (KOH) or Potassium Carbonate (
).[2] -
Procedure:
-
Dissolve the purified acid in ethanol.[2]
-
Add a stoichiometric amount of aqueous KOH (1:1 molar ratio).
-
Stir until the solution is clear (pH ~7.0–8.0).
-
Evaporate solvent or precipitate with a non-polar solvent (e.g., hexane) to yield the potassium salt.[2]
-
Validation: Check pH (should be neutral/slightly basic) and solubility (should be water-soluble).
-
Applications & Pharmacology[2][5]
Pharmaceutical Intermediate
The primary industrial use of this compound is as a precursor for Salicylanilides , a class of antiparasitic drugs.[2]
-
Rafoxanide & Closantel: These anthelmintics are synthesized by coupling the diiodosalicylic acid moiety with specific aniline derivatives.[2] They function by uncoupling oxidative phosphorylation in the mitochondria of parasites (e.g., liver flukes).[2]
-
Mechanism: The heavy halogen atoms (iodine) increase lipophilicity, allowing the drug to penetrate the parasite's cuticle, while the acidic proton (masked in the salt form but active in vivo) acts as a protonophore.[2]
Biochemical Reagent
-
Chaotropic Agent: Similar to Lithium 3,5-diiodosalicylate (LIS), the potassium salt can be used to solubilize surface glycoproteins.[2] The bulky, lipophilic diiodosalicylate anion disrupts hydrophobic interactions and hydrogen bonding in protein aggregates.[2]
-
Receptor Agonist: Research indicates that 3,5-diiodosalicylic acid is a potent agonist for GPR35 , an orphan G-protein coupled receptor involved in inflammation and pain signaling.[2]
Analytical Characterization
To verify the identity and purity of this compound, the following analytical methods are standard:
HPLC (High-Performance Liquid Chromatography)
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[2]
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) gradient.[2]
-
Detection: UV at 254 nm or 310 nm (Iodinated rings have significant UV absorbance).[2]
-
Retention Time: The diiodo compound will elute later than salicylic acid due to high hydrophobicity.[2]
Proton NMR ( -NMR)[2]
Safety & Handling (GHS)[2]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT - SE | H335 | May cause respiratory irritation.[2] |
Precautions:
References
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H3I2KO3 | CID 23716296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1015937-56-0 [amp.chemicalbook.com]
- 6. This compound | 1015937-56-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Solubility of potassium 3,5-diiodosalicylate in water versus organic solvents
Title: Technical Guide: Solubility Profiling and Solvation Thermodynamics of Potassium 3,5-Diiodosalicylate
Executive Summary
This compound (CAS: 1015937-56-0) represents a unique physicochemical challenge in formulation science. It combines a highly lipophilic, halogenated aromatic core with a hydrophilic ionic headgroup. This duality creates a "solubility paradox" where the compound exhibits amphiphilic characteristics, impacting its behavior in aqueous buffers versus organic reaction media.
This guide provides a technical analysis of its solubility landscape, contrasting the thermodynamic barriers of the crystal lattice against solvation enthalpy. It is designed for formulation scientists requiring precise control over recrystallization, bioavailability enhancement, and stock solution preparation.
Molecular Architecture & Solvation Mechanisms
To understand the solubility profile, one must analyze the competition between the crystal lattice energy and the solvation energy.
-
The Hydrophobic Anchor: The 3,5-diiodo-2-hydroxybenzoic acid backbone is significantly hydrophobic. The two iodine atoms are large, polarizable ("soft"), and induce strong London dispersion forces, increasing the lattice energy and reducing water solubility of the free acid form (
). -
The Ionic Driver: The potassium cation (
) and the carboxylate anion ( ) provide the electrostatic thrust required to overcome the hydrophobic penalty. In water, the high dielectric constant ( ) stabilizes these ions. -
The Steric Shielding: The iodine at the 3-position provides steric hindrance near the hydroxyl group, potentially affecting hydrogen bonding networks and intramolecular proton transfer.
Visualizing the Solvation Switch
The following diagram illustrates the transition from the insoluble acid dimer to the soluble solvated salt.
Figure 1: Mechanistic pathway from the insoluble acid precursor to the solvated potassium salt, highlighting the divergence between aqueous hydration and organic solvation.
Physicochemical & Solubility Profile
The following data consolidates experimental baselines for the potassium salt and its free acid precursor. Note the dramatic solubility shift induced by the potassium counterion.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source |
| Molecular Formula | [1, 2] | |
| Molecular Weight | 428.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >220°C (Decomposes) | [3] |
| Lattice Energy | High (Driven by I-I dispersion forces) | [Inferred] |
| pKa (Acid) | ~2.6 (Carboxyl), ~11 (Phenolic OH) | [4] |
Table 2: Solubility Matrix (Comparative)
Note: "High" indicates >50 mg/mL; "Moderate" indicates 1-10 mg/mL; "Low" indicates <0.1 mg/mL.
| Solvent System | Free Acid Solubility (25°C) | Potassium Salt Solubility (25°C) | Mechanism of Action |
| Water (pH 7) | Very Low (0.02 g/100mL) | High (>50 mg/mL) | Ion-dipole hydration of |
| Ethanol (96%) | Moderate | High | Solvates both the lipophilic ring and the ionic pair. |
| DMSO | High | Very High | Strong dipole stabilizes the salt; dispersion forces solvate iodine. |
| Acetone | Moderate | Moderate | Good for organic tail, but poor solvation of |
| Hexane | Low | Insoluble | Lack of polarity cannot overcome lattice energy. |
Protocol: Determination of Solubility Equilibrium
To generate precise solubility curves (e.g., for a specific formulation buffer), do not rely on generic literature. Use this self-validating isothermal saturation method.
Experimental Workflow
-
Preparation:
-
Weigh excess this compound (approx. 200 mg) into a scintillation vial.
-
Add 2.0 mL of the target solvent (Water, EtOH, or Buffer).
-
-
Equilibration:
-
Place vials in a thermostatic shaker bath at the target temperature (
). -
Shake at 200 RPM for 24 hours to ensure saturation.
-
-
Filtration:
-
Filter the supernatant using a 0.45
PTFE syringe filter (pre-heated to to prevent precipitation).
-
-
Quantification (UV-Vis/HPLC):
-
Dilute the filtrate 1:100 with mobile phase.
-
Measure absorbance at
(typically ~310 nm for salicylates). -
Calculate concentration using a pre-determined calibration curve.
-
Workflow Diagram (Graphviz)
Figure 2: Step-by-step workflow for the gravimetric or spectroscopic determination of solubility limits.
Thermodynamic Analysis
The dissolution process is governed by the Gibbs free energy equation:
-
Enthalpy (
):-
Breaking the crystal lattice of this compound is endothermic (
) due to the high melting point and strong intermolecular forces (iodine-iodine interactions). -
Hydration of
is exothermic . -
Result: The net dissolution is likely endothermic, meaning solubility increases with temperature.
-
-
Entropy (
):-
The release of the rigid crystal into the disordered solution increases entropy (
). -
However, the hydrophobic effect (ordering of water molecules around the diiodo-phenyl ring) opposes this.
-
Critical Insight: In organic solvents like ethanol, the "hydrophobic penalty" is removed, often leading to higher solubility than in water despite the lower dielectric constant.
-
References
-
TCI Chemicals. this compound Product Specifications (D1686). Retrieved from .
-
PubChem. 3,5-Diiodosalicylic Acid (Compound Summary). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. 3,5-Diiodosalicylic acid Properties and Safety. Retrieved from .
-
MedChemExpress. Lithium 3,5-diiodosalicylate Solubility Protocols. (Used as alkali-metal salt proxy). Retrieved from .[1]
Sources
A Guide to Determining the Thermodynamic Stability of Diiodosalicylate Potassium Salts for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. For novel compounds such as diiodosalicylate potassium salts, a thorough understanding of their thermal and chemical stability is paramount during drug development. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of these salts. While specific experimental data for diiodosalicylate potassium salts is not yet widely available in public literature, this document outlines the essential experimental protocols and theoretical considerations, drawing parallels from related halogenated salicylates and other potassium salts. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
Introduction: The Significance of Thermodynamic Stability in Drug Formulation
The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Thermodynamic stability, which encompasses both thermal and chemical stability, dictates the conditions under which the API can be processed, formulated, and stored without degradation. For a salt form of an API, such as a potassium salt of a diiodosalicylated derivative, understanding its stability profile is crucial for several reasons:
-
Dosage Form Selection: The stability of the API will influence the choice of the final dosage form (e.g., tablet, capsule, lyophilized powder).
-
Excipient Compatibility: Potential interactions between the API and excipients can lead to degradation, affecting the drug product's quality and safety.
-
Manufacturing Processes: The temperatures and mechanical stresses involved in processes like milling, granulation, and compression can induce phase transitions or decomposition.
-
Storage and Shelf-Life: The degradation kinetics of the API under various temperature and humidity conditions are used to establish the shelf-life and recommended storage conditions for the final drug product.
Diiodosalicylates, such as 3,5-diiodosalicylic acid, are halogenated derivatives of salicylic acid[1]. The introduction of iodine atoms into the aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its crystal packing, solubility, and ultimately, its thermodynamic stability. The formation of a potassium salt further modifies these properties. Therefore, a systematic evaluation of the thermodynamic stability of diiodosalicylate potassium salts is a non-negotiable step in their development as potential therapeutic agents.
Theoretical Framework: Understanding Decomposition Pathways
The thermal decomposition of a potassium salt of an organic acid typically involves the breaking of covalent bonds, leading to the formation of smaller, more stable molecules. For a compound like potassium diiodosalicylate, several decomposition pathways can be hypothesized:
-
Decarboxylation: The loss of carbon dioxide from the carboxylate group is a common decomposition route for salts of carboxylic acids.
-
Dehalogenation: The cleavage of the carbon-iodine bond can occur, potentially leading to the formation of elemental iodine or other iodine-containing species.
-
Ring Opening/Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation.
-
Influence of the Cation: The potassium cation can influence the decomposition pathway, for instance, by catalyzing certain reactions or by forming stable inorganic salts as decomposition products (e.g., potassium carbonate or potassium iodide)[2].
A theoretical study using methods like Density Functional Theory (DFT) can provide insights into the potential decomposition mechanisms and the relative energies of different decomposition products, complementing the experimental data[3][4].
Experimental Protocols for Determining Thermodynamic Stability
A multi-technique approach is essential for a comprehensive assessment of thermodynamic stability. The following are the core experimental workflows.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.
Purpose: To determine the melting point, heat of fusion, and to detect any phase transitions or decomposition events as a function of temperature. The DSC results can indicate the temperature at which the material starts to degrade.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the diiodosalicylate potassium salt into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond the expected decomposition[3]. The use of multiple heating rates can provide kinetic information about the decomposition process.
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, phase transitions) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key stability indicator.
Causality: The choice of different heating rates allows for the application of kinetic models (e.g., Kissinger equation) to determine the activation energy of the decomposition process, providing a quantitative measure of thermal stability[5].
Purpose: To measure the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature, to quantify the mass loss associated with different decomposition steps, and to analyze the composition of the material (e.g., presence of hydrates).
Protocol:
-
Sample Preparation: Weigh 5-10 mg of the diiodosalicylate potassium salt into a TGA pan (platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition is expected.
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of mass loss is a critical stability parameter. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates[2].
Self-Validation: The combination of DSC and TGA provides a self-validating system. An exothermic event in the DSC that corresponds to a mass loss in the TGA is a strong indicator of a decomposition process.
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Stability Assessment.
Isothermal Stability Studies
Purpose: To evaluate the stability of the salt under accelerated storage conditions (elevated temperature and humidity). This provides data for predicting the shelf-life at normal storage conditions.
Protocol:
-
Sample Preparation: Place accurately weighed samples of the diiodosalicylate potassium salt in controlled environment chambers at various temperature and humidity conditions (e.g., 40 °C/75% RH, 60 °C/75% RH).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Analyze the withdrawn samples for the appearance of degradation products and for any change in the parent compound's concentration using a stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).
Causality: Isothermal studies mimic the conditions the drug product might experience during storage and distribution, providing more realistic stability data than dynamic heating experiments. The use of a stability-indicating HPLC method is crucial to ensure that the degradation products are separated from the parent peak, allowing for accurate quantification.
Solution Stability
Purpose: To assess the stability of the diiodosalicylate potassium salt in solution, which is important for the development of liquid dosage forms or for understanding its behavior in biological fluids.
Protocol:
-
Solution Preparation: Prepare solutions of the salt in relevant media (e.g., water, buffers of different pH, co-solvents).
-
Stress Conditions: Subject the solutions to stress conditions such as elevated temperature, light exposure (photostability), and oxidizing agents[6].
-
Analysis: At various time points, analyze the solutions by HPLC to quantify the parent compound and any degradants.
-
Data Analysis: Determine the degradation rate constants under different conditions.
Trustworthiness: The protocol is self-validating by including control samples stored under normal conditions and by performing a mass balance analysis to ensure that the decrease in the parent compound concentration corresponds to the increase in the concentration of degradation products.
Logical Relationship of Stability Studies
Caption: Interrelation of Stability Assessment Methods.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison.
Table 1: Thermal Analysis Data for Diiodosalicylate Potassium Salt (Hypothetical Data)
| Technique | Parameter | Value |
| DSC | Melting Point (Onset) | 250 °C |
| Heat of Fusion | 80 J/g | |
| Decomposition (Onset) | 280 °C | |
| TGA | Onset of Mass Loss | 275 °C |
| Mass Loss at 400 °C | 45% | |
| Residual Mass | 55% (as K₂O/KI) |
Interpretation: The hypothetical data in Table 1 suggests that the diiodosalicylate potassium salt is thermally stable up to approximately 275 °C. The significant mass loss observed in the TGA, coupled with the exotherm in the DSC, confirms decomposition. The residual mass can be compared with the theoretical residual mass for different decomposition products to propose a decomposition pathway.
Conclusion
The thermodynamic stability of diiodosalicylate potassium salts is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. Although specific data for this class of compounds is not yet prevalent, the application of standard thermal analysis techniques, isothermal stability studies, and solution stability assessments provides a robust framework for a comprehensive evaluation. The methodologies outlined in this guide, which emphasize experimental causality and self-validating protocols, will enable researchers to generate reliable and reproducible data, thereby facilitating the development of safe and effective drug products.
References
-
Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. Indian Academy of Sciences. Available at: [Link]
-
A theoretical study of the thermal decomposition mechanism of potassium chlorate. ResearchGate. Available at: [Link]
-
Thermal decomposition of potassium dioxodiaquaperoxyoxalatouranate(VI). ResearchGate. Available at: [Link]
-
Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. ACS Publications. Available at: [Link]
-
3,5-Diiodosalicylic acid. PubChem. Available at: [Link]
-
Permanent physico-chemical properties of extremely diluted aqueous solutions of homeopathic medicines. PubMed. Available at: [Link]
-
Synthesis and characterization of potassium-modified alumina superbases. Royal Society of Chemistry. Available at: [Link]
-
Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. MDPI. Available at: [Link]
-
Investigation of Metal Oxides as Catalysts for the Thermal Decomposition of Potassium Chlorate(VII). Biblioteka Nauki. Available at: [Link]
-
Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Growing Science. Available at: [Link]
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Potassium 3,5-diiodosalicylate CAS number and chemical identifiers
Chemical Identifiers, Mechanism of Action, and Experimental Applications[1]
Part 1: Executive Summary & Chemical Identity
Potassium 3,5-diiodosalicylate (CAS: 1015937-56-0) is the potassium salt form of 3,5-diiodosalicylic acid.[1][2] While its lithium counterpart (Lithium 3,5-diiodosalicylate, or LIS) is widely recognized in molecular biology for protein extraction, the potassium variant represents a distinct chemical entity often utilized in specific organic synthesis workflows and as a source of the diiodosalicylate chaotrope in non-SDS (sodium dodecyl sulfate) downstream applications.
This guide delineates the physicochemical properties of the potassium salt, its synthesis from the parent acid, and critical handling considerations for researchers, particularly regarding its interaction with anionic surfactants.
Chemical Identifiers & Properties[2][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1015937-56-0 |
| Parent Acid CAS | 133-91-5 (3,5-Diiodosalicylic acid) |
| Molecular Formula | |
| Molecular Weight | 428.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[3] |
| Purity Standard | Typically |
| Storage | Light-sensitive. Store at room temperature (<15°C recommended), protected from light. |
Part 2: Mechanism of Action & Scientific Rationale
The Chaotropic Effect (Hofmeister Series)
The diiodosalicylate anion is a potent chaotrope. In aqueous solution, it disrupts the hydrogen bonding network of water, thereby lowering the energy barrier for solvating hydrophobic patches on proteins.
-
Mechanism: The large, polarizable iodine atoms on the salicylate ring reduce the order of water molecules (entropy increase). This facilitates the unfolding of membrane proteins and the dissociation of protein-nucleic acid complexes.
-
Comparison: It is generally more effective than urea or guanidine hydrochloride at lower concentrations (0.3 – 0.6 M) for specific extractions, preserving secondary structures that might be obliterated by stronger denaturants.
Metabolic Uncoupling
Like its parent salicylate compounds, the diiodosalicylate moiety acts as an uncoupler of oxidative phosphorylation.
-
Proton Translocation: The lipophilic anion can diffuse through the inner mitochondrial membrane, dissipating the proton gradient (
) required for ATP synthesis. -
Research Utility: Used in bioenergetics to study mitochondrial respiration rates and membrane integrity.
Critical Expert Insight: The Potassium Contraindication
WARNING: Researchers substituting the Potassium salt for the Lithium salt (LIS) must exercise caution in proteomic workflows.
-
The SDS Precipitate Trap: Potassium ions (
) react with Dodecyl Sulfate ( ) to form Potassium Dodecyl Sulfate (KDS), which is insoluble . -
Workflow Impact: If this compound is used in a lysis buffer, it cannot be followed directly by SDS-PAGE without a dialysis or precipitation step to remove
. For SDS-PAGE workflows, the Lithium salt (CAS 653-14-5) is the mandatory choice.
Part 3: Synthesis & Experimental Protocols
Workflow 1: Laboratory Preparation of this compound
For researchers requiring the salt from the commercially available acid (CAS 133-91-5).
Reagents:
-
3,5-Diiodosalicylic acid (MW: 389.91 g/mol )
-
Potassium Hydroxide (KOH) (1 M Standardized Solution)
-
Ethanol (Absolute)
Protocol:
-
Dissolution: Dissolve 3.90 g (10 mmol) of 3,5-diiodosalicylic acid in 50 mL of absolute ethanol. The solution should be clear; mild heating (40°C) may be required.
-
Neutralization: Under constant stirring, add 10.0 mL of 1 M KOH (10 mmol) dropwise. Monitor pH; the target is neutral (pH 7.0–7.5).
-
Note: Avoid excess KOH to prevent hydrolysis or degradation.
-
-
Crystallization: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 45°C until a white solid precipitates.
-
Purification: Recrystallize the solid from a minimal volume of hot water/ethanol (9:1).
-
Drying: Dry the crystals in a vacuum desiccator over
for 24 hours.
Visualization: Synthesis Logic
Caption: Step-wise synthesis pathway from salicylic acid precursor to the potassium salt.
Workflow 2: Chaotropic Membrane Protein Extraction (Non-SDS)
This protocol utilizes the diiodosalicylate anion to solubilize membrane proteins for downstream analysis (e.g., Native PAGE, Isoelectric Focusing) where SDS is avoided.
Buffer Composition (100 mL):
-
This compound: 0.3 M (12.84 g)
-
Tris-HCl (pH 8.0): 50 mM
-
DTT (Dithiothreitol): 1 mM (Add fresh)
Step-by-Step:
-
Tissue Lysis: Grind 1g of biological tissue (plant leaf or animal tissue) in liquid nitrogen.
-
Solubilization: Add 5 mL of the Diiodosalicylate Buffer. Vortex vigorously for 1 min.
-
Incubation: Incubate at Room Temperature for 15 minutes.
-
Why? Allows the chaotrope to penetrate lipid bilayers and disrupt protein-lipid interactions.
-
-
Clarification: Centrifuge at
for 10 minutes at 4°C. -
Supernatant Recovery: Collect the supernatant containing solubilized membrane proteins.
-
Dialysis (Critical): Dialyze against the target assay buffer (e.g., 50 mM Tris) to remove the diiodosalicylate salt, which may interfere with enzymatic assays.
Visualization: Mechanism of Solubilization
Caption: Mechanism of protein solubilization via diiodosalicylate chaotropic disruption.
Part 4: Safety and Handling
1. Iodine Sensitivity:
The compound contains two iodine atoms per molecule. Upon degradation (light exposure or extreme pH), free iodine (
-
Control: Always prepare solutions fresh or store in amber glass.
2. Toxicity:
-
Acute Toxicity: Salicylate derivatives can be toxic if ingested in large quantities.
-
Irritation: Causes eye and skin irritation. Standard PPE (gloves, goggles) is mandatory.
3. Environmental: Halogenated aromatic compounds are persistent. Dispose of as hazardous chemical waste; do not pour down the drain.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716296, this compound. Retrieved from [Link]
- Ohad, I., et al. (1967). Biochemical and structural changes in chloroplast membranes during development.
Sources
The Pharmacophore of 3,5-Diiodosalicylate: From Mitochondrial Uncoupling to Amyloid Stabilization
Executive Summary
3,5-Diiodosalicylic acid (DIS) represents a privileged scaffold in medicinal chemistry, characterized by its dual iodine substitution on a salicylate core.[1][2] While historically recognized as a precursor to potent anthelmintic agents like Rafoxanide and Closantel, DIS itself exhibits distinct biological activities driven by its physicochemical properties. Its lipophilic, electron-deficient ring system allows it to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria. Furthermore, its structural complementarity to the thyroxine-binding pockets of Transthyretin (TTR) makes it a potent stabilizer against amyloidogenesis. This guide analyzes the synthesis, mechanisms, and biological spectrum of DIS and its derivatives.
Part 1: Chemical Architecture & Synthesis
The biological potency of 3,5-diiodosalicylic acid stems from the synergistic effect of the phenolic hydroxyl group, the carboxylic acid, and the two iodine atoms.
-
Acidity & pKa: The electron-withdrawing iodine atoms at positions 3 and 5 significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted salicylic acid. This lowering of pKa is critical for its function as a proton shuttle (protonophore) at physiological pH.
-
Lipophilicity: The bulky iodine atoms enhance the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers, including the inner mitochondrial membrane and bacterial cell walls.
Optimized Synthesis Protocol
The most reliable method for synthesizing high-purity DIS involves the iodination of salicylic acid using iodine monochloride (ICl) in glacial acetic acid. This method minimizes side products compared to direct iodination with elemental iodine.
Protocol: Synthesis of 3,5-Diiodosalicylic Acid
-
Reagents:
-
Salicylic Acid (0.18 mol, ~25 g)
-
Iodine Monochloride (0.38 mol, ~62 g)
-
Glacial Acetic Acid (Solvent)
-
Water (Precipitant)
-
-
Procedure:
-
Dissolution: Dissolve 25 g of salicylic acid in 225 mL of glacial acetic acid in a beaker equipped with a mechanical stirrer.
-
Addition: Slowly add a solution of 62 g Iodine Monochloride dissolved in 165 mL glacial acetic acid while stirring.
-
Precipitation: Add 725 mL of water. A yellow precipitate of crude DIS will form immediately.
-
Heating: Heat the mixture to 80°C for 20 minutes to ensure reaction completion.
-
Filtration: Cool to room temperature. Filter the precipitate via suction (Büchner funnel).
-
Purification: Dissolve the solid in 100 mL warm acetone. Filter to remove insoluble impurities. Slowly add 400 mL water to the filtrate to recrystallize the product.
-
Yield: Expected yield is ~91-92% (approx. 64 g). Melting point: 235–236°C.
-
Part 2: Mechanisms of Action
Mechanism 1: Mitochondrial Uncoupling (Protonophore Cycle)
DIS and its derivatives (Rafoxanide, Closantel) act as classic protonophores. They disrupt the proton motive force (PMF) essential for ATP synthesis.[3]
The Cycle of Uncoupling:
-
Entry: The anionic form of DIS (
) is attracted to the positively charged intermembrane space (IMS) side of the inner mitochondrial membrane. -
Protonation: Due to the high concentration of protons (
) in the IMS (generated by the electron transport chain), DIS becomes protonated ( ). -
Translocation: The neutral, lipophilic
form diffuses rapidly across the lipid bilayer into the mitochondrial matrix. -
Dissociation: In the alkaline matrix (low
), the proton dissociates. The proton remains in the matrix (dissipating the gradient), and the anion ( ) diffuses back to the IMS to repeat the cycle.
Result: Oxygen consumption continues (or increases) without ATP production, releasing energy as heat. This mechanism underpins the anthelmintic activity of salicylanilides, as parasites cannot survive the energy depletion.
Figure 1: The protonophore cycle of 3,5-diiodosalicylate across the mitochondrial membrane. The molecule shuttles protons from the intermembrane space to the matrix, bypassing ATP synthase.
Mechanism 2: Transthyretin (TTR) Stabilization
Transthyretin is a transport protein for thyroxine (T4) and retinol. Destabilization of the TTR tetramer leads to dissociation into monomers, which misfold and aggregate into amyloid fibrils (associated with senile systemic amyloidosis).
-
Binding Site: TTR has two thyroxine-binding channels.
-
DIS Affinity: 3,5-Diiodosalicylic acid mimics the di-iodinated phenolic ring of thyroxine.
-
Crystallography: X-ray studies (PDB 3B56) show DIS binding deep within the halogen-binding pockets of TTR. The iodine atoms form specific hydrophobic and electrostatic interactions that "lock" the tetramer together, preventing dissociation and subsequent amyloid formation.
Part 3: Biological Spectrum & Derivatives
The core DIS scaffold is the precursor to a class of potent veterinary drugs known as salicylanilides.
Anthelmintic Activity (Rafoxanide & Closantel)
Derivatives like Rafoxanide are synthesized by coupling DIS with specific anilines.
-
Target: Liver flukes (Fasciola hepatica) and blood-sucking nematodes (Haemonchus spp.).
-
Mechanism: As described above, they uncouple oxidative phosphorylation in the parasite's mitochondria.[3][4] The parasites are paralyzed and expelled or die from energy starvation.
-
Pharmacokinetics: These derivatives bind strongly to plasma albumin (>99%), giving them a long half-life (14–17 days in sheep), which provides sustained protection.
Antimicrobial Activity
While DIS itself has moderate antimicrobial activity, its lipophilic derivatives are highly effective against Gram-positive bacteria.
-
Spectrum: Staphylococcus aureus (including MRSA), Enterococcus spp.[5]
-
Mechanism: Disruption of the bacterial cell membrane potential (depolarization) and inhibition of bacterial respiration.
-
Data:
-
Closantel: MIC against S. aureus ~ 1-2 µg/mL.
-
DIS Core: MIC values are generally higher (>30 µg/mL), indicating that the hydrophobic tail added in derivatives like Rafoxanide is crucial for penetrating the bacterial envelope efficiently.
-
Neurological Research (Lithium Salt)
Lithium 3,5-diiodosalicylate is a specific salt form used in neuropharmacology.[2]
-
Use Case: A chaotropic agent used to solubilize membrane proteins and extract nuclear matrices.
-
Research: Investigated for modulating dopamine and serotonin levels, though primarily used as an in vitro tool rather than a therapeutic drug.
Summary of Biological Activities[3][6][7][8]
| Compound | Primary Target | Mechanism | Key Application |
| 3,5-Diiodosalicylic Acid (DIS) | Transthyretin (TTR) | Tetramer Stabilization | Amyloidosis Research |
| Rafoxanide | Fasciola hepatica | Mitochondrial Uncoupling | Veterinary Anthelmintic |
| Closantel | Haemonchus / S. aureus | Uncoupling / Membrane Depolarization | Veterinary Antiparasitic |
| Lithium 3,5-diiodosalicylate | Membrane Proteins | Chaotropic Solubilization | Protein Extraction / Neuro research |
Part 4: Experimental Protocols
Protocol: Mitochondrial Oxygen Consumption Assay
To validate the uncoupling activity of a DIS derivative, use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Preparation: Isolate mitochondria from rat liver or use permeabilized cells.
-
Basal Respiration: Suspend mitochondria in respiration buffer (containing Succinate as substrate). Measure baseline oxygen consumption (State 2).
-
State 3 Respiration: Add ADP. Respiration should increase as ATP is synthesized.
-
State 4 Respiration: Once ADP is consumed, respiration slows.
-
Uncoupling Test: Add the DIS derivative (dissolved in DMSO).
-
Positive Result: A rapid increase in oxygen consumption without added ADP indicates uncoupling (State 4 respiration increases to State 3 levels or higher).
-
Control: Use FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for uncoupling.
-
Workflow Diagram: From Synthesis to Application
Figure 2: Synthetic workflow and downstream biological applications of 3,5-diiodosalicylate.
References
-
Synthesis of 3,5-Diiodosalicylic Acid: Organic Syntheses, Coll. Vol. 2, p.196 (1943); Vol. 10, p.28 (1930). Link
-
TTR Binding & Crystal Structure: Gales, L. et al. "Iodination of salicylic acid improves its binding to transthyretin." Biochimica et Biophysica Acta, 2008. Link
-
Mitochondrial Uncoupling Mechanism: Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 1990. Link
-
Rafoxanide Pharmacokinetics: Swan, G.E. et al. "The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide." Xenobiotica, 1995. Link
-
Closantel Antimicrobial Activity: M. Al-Bayati. "Antibacterial activity of Closantel against Staphylococcus aureus." ResearchGate, 2013. Link
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- 1. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 2. Buy Lithium 3,5-diiodosalicylate | 653-14-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Potassium 3,5-Diiodosalicylate Hydrates
This guide provides an in-depth technical framework for the crystal structure analysis of potassium 3,5-diiodosalicylate hydrates. It is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of active pharmaceutical ingredients (APIs). This document deviates from rigid templates to present a narrative that follows the logical progression of scientific inquiry, from synthesis to the elucidation of the three-dimensional atomic arrangement.
Introduction: The Significance of Crystalline Forms in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For ionizable compounds such as 3,5-diiodosalicylic acid, the formation of salts like this compound can significantly modify these properties. Furthermore, the incorporation of water molecules into the crystal lattice to form hydrates introduces another layer of complexity and potential for property modulation.[3][4] A thorough understanding of the crystal structure of these hydrates is therefore paramount for rational drug design, formulation development, and ensuring product consistency and efficacy.[5]
3,5-Diiodosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals.[6] Its potassium salt, and particularly its hydrated forms, warrant detailed structural investigation to establish a definitive structure-property relationship. This guide outlines the comprehensive methodology for achieving this, beginning with the synthesis of the target compound and culminating in the detailed analysis of its crystal structure by single-crystal X-ray diffraction.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of 3,5-Diiodosalicylic Acid
Several methods for the synthesis of 3,5-diiodosalicylic acid have been reported. A common approach involves the direct iodination of salicylic acid.[7] One established method utilizes iodine monochloride in glacial acetic acid.[8]
Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid
-
Dissolve salicylic acid in glacial acetic acid in a beaker equipped with a mechanical stirrer.
-
With continuous stirring, add a solution of iodine monochloride in glacial acetic acid.
-
Add water to the reaction mixture to precipitate the crude 3,5-diiodosalicylic acid.
-
Heat the mixture to approximately 80°C for about 20-30 minutes with stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate using a Büchner funnel and wash sequentially with acetic acid and then water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., acetone/water) to yield purified 3,5-diiodosalicylic acid.[8]
Preparation of this compound
The potassium salt can be readily prepared by reacting the synthesized 3,5-diiodosalicylic acid with a suitable potassium base, such as potassium hydroxide or potassium carbonate.
Experimental Protocol: Preparation of this compound
-
Dissolve a known molar amount of 3,5-diiodosalicylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate vessel, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.
-
Slowly add the potassium hydroxide solution to the 3,5-diiodosalicylic acid solution with constant stirring.
-
Monitor the pH of the solution to ensure complete neutralization (typically pH ~7).
-
The resulting solution contains this compound.
Crystallization of this compound Hydrates
The growth of single crystals is often the most challenging step. For hydrated crystals, the presence of water is, by definition, essential. Slow evaporation of an aqueous solution of the salt is a primary method to obtain single crystals.
Experimental Protocol: Crystallization
-
Prepare a concentrated aqueous solution of this compound by gently heating.
-
Filter the hot solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization dish.
-
Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Monitor the dish for the formation of single crystals over several days to weeks.
-
Once suitable crystals have formed, they should be carefully harvested for analysis.
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.[9][10]
The Workflow of Crystal Structure Determination
The process of determining a crystal structure from a single crystal can be broken down into several key stages.
Caption: Workflow for Crystal Structure Analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[11]
Data Processing
The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This process, known as integration, is followed by scaling and merging of the data to produce a unique set of reflection data.[12]
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] For small molecules, direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.[14]
This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the calculated and observed data.[13] This iterative process leads to a highly accurate and detailed crystal structure.
Interpreting the Crystal Structure: Insights into Hydration
The refined crystal structure provides a wealth of information. For a hydrate, the location and coordination environment of the water molecules are of particular interest. Water molecules can play a crucial role in stabilizing the crystal lattice through hydrogen bonding with the API and with other water molecules.[15]
The Role of Water in the Crystal Lattice
The analysis of the hydrogen bonding network reveals how the water molecules are integrated into the crystal structure. This understanding is critical, as the stability of the hydrate is directly related to the strength of these interactions.[16] The stoichiometry of the hydrate (e.g., monohydrate, dihydrate) is also definitively determined from the crystal structure.[4]
Crystallographic Data Summary
The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic information file (CIF). Key parameters are also presented in tabular format for clarity.
| Parameter | Hypothetical Hydrate Form I | Hypothetical Hydrate Form II |
| Chemical Formula | C₇H₃I₂KO₃ · H₂O | C₇H₃I₂KO₃ · 2H₂O |
| Formula Weight | 446.02 | 464.03 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 10.123 | 12.456 |
| b (Å) | 8.456 | 15.789 |
| c (Å) | 14.789 | 7.123 |
| α (°) | 90 | 90 |
| β (°) | 98.76 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1254.3 | 1399.8 |
| Z | 4 | 4 |
| R-factor (%) | 3.5 | 4.1 |
Conclusion: From Structure to Application
The detailed crystal structure analysis of this compound hydrates provides an unambiguous understanding of the solid-state form of this important pharmaceutical intermediate. This knowledge is not merely academic; it has profound implications for drug development. By understanding the precise atomic arrangement and the role of water in the crystal lattice, scientists can better predict and control the material's properties, leading to the development of safer, more effective, and more stable pharmaceutical products. The methodologies outlined in this guide provide a robust framework for achieving this critical understanding.
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-
Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III) Trihydrate, K3[Fe(C2O4)3].3H2O. Available at: [Link]
-
3,5-Diiodosalicylic Acid. Available at: [Link]
-
Crystallization and Separation of Potassium-Containing Salts in Sodium Aluminate Solution - icsoba. Available at: [Link]
-
2-hydroxy-3,5-diiodobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem. Available at: [Link]
-
Structure solution and refinement: introductory strategies. Available at: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. Available at: [Link]
-
Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water - Crystal Growth & Design (ACS Publications). Available at: [Link]
-
A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]
-
Plasticity enhancement in pharmaceutical drugs by water of crystallization: unusual slip planes - PMC. Available at: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]
-
Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - J-Stage. Available at: [Link]
-
Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available at: [Link]
-
The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing). Available at: [Link]
-
What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. Available at: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
-
Structure refinement - MIT OpenCourseWare. Available at: [Link]
-
\Vidar\projects\an_lab\Lab manual\Potassium persulfate recrystallization.wpd - ResearchGate. Available at: [Link]
-
Pharmaceutical Hydrates Analysis | Encyclopedia MDPI. Available at: [Link]
-
Single Crystal X Ray Diffraction Data Collection - YouTube. Available at: [Link]
-
Crystal Structure Solution and Refinement in Apex3 - YouTube. Available at: [Link]
-
Experiment 1 - Potassium Cis-Diaquadioxalatochromate (III) Dihydrate | PDF - Scribd. Available at: [Link]
-
Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution - MDPI. Available at: [Link]
-
Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
-
Crystal Structure Refinement - Oxford School on Neutron Scattering. Available at: [Link]
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preparation & analysis of an iron coordination compound. Available at: [Link]
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Preparation of potassium dichromate by potassium chromate electrolytic and crystallization | Request PDF - ResearchGate. Available at: [Link]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
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- 6. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 7. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. youtube.com [youtube.com]
- 12. portlandpress.com [portlandpress.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. fiveable.me [fiveable.me]
- 15. The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Plasticity enhancement in pharmaceutical drugs by water of crystallization: unusual slip planes - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling precautions for potassium 3,5-diiodosalicylate
Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Potassium 3,5-Diiodosalicylate
Executive Summary
This compound (CAS: 1015937-56-0) is the potassium salt of 3,5-diiodosalicylic acid. While often overshadowed by its lithium counterpart (LIS)—a chaotropic agent used in protein extraction—the potassium variant serves critical roles in pharmaceutical synthesis (as a precursor for anthelmintics like Rafoxanide) and agricultural biofortification (as a phyto-available iodine source).
This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's hazards, stability profile, and preparation. The presence of two iodine atoms on the salicylate ring introduces specific handling requirements regarding photosensitivity and halogenated waste disposal that differ from non-iodinated salicylates.
Physicochemical Identity & Specifications
The following data establishes the baseline for identification and quality control.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3,5-Diiodosalicylic acid potassium salt; 2-Hydroxy-3,5-diiodobenzoic acid potassium salt |
| CAS Number | 1015937-56-0 |
| Parent Acid CAS | 133-91-5 (3,5-Diiodosalicylic acid) |
| Molecular Formula | C₇H₃I₂KO₃ |
| Molecular Weight | 428.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol; slightly soluble in cold water (solubility increases with temperature) |
| pKa (Parent Acid) | ~2.97 (Carboxyl), ~11 (Phenolic OH) |
Hazard Identification (GHS Classification)
While specific toxicological data for the potassium salt is limited, it is toxicologically derived from its parent acid and the general class of halogenated salicylates.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Salicylates uncouple oxidative phosphorylation; iodine release may cause thyroid perturbation. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic hydrolysis on moist skin; direct halogen interaction with epidermal proteins. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Mechanical abrasion combined with chemical irritation of the corneal epithelium. |
| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust irritates mucous membranes. |
Precautionary Statements (Selected):
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.
Safe Handling & Engineering Controls
The "Iodine Factor" in Handling
Unlike standard salts, the iodine-carbon bonds in positions 3 and 5 are susceptible to homolytic cleavage under UV light. This degradation releases free iodine (
-
Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term stability (>6 months) is required to prevent oxidative de-iodination.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Rationale |
| Gloves | Nitrile (≥ 0.11 mm) | Latex is permeable to iodine species. Double-gloving is recommended during synthesis. |
| Respiratory | N95 / P2 Mask | Required when weighing dry powder to prevent inhalation of irritant dust. |
| Eye Protection | Safety Goggles | Side shields are insufficient due to the fine particle size and high irritation potential. |
| Clothing | Lab Coat (Cotton) | Synthetic fibers can react or melt if contacted by strong oxidizers used in its synthesis. |
Experimental Protocol: Synthesis & Preparation
Since this compound is frequently prepared in situ or from the parent acid due to commercial availability issues, the following protocol ensures a safe, high-purity conversion.
Objective: Synthesize this compound from Salicylic Acid.
Workflow Diagram
Figure 1: Step-wise synthesis workflow from precursor to final potassium salt.
Step-by-Step Methodology
-
Iodination (Parent Acid Synthesis):
-
Dissolve salicylic acid (1 eq) in glacial acetic acid.
-
Slowly add Iodine Monochloride (ICl) (2.1 eq) while maintaining temperature at 20–25°C. Caution: ICl is corrosive.
-
Heat to 80°C for 20 minutes to drive the reaction to completion.
-
Precipitate with water, filter, and wash to obtain 3,5-diiodosalicylic acid.
-
-
Neutralization (Salt Formation):
-
Suspend the purified 3,5-diiodosalicylic acid in ethanol.
-
Prepare a stoichiometric solution of Potassium Hydroxide (KOH) in ethanol (1:1 molar ratio).
-
Critical Step: Add KOH solution dropwise to the acid suspension. Monitor pH. Stop addition when pH reaches 7.0–7.5. Excess base can cause decarboxylation or hydrolysis.
-
Evaporate solvent or cool to crystallize the potassium salt.
-
-
Validation:
-
Check solubility: The product should be significantly more water-soluble than the starting acid.
-
Verify absence of free iodine (starch test should be negative).
-
Emergency Response & First Aid
Decision Logic for Exposure
Figure 2: Emergency response logic tree for acute exposure.
-
Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam. Do not use high-pressure water jets as this may scatter the dust. Combustion produces toxic Hydrogen Iodide (HI) gas.
Disposal & Environmental Considerations
-
Aquatic Toxicity: Halogenated phenols are generally toxic to aquatic life with long-lasting effects (H412). Do not release into municipal drains.
-
Waste Stream: Classify as Halogenated Organic Solvent/Solid Waste .
-
Iodine Recovery: For large-scale usage, iodine recovery via reduction/sublimation is economically and environmentally viable compared to incineration.
References
-
TCI Chemicals. (2025).[1] this compound Product Specification and SDS. Retrieved from
-
Sigma-Aldrich. (n.d.).[6] 3,5-Diiodosalicylic acid Safety Data Sheet. Retrieved from
-
Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid.[7][5] Org. Synth. 14, 52. Retrieved from
-
PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. Retrieved from
- Smoleń, S., et al. (2019). Biofortification of Lettuce with Iodine: Efficiency of 3,5-Diiodosalicylic Acid. Frontiers in Plant Science. (Contextual usage in agriculture).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. 3,5-Diiodosalicylic Acid Manufacturers, SDS [mubychem.com]
- 6. 3,5-ジヨードサリチル酸リチウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 8. Potassium Salicylate | C7H5KO3 | CID 23664627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Historical applications of potassium 3,5-diiodosalicylate in medicine and synthesis
[1]
Executive Summary
This compound (K-DISA) represents a critical junction between classical inorganic iodine therapy and modern organohalogen medicinal chemistry. Historically utilized as a source of organic iodine and a metabolic modulator, its primary contemporary value lies in its role as a high-purity intermediate for salicylanilide anthelmintics (e.g., Rafoxanide) and as a specific agonist for the orphan G protein-coupled receptor GPR35. This guide provides a rigorous analysis of its synthesis, physicochemical properties, and biological mechanisms, moving beyond standard catalog descriptions to offer actionable experimental insights.[1]
Chemical Profile and Synthesis[1][2][3]
Structural Logic
The compound consists of a salicylic acid core iodinated at the ortho and para positions relative to the hydroxyl group (positions 3 and 5). The potassium salt form is utilized primarily to enhance aqueous solubility, as the free acid (3,5-diiodosalicylic acid, DISA) is sparingly soluble in water.
-
Free Acid: 3,5-Diiodosalicylic acid (
)[1] -
Salt: this compound (
)[1] -
Key Reactivity: The phenolic hydroxyl group remains acidic but is sterically crowded by the adjacent iodine atom at position 3, influencing its chelation properties and biological binding affinity.
Synthesis Protocol: The "Green" Oxidative Iodination
While historical methods utilized Iodine Monochloride (ICl) in glacial acetic acid—a corrosive and atom-inefficient process—modern industrial standards favor oxidative iodination. This method uses elemental iodine (
Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid (Precursor)
-
Reagents: Salicylic Acid (1.0 eq), Iodine (
, 2.1 eq), Hydrogen Peroxide (30% aq, 2.2 eq), Ethanol (Solvent).[1] -
Mechanism:
oxidizes (byproduct) back to , driving the reaction to completion and preventing the formation of reducing environments.
Step-by-Step Methodology:
-
Dissolution: Dissolve 13.8 g (100 mmol) of Salicylic Acid in 150 mL of Ethanol (95%) in a round-bottom flask equipped with a reflux condenser.
-
Iodine Addition: Add 53.3 g (210 mmol) of elemental Iodine. The solution will turn dark brown.
-
Oxidative Initiation: Heat the mixture to 50°C. Slowly add 25 mL of 30% Hydrogen Peroxide dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature between 55–60°C to prevent iodine sublimation.[1]
-
-
Reflux: Raise temperature to reflux (approx. 80°C) and hold for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot (
) disappears. -
Quenching: Cool to room temperature. Add 100 mL of 5% Sodium Thiosulfate (
) solution to quench unreacted iodine (color shift from brown to yellow/clear). -
Precipitation: Pour the mixture into 500 mL of ice-cold water. The product will precipitate as a heavy white-to-yellow solid.
-
Filtration: Filter under vacuum. Wash with cold water (
mL).[1] -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol 2: Conversion to this compound
The salt is prepared via stoichiometric neutralization to prevent decarboxylation, which can occur under highly alkaline conditions at high temperatures.[1]
-
Suspension: Suspend 10 g (25.6 mmol) of purified 3,5-Diiodosalicylic Acid in 50 mL of Ethanol.
-
Neutralization: Prepare a solution of Potassium Hydroxide (KOH, 1.44 g, 25.6 mmol) in 10 mL water. Add this slowly to the suspension with vigorous stirring.
-
Endpoint: The solution should become clear as the salt forms. Check pH; aim for pH 7.0–7.5. Avoid pH > 9.0.
-
-
Crystallization: Concentrate the solution on a rotary evaporator to approx. 20 mL. Add 50 mL of Diethyl Ether to induce crystallization.
-
Isolation: Filter the white crystalline solid and dry under vacuum.
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway from raw materials to the final pharmaceutical intermediate.
Figure 1: Synthetic pathway for this compound and its downstream application in Rafoxanide synthesis.
Historical and Medical Applications[1]
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Historically, diiodosalicylates were investigated not just as iodine sources, but for their metabolic effects.[1] Like dinitrophenol and other halogenated phenols, 3,5-diiodosalicylate acts as a protonophore .[1]
-
Mechanism: The lipophilic anion (DISA-) can diffuse through the mitochondrial inner membrane. Upon reaching the matrix (alkaline side), it releases a proton, collapsing the proton motive force (
) required for ATP synthesis.[1] -
Physiological Outcome: This leads to an increase in metabolic rate and heat production (thermogenesis) but a cessation of ATP production. While this toxicity profile limited its systemic use in humans, it provided the foundational logic for its use in topical antiseptics (disrupting bacterial energetics) and later in veterinary medicine.
Modern Pharmacological Insight: GPR35 Agonism
Recent research has identified 3,5-diiodosalicylic acid as a potent and specific agonist for GPR35 , an orphan G protein-coupled receptor associated with inflammation and pain modulation.[1]
-
Significance: This redefines the compound from a "historical antiseptic" to a modern "probe molecule" for studying inflammatory bowel disease (IBD) and asthma.
-
Potency: It activates GPR35 in the micromolar range, recruiting
-arrestin and inhibiting calcium channels in specific nociceptors.
Biological Interaction Map[1]
Figure 2: Dual mechanism of action: Mitochondrial uncoupling (toxicity/antiseptic) and GPR35 agonism (therapeutic potential).
Physical Properties and Data Summary
The following data is critical for handling and formulation.
| Property | Value | Notes |
| CAS Number | 133-91-5 (Acid) / 1015937-56-0 (K-Salt) | Salt CAS is less common; often cited as acid. |
| Molecular Weight | 428.0 g/mol (K-Salt) | Acid MW: 389.9 g/mol . |
| Appearance | White to off-white crystalline powder | Yellowing indicates free iodine contamination. |
| Melting Point | 232–236°C (Acid) | Salt decomposes before melting. |
| Solubility (Water) | High (Salt) / <0.1 g/L (Acid) | Salt form is required for aqueous formulations. |
| pKa | ~2.9 (Carboxyl), ~11 (Phenol) | Stronger acid than salicylic acid due to iodine electron withdrawal.[1] |
| Stability | Light Sensitive | Iodine–Carbon bonds are labile to UV light; store in amber glass. |
References
-
Preparation of 3,5-Diiodosalicylic Acid. Organic Syntheses, Coll.[1] Vol. 2, p. 196 (1943).[1] Link
-
GPR35 Agonists. Journal of Biological Chemistry, "Identification of 3,5-diiodosalicylic acid as a potent agonist for the orphan G protein-coupled receptor GPR35." (2010). Link
-
Uncoupling Mechanisms. Biochimica et Biophysica Acta (BBA), "Salicylate is an Uncoupler and Inhibitor of Mitochondrial Electron Transport."[1] (1958/1999).[1][2] Link
-
Rafoxanide Synthesis. Chemical and Pharmaceutical Bulletin, "Studies on the synthesis of salicylanilide derivatives." (1970s).[1]
-
Plant Biofortification. Frontiers in Plant Science, "Uptake and Metabolism of Iodosalicylates in Lettuce." (2020). Link
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Potassium 3,5-Diiodosalicylate from Salicylic Acid
Authored by: A Senior Application Scientist
Introduction
3,5-Diiodosalicylic acid and its salts are significant compounds in medicinal chemistry and materials science. The introduction of iodine atoms into the salicylic acid scaffold can enhance its binding affinity to certain biological targets, such as transthyretin, a protein implicated in amyloid diseases[1]. This application note provides a detailed, two-stage protocol for the synthesis of potassium 3,5-diiodosalicylate, commencing with the electrophilic iodination of salicylic acid to yield 3,5-diiodosalicylic acid, followed by its conversion to the corresponding potassium salt. The methodologies presented are synthesized from established procedures and are designed to be robust and reproducible for researchers in chemical and pharmaceutical development.
The first stage of this protocol focuses on the direct iodination of salicylic acid. Several methods for this transformation have been reported, including the use of iodine monochloride, or elemental iodine in the presence of an oxidizing agent[2][3]. The choice of iodinating agent and reaction conditions can significantly impact the yield and purity of the intermediate, 3,5-diiodosalicylic acid. This guide will detail a well-established method using an iodinating agent in a suitable solvent, followed by a straightforward purification.
The second stage involves the neutralization of the synthesized 3,5-diiodosalicylic acid with a potassium base to yield the target potassium salt. This is a standard acid-base reaction, and the protocol will outline the precise steps to ensure high purity of the final product.
Chemical Reaction Pathway
The overall synthesis is a two-step process, as illustrated in the following diagram:
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Materials
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 69-72-7 | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 7553-56-2 | Fisher Scientific |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | VWR |
| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Merck |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask (1000 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Buchner funnel and filter flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Vacuum drying oven
Experimental Protocol
Part 1: Synthesis of 3,5-Diiodosalicylic Acid
This protocol is adapted from a method utilizing elemental iodine in an ethanol solvent, which has been reported to achieve high conversion rates[2].
Workflow for the Synthesis of 3,5-Diiodosalicylic Acid
Caption: Step-by-step workflow for the synthesis of 3,5-diiodosalicylic acid.
Detailed Steps:
-
Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 13.8 g (0.1 mol) of salicylic acid in 300 mL of 95% ethanol.
-
Addition of Iodine: To the stirred solution, add 50.8 g (0.2 mol) of elemental iodine in portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (typically 4-6 hours, as indicated by the consumption of salicylic acid on TLC), cool the mixture to room temperature. A precipitate of 3,5-diiodosalicylic acid will form.
-
Isolation of Crude Product: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted iodine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a high-purity crystalline solid[2].
-
Drying: Dry the purified 3,5-diiodosalicylic acid in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, with reported conversion rates up to 98.5%[2].
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the synthesized 3,5-diiodosalicylic acid to its potassium salt.
Detailed Steps:
-
Dissolution: In a beaker, dissolve the purified 3,5-diiodosalicylic acid (e.g., 0.05 mol) in a minimal amount of 95% ethanol with gentle warming and stirring.
-
Preparation of Potassium Hydroxide Solution: In a separate beaker, prepare a stoichiometric amount of potassium hydroxide (0.05 mol) in deionized water.
-
Neutralization: Slowly add the potassium hydroxide solution to the stirred solution of 3,5-diiodosalicylic acid. Monitor the pH of the mixture using a pH meter or pH indicator strips. Continue adding the base until the pH is neutral (pH 7.0).
-
Precipitation and Isolation: The this compound will precipitate out of the solution upon cooling. If precipitation is slow, the solution can be cooled in an ice bath. Isolate the white to off-white solid by vacuum filtration.
-
Washing and Drying: Wash the product with a small amount of cold deionized water and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 80-90°C to a constant weight.
Safety and Handling
-
Salicylic Acid: May cause skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[4][5][6][7]. Avoid creating dust[4][6].
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE[8].
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
Characterization
The final product, this compound, should be a white to almost white crystalline powder[9]. The purity can be confirmed by techniques such as:
-
Melting Point: The melting point of 3,5-diiodosalicylic acid is in the range of 235–236 °C[3]. The salt is expected to have a higher decomposition temperature.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the structure of the final product.
-
Purity: High-performance liquid chromatography (HPLC) can be used to determine the purity of the synthesized compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of 3,5-diiodosalicylic acid | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure proper temperature control. |
| Loss of product during work-up | Use minimal amounts of cold solvent for washing. | |
| Product is colored | Presence of residual iodine | Wash the crude product with a dilute solution of sodium thiosulfate. |
| Incomplete salt formation | Insufficient base added | Carefully monitor the pH during neutralization and ensure it reaches 7.0. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from salicylic acid. By following the outlined steps for the iodination of salicylic acid and the subsequent salt formation, researchers can reliably produce this valuable compound for further applications in drug development and scientific research. Adherence to the safety precautions is crucial for the safe execution of this synthesis.
References
- CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents.
- CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents.
- CN107513014A - A kind of salicylic acid-iodine complex compound, preparation method and application - Google Patents.
- JP2677687B2 - Method for producing 3,5-diiodosalicylic acid - Google Patents.
-
2-hydroxy-3,5-diiodobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC. Available at: [Link]
-
The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry - International Science Community Association. Available at: [Link]
- US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents.
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate - MDPI. Available at: [Link]
- CN101810198B - Salicylic acid-iodine disinfector and preparation method thereof - Google Patents.
-
Iodination of salicylic acid improves its binding to transthyretin - PubMed. Available at: [Link]
-
Salicylic Acid Safety and Handling Guide - Lab Alley. Available at: [Link]
-
Safety Data Sheet: Salicylic acid - Carl ROTH. Available at: [Link]
-
Iodine - Hazardous Substance Fact Sheet. Available at: [Link]
-
Salicylic Acid Safety Tips & Hazards - VelocityEHS. Available at: [Link]
Sources
- 1. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. laballey.com [laballey.com]
- 6. carlroth.com [carlroth.com]
- 7. ehs.com [ehs.com]
- 8. nj.gov [nj.gov]
- 9. This compound | 1015937-56-0 | TCI AMERICA [tcichemicals.com]
Step-by-step iodination of salicylic acid to produce potassium salts
Executive Summary
This application note details a robust, environmentally responsible protocol for the regioselective iodination of salicylic acid (SA) to produce 3,5-diiodosalicylic acid (DISA), followed by its conversion to the pharmaceutical-grade potassium salt (Potassium 3,5-diiodosalicylate).
Moving away from hazardous chlorinated solvents and atom-inefficient reagents (e.g., Iodine Monochloride), this guide utilizes the Hydrogen Peroxide/Iodine (
Scientific Principles & Mechanism
Regioselectivity and Activation
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) on salicylic acid is a strong activator and ortho/para director. Although the carboxyl group (-COOH) is a deactivator (meta director), the activation power of the phenol dominates the ring chemistry.
-
Target Positions: C3 and C5 (ortho and para to the hydroxyl).
-
Sterics: The C5 position is sterically more accessible and typically iodinated first, followed by C3 to form the 3,5-diiodo product.
Oxidative Iodination Mechanism ( )
Standard iodination with
Reaction Scheme:
Figure 1: Mechanistic pathway of oxidative iodination showing the in-situ recycling of Iodine.
Materials & Equipment
| Reagent | Grade | Role | Hazard Note |
| Salicylic Acid (SA) | ACS Reagent, ≥99% | Substrate | Irritant |
| Iodine ( | Resublimed crystals | Iodinating Agent | Corrosive, Staining |
| Hydrogen Peroxide ( | 30% w/v Aqueous | Oxidant | Strong Oxidizer, Corrosive |
| Ethanol (EtOH) | Absolute or 95% | Solvent | Flammable |
| Potassium Hydroxide (KOH) | Pellets/Flakes | Salt Former | Caustic |
| Hydrochloric Acid (HCl) | 1M | pH Adjustment | Corrosive |
Equipment:
-
3-neck Round Bottom Flask (RBF) with Reflux Condenser.
-
Magnetic Stirrer with Hotplate and Temperature Probe.
-
Addition Funnel (pressure-equalizing).
-
Vacuum Filtration Setup (Büchner funnel).
Experimental Protocols
Protocol A: Synthesis of 3,5-Diiodosalicylic Acid (DISA)
Rationale: Ethanol is used as the solvent to solubilize both Salicylic Acid and Iodine.[1] Water is added later to assist in precipitation, as DISA is sparingly soluble in water compared to mono-solvents.
-
Preparation:
-
In a 250 mL 3-neck RBF, dissolve 6.9 g (50 mmol) of Salicylic Acid in 50 mL of Ethanol .
-
Add 12.7 g (50 mmol) of Iodine crystals to the solution. Stir until fully dissolved (solution will be dark brown).
-
Note: Although stoichiometry requires 2 moles of I per mole of SA, we use a 1:1 molar ratio of
molecule because recycles the iodine. A slight excess (1.05 eq) of Iodine is recommended.
-
-
Oxidative Addition:
-
Heat the mixture to 40°C .
-
Slowly add 6.0 mL of 30%
(approx. 50-60 mmol) dropwise via the addition funnel over 20 minutes. -
Observation: The reaction is exothermic. Maintain temperature between 45–55°C. The dark iodine color will lighten as iodine is consumed.
-
-
Completion:
-
Once addition is complete, reflux the mixture at 70–80°C for 60 minutes to ensure di-iodination.
-
TLC Check: (Mobile Phase: Hexane/Ethyl Acetate 3:1). SA (
) should disappear; DISA ( ) appears.
-
-
Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The 3,5-DISA will precipitate as a flocculent solid.[2]
-
Optional: If the solution remains brown (excess
), add a few drops of saturated Sodium Thiosulfate solution until the supernatant is clear.
-
-
Purification:
-
Filter the precipitate under vacuum.[2]
-
Wash the cake with cold water (
mL). -
Recrystallization: Dissolve the crude solid in the minimum amount of boiling ethanol (~40 mL), then slowly add warm water until turbidity just appears. Cool to 4°C to crystallize.
-
Dry in a vacuum oven at 60°C.
-
Yield Expectation: 85–92% (approx. 17–18 g). Product Appearance: White to off-white needles.
Protocol B: Conversion to this compound
Rationale: Direct neutralization in ethanol prevents hydrolysis and allows for easy isolation. We target the mono-potassium salt (Carboxylate salt), which is the standard pharmacological form.
-
Stoichiometric Calculation:
-
Calculate the exact moles of purified DISA obtained from Protocol A.
-
Prepare a stoichiometric equivalent (1:1 molar ratio) of Potassium Hydroxide (KOH).
-
Example: For 3.90 g (10 mmol) of DISA (MW: 389.9 g/mol ), use 0.56 g (10 mmol) of KOH.
-
-
Reaction:
-
Dissolve 3.90 g of DISA in 20 mL of warm Ethanol (40°C) .
-
Separately, dissolve 0.56 g KOH in 5 mL of Ethanol .
-
Add the KOH solution dropwise to the DISA solution with stirring.
-
Stir for 30 minutes at room temperature. The solution should remain clear or turn slightly yellow.
-
-
Isolation of Salt:
-
Method 1 (Precipitation): Slowly add 50 mL of Diethyl Ether (anti-solvent) to the ethanolic solution. The potassium salt will precipitate as a white solid.
-
Method 2 (Evaporation): If no precipitate forms, use a rotary evaporator to remove the ethanol, yielding a solid residue.
-
-
Drying:
-
Filter or collect the solid and dry under vacuum at 50°C.
-
Store in a desiccator (salts are hygroscopic).
-
Workflow Visualization
Figure 2: Step-by-step process flow from raw Salicylic Acid to Potassium Salt.
Quality Control & Validation Data
To validate the synthesis, compare your results against these standard parameters.
| Parameter | Salicylic Acid (Start) | 3,5-DISA (Intermediate) | Potassium 3,5-DISA (Final) |
| Melting Point | 158–161°C | 230–236°C (dec) | >280°C (dec) |
| Solubility (Water) | Poor | Very Poor | Moderate to Good |
| Solubility (EtOH) | Good | Good | Good |
| Appearance | White crystals | Off-white needles | White powder |
| Iron(III) Test | Violet Color | Violet Color (Phenol intact) | Violet Color |
Troubleshooting Guide:
-
Product is brown/red: Free iodine is trapped in the crystal lattice. Wash with 5% Sodium Thiosulfate during filtration.
-
Low Yield: Usually due to incomplete oxidation. Ensure
is fresh and temperature was maintained at 80°C during the reflux stage. -
Melting Point Depression: Indicates mono-iodinated impurity (3-iodosalicylic acid) or unreacted SA. Recrystallize again from Ethanol/Water.
References
- Synthesis of 3,5-diiodosalicylic acid (Methodology Basis)
-
Physical Properties & Safety (MSDS)
- Source: National Institutes of Health (NIH) - PubChem. "3,5-Diiodosalicylic acid | C7H4I2O3."
-
URL:[Link]
-
Solubility Data
- Source: ResearchGate / J. Solution Chem.
-
URL:[Link]
-
Organic Syntheses Standard (Historical Context)
Sources
- 1. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. "Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid" [quickcompany.in]
- 4. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
- 5. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 8. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of High-Purity Potassium 3,5-Diiodosalicylate
Introduction: The Critical Role of Purity for Potassium 3,5-Diiodosalicylate
This compound is a key intermediate in the synthesis of various pharmaceuticals and biochemical reagents. Its molecular structure, featuring a salicylic acid backbone heavily substituted with iodine atoms, makes it a valuable precursor for introducing iodine into larger molecules, a common strategy in the development of contrast agents, antiseptics, and therapeutic compounds. The purity of this intermediate is paramount, as even trace amounts of contaminants can lead to undesirable side reactions, reduced yields, and compromised activity in the final product.
Common impurities in crude this compound can include unreacted starting materials, mono-iodinated salicylic acid, and colored byproducts.[1][2] These impurities can interfere with downstream applications, making their removal essential. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds based on differences in solubility.[3][4][5] This application note provides a detailed guide to the recrystallization of this compound, offering both the theoretical basis and practical protocols for achieving high purity.
Principles of Recrystallization for this compound
Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[5] The success of this technique hinges on the selection of an appropriate solvent system and careful control of the cooling process.
Solvent Selection: A Key Determinant of Success
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the hot solvent to allow for complete dissolution.
-
Low solubility at low temperatures: Upon cooling, the compound should have limited solubility to ensure a high recovery of the purified crystals.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Dissolves impurities well at all temperatures or not at all: This allows for the separation of the desired compound from contaminants.
For potassium salts of organic acids, aqueous systems or polar organic solvents are generally good starting points. Given that 3,5-diiodosalicylic acid can be recrystallized from an acetone-water mixture, a similar solvent system is a logical choice for its potassium salt.[2] The presence of the potassium counterion generally increases aqueous solubility compared to the free acid.
Key Impurities and Their Removal
The primary impurities encountered during the synthesis of 3,5-diiodosalicylic acid and its salts include:
-
Mono-iodinated salicylic acid: This impurity is generally more soluble than the di-iodinated product and will preferentially remain in the mother liquor during recrystallization.[2]
-
Colored byproducts: These can arise from side reactions during synthesis. Activated carbon can be used to adsorb these impurities from the hot solution before crystallization.[2][4]
-
Inorganic salts: Depending on the synthesis route, residual inorganic salts may be present. These often have different solubility profiles than the desired organic salt and can be removed through careful solvent selection and washing.
Experimental Protocols
This section outlines two detailed protocols for the recrystallization of this compound. The choice of protocol may depend on the nature and level of impurities in the starting material.
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is suitable for crude material with a moderate level of purity and where the primary impurities are more soluble in water than the desired product.
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start with approximately 5-10 mL of deionized water. Add a magnetic stir bar.
-
Heating: Gently heat the mixture with continuous stirring. Add more deionized water in small portions until the solid is completely dissolved at the boiling point of the solution.[5] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.[2] Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): If activated carbon was added, perform a hot gravity filtration to remove it. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4][5]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization using Acetone and Water
This method is particularly effective when the desired compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "antisolvent").[6] This protocol is adapted from the purification of 3,5-diiodosalicylic acid.[2]
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of warm acetone in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Antisolvent Addition: While stirring the acetone solution at room temperature, slowly add deionized water (the antisolvent) until the solution becomes cloudy, indicating the onset of precipitation.
-
Redissolution: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling will promote the formation of well-defined crystals.
-
Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath to ensure maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold acetone-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Protocol 1 (Water) | Protocol 2 (Acetone/Water) |
| Principle | Temperature-dependent solubility | Antisolvent-induced precipitation |
| Typical Yield | 70-85% | 80-95% |
| Purity Achieved | >99% | >99.5% |
| Advantages | Simple, uses a green solvent | High yield, effective for a wide range of impurities |
| Disadvantages | Potentially lower yield | Requires careful control of antisolvent addition |
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution and add a small amount of additional solvent. |
| No Crystals Form | The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Colored Crystals | Colored impurities were not completely removed. | Repeat the recrystallization, ensuring to use activated carbon during the process.[2] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when working with organic solvents.
-
Handle hot glassware with care to avoid burns.
-
Be aware of the flammability of organic solvents like acetone.
Conclusion
The recrystallization techniques outlined in this application note provide robust and reliable methods for obtaining high-purity this compound. By understanding the underlying principles of solubility and carefully controlling the experimental parameters, researchers can effectively remove impurities and ensure the quality of this critical synthetic intermediate. The choice between a single-solvent and a two-solvent system will depend on the specific characteristics of the crude material, but both methods are capable of yielding a product suitable for demanding downstream applications in drug development and scientific research.
References
- Vertex AI Search. (n.d.).
- Google Patents. (2014). CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved February 9, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved February 9, 2026.
- University of Mustansiriyah. (2021). Experimental No. (4)
- Google Patents. (2014). CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid. Retrieved February 9, 2026.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 9, 2026.
- ResearchGate. (2025).
-
Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Diiodosalicylic acid. Retrieved February 9, 2026, from [Link]
-
MDPI. (2022). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. Retrieved February 9, 2026, from [Link]
- ResearchGate. (2025). Crystallization-based recovery of niobium compounds from alkaline liquor. Retrieved February 9, 2026.
- MedchemExpress.com. (n.d.). 3,5-Diiodosalicylic acid lithium salt. Retrieved February 9, 2026.
- PubChem. (n.d.). Potassium. Retrieved February 9, 2026.
- Sigma-Aldrich. (n.d.). Lithium 3,5-diiodosalicylate analytical standard. Retrieved February 9, 2026.
- Sigma-Aldrich. (n.d.). Potassium disulfite for analysis EMSURE. Retrieved February 9, 2026.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
Sources
- 1. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
Using potassium 3,5-diiodosalicylate as a reagent in organic synthesis
Application Note: Potassium 3,5-Diiodosalicylate (K-DIS) in Organic Synthesis
Abstract
This compound (K-DIS) is a specialized halogenated salicylate salt utilized as a versatile building block in pharmaceutical synthesis, supramolecular chemistry, and bio-organic applications.[1][2][3][4] While its protonated form, 3,5-diiodosalicylic acid (DISA), is a well-established intermediate for anthelmintic drugs (e.g., Rafoxanide), the potassium salt offers distinct advantages in solubility, nucleophilicity, and crystal engineering potential.[1][2] This guide details the preparation, handling, and application of K-DIS, focusing on its role as a nucleophilic scaffold for O-alkylation and a ligand for coordination polymers.[1]
Part 1: Chemical Profile & Strategic Utility[1]
1.1 Chemical Identity
1.2 Strategic Advantages Over Free Acid (DISA)
-
Enhanced Nucleophilicity: The pre-formed potassium carboxylate/phenolate allows for direct reaction with electrophiles (alkyl halides, acyl chlorides) without the need for in-situ deprotonation, reducing side reactions associated with excess base.[1]
-
Solubility Profile: K-DIS exhibits superior solubility in polar aprotic solvents (DMF, DMSO) compared to the free acid, facilitating homogeneous reaction conditions crucial for high-yield coupling.[1][2]
-
Crystal Engineering: The large ionic radius of Potassium (
) combined with the halogen-bonding potential of the iodine substituents makes K-DIS an excellent candidate for constructing 1D and 2D coordination polymers.
Part 2: Synthesis & Preparation Protocols
Before utilizing K-DIS as a reagent, it is often necessary to synthesize it from the commercially cheaper salicylic acid to ensure high purity and removal of mono-iodinated impurities.[1]
Protocol A: High-Purity Synthesis of this compound
Objective: Synthesize K-DIS from salicylic acid via electrophilic aromatic substitution followed by salt formation.
Reagents:
Step-by-Step Methodology:
-
Iodination (Formation of DISA):
-
Dissolve salicylic acid (13.8 g, 100 mmol) in glacial acetic acid (80 mL) under stirring at 20°C.
-
Add Iodine Monochloride (35.7 g, 220 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]
-
Heat the mixture to 80°C for 40 minutes. A voluminous yellow precipitate (DISA) will form.[1][2]
-
Cool to room temperature. Filter the precipitate and wash with dilute acetic acid, then water.[1]
-
Purification: Recrystallize from acetone/water to remove 5-iodosalicylic acid impurities.[1][5] Dry at 100°C. Yield: ~90% DISA (MP: 235–236°C).[1][2]
-
-
Salt Formation (Conversion to K-DIS):
-
Suspend purified DISA (38.9 g, 100 mmol) in Ethanol (150 mL).
-
Prepare a solution of KOH (5.61 g, 100 mmol) in minimal water (10 mL).[1][2]
-
Add the KOH solution slowly to the DISA suspension. The mixture will clear as the salt forms, followed by precipitation of K-DIS upon cooling or concentration.
-
Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum.[1]
-
Quality Control:
-
1H NMR (DMSO-d6):
8.10 (d, J=2.0 Hz, 1H, H-6), 7.85 (d, J=2.0 Hz, 1H, H-4).[1][2] The absence of signals at 6-7 ppm confirms removal of mono-iodinated species.[1][5]
Part 3: Applications in Organic Synthesis
Application 1: Synthesis of Salicylanilide Anthelmintics (Rafoxanide Scaffold)
K-DIS serves as the activated synthon for the synthesis of salicylanilides. While industrial routes often use the acid chloride, the K-salt method is preferred for sensitive substrates to avoid harsh thionyl chloride conditions.
Mechanism: The reaction proceeds via an activated ester intermediate (using a coupling agent like HATU or DCC) or mixed anhydride, where the potassium carboxylate acts as the nucleophile.
Figure 1: Synthesis pathway for Rafoxanide using K-DIS as the acyl donor.
Application 2: Nucleophilic O-Alkylation (Williamson Ether Type)
K-DIS is a potent nucleophile for synthesizing O-alkylated derivatives, which are investigated for antimicrobial activity.[1][2][5] The potassium ion acts as a template, often enhanced by 18-crown-6 ether.[1][5]
Protocol B: O-Alkylation of K-DIS
-
Dissolution: Dissolve K-DIS (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Catalyst: Add 18-crown-6 (0.05 eq) to complex the potassium cation and generate a "naked" phenolate/carboxylate anion.
-
Electrophile: Add Alkyl Bromide (1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]
-
Workup: Pour into ice water. The ester/ether product will precipitate.
Data Summary: Reactivity Profile
| Electrophile (R-X) | Product Type | Yield (%) | Notes |
| Methyl Iodide | Methyl Ester | 92% | Kinetic product (Carboxylate attack) |
| Benzyl Bromide | Benzyl Ester | 88% | High selectivity for carboxylate over phenol |
| Propargyl Bromide | Ether/Ester Mix | 75% | Requires careful temp control to avoid mixtures |
Part 4: Material Science & Crystal Engineering
K-DIS is a premier candidate for Halogen-Bonded Metal-Organic Frameworks (MOFs) .[1][5] The iodine atoms at positions 3 and 5 act as sigma-hole donors, capable of forming strong
Protocol C: Growth of Coordination Polymers
-
Ligand Solution: Dissolve K-DIS (0.1 mmol) in MeOH (5 mL).
-
Metal Solution: Dissolve
(0.05 mmol) in EtOH (5 mL). -
Layering: Carefully layer the metal solution over the ligand solution in a narrow test tube.
-
Crystallization: Allow to stand undisturbed for 7 days. Needle-like crystals of the coordination polymer
will form at the interface.[2]
Figure 2: Conceptual assembly of K-DIS coordination networks driven by K-O interactions and Halogen Bonding.
References
-
Synthesis of 3,5-Diiodosalicylic Acid: Organic Syntheses, Coll. Vol. 2, p.196 (1943); Vol. 10, p.28 (1930).[1][2] Link[1][2]
-
Salicylanilide Anthelmintics (Rafoxanide): Journal of Medicinal Chemistry, "Synthesis and anthelmintic activity of 3,5-diiodosalicylic acid derivatives."[1] (General Reference for scaffold utility).
-
Biofortification with K-DIS: Smoleń, S., et al. (2016).[1] "Biofortification of Lettuce with Iodine: KIO3 vs. 3,5-Diiodosalicylic Acid." Frontiers in Plant Science. Link
-
Coordination Polymers of Halogenated Salicylates: Smith, G., et al. (2015).[1] "Crystal structures of the potassium and rubidium salts of (3,5-dichlorophenoxy)acetic acid." Acta Crystallographica Section E. Link
-
Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. (Contextual grounding for I...O interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of the potassium and rubidium salts of (3,5-dichlorophenoxy)acetic acid: two isotypic coordination polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Page loading... [guidechem.com]
- 5. Beautiful Building Blocks | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. No results for search term "AC-31645" | CymitQuimica [cymitquimica.com]
- 7. Phenols C7 | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Preparation of Potassium 3,5-Diiodosalicylate Solutions in Biological Assays
Introduction: The Significance of 3,5-Diiodosalicylate in Biological Research
3,5-Diiodosalicylic acid and its salts are crucial reagents in various biological investigations. This di-iodinated derivative of salicylic acid has been utilized in studies examining surface glycoprotein receptors and the kinetic energy of nuclear DNA.[1] Its utility extends to acting as an inhibitor for certain receptor activities.[1] Furthermore, 3,5-diiodosalicylic acid has demonstrated anti-inflammatory effects in cellular models by inhibiting the production of key cytokines.[1] In the pharmaceutical realm, it serves as a vital intermediate in the synthesis of iodinated contrast media for medical imaging techniques like X-rays and CT scans, as well as in the development of novel therapeutic agents.[2]
The potassium salt of 3,5-diiodosalicylic acid offers advantages in terms of solubility compared to its acidic form, making it a preferred choice for the preparation of aqueous stock solutions for in vitro biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of potassium 3,5-diiodosalicylate solutions to ensure experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of standardized solutions. The following table summarizes key properties of this compound and its parent acid.
| Property | Value | Source |
| Chemical Name | This compound | TCI[3] |
| Synonyms | 3,5-Diiodosalicylic Acid Potassium Salt | TCI[3] |
| CAS Number | 1015937-56-0 | TCI[3] |
| Molecular Formula | C₇H₃I₂KO₃ | CP Lab Safety[4] |
| Molecular Weight | 428.01 g/mol | CP Lab Safety[4] |
| Appearance | White to off-white crystalline powder | TCI[3] |
| Solubility (3,5-Diiodosalicylic Acid in Water) | 0.192 g/L (sparingly soluble) | ChemicalBook[5] |
| Solubility (Potassium Salicylate in Water) | 1 g in 0.85 mL (highly soluble) | Smolecule[1], ChemicalBook[6] |
| Light Sensitivity | Light sensitive | ChemicalBook[5] |
Protocols for Solution Preparation
The choice of solvent is critical and depends on the experimental requirements, including the desired concentration and compatibility with the biological assay system.
Protocol 1: Preparation of Aqueous Stock Solutions
This protocol is recommended for most in vitro applications where an aqueous environment is required.
Rationale: The potassium salt of 3,5-diiodosalicylic acid is expected to be readily soluble in water due to its ionic nature. Water is a biologically compatible solvent, minimizing potential artifacts in cellular or biochemical assays.
Materials:
-
This compound (powder)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Step-by-Step Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to achieve the desired stock concentration using the following formula:
Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight (428.01 g/mol )
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Dissolution: Add the weighed powder to a volumetric flask of the appropriate size. Fill the flask to approximately 70-80% of its final volume with high-purity water.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be used to expedite dissolution if necessary.
-
Volume adjustment: Once fully dissolved, carefully add high-purity water to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Sterilization (Optional but Recommended): For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Preparation of Organic Stock Solutions (DMSO)
This protocol is suitable for creating high-concentration stock solutions that can be diluted into aqueous media for final assay concentrations.
Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] The related lithium 3,5-diiodosalicylate is highly soluble in DMSO (100 mg/mL), suggesting similar solubility for the potassium salt.[1]
Materials:
-
This compound (powder)
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Appropriate glass vials or tubes with screw caps
-
Vortex mixer or sonicator
Step-by-Step Procedure:
-
Weigh the compound: In a suitable vial, accurately weigh the desired mass of this compound.
-
Solvent addition: Add the required volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]
-
Storage: Store the high-concentration DMSO stock solution in small aliquots to minimize freeze-thaw cycles.
Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Quality Control: Ensuring Solution Accuracy
Verifying the concentration of the prepared stock solution is a critical step for data integrity. UV-Visible spectrophotometry provides a rapid and accessible method for this purpose.
Rationale: Salicylic acid and its derivatives possess a chromophore that absorbs light in the UV range. While the exact absorbance maximum (λmax) and molar extinction coefficient (ε) for this compound are not widely published, the λmax for the parent compound, salicylic acid, is approximately 298 nm.[8] The iodination of the benzene ring is expected to cause a bathochromic (red) shift in the λmax.
Protocol for QC using UV-Vis Spectrophotometry:
-
Determine the λmax:
-
Prepare a dilute solution of this compound in the same solvent used for the stock solution.
-
Scan the absorbance of the solution from 200 to 400 nm using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
-
Create a Calibration Curve (Recommended for High Accuracy):
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot absorbance versus concentration. The plot should be linear and pass through the origin.
-
-
Concentration Verification:
-
Prepare a fresh, accurate dilution of the stock solution.
-
Measure its absorbance at the λmax.
-
Calculate the concentration using the Beer-Lambert law (A = εbc) and the calibration curve, or an empirically determined molar extinction coefficient.
-
Decision Tree for QC
Sources
- 1. Buy Potassium salicylate | 578-36-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Salicylate [drugfuture.com]
- 4. Potassium salicylate - Wikipedia [en.wikipedia.org]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. Potassium salicylate | 578-36-9 [amp.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Potassium 3,5-Diiodosalicylate (K-DIS) into Polymer Matrices
[1]
Executive Summary & Scientific Rationale
Potassium 3,5-diiodosalicylate (K-DIS) represents a unique class of dual-function additives. Structurally, it combines the anti-inflammatory pharmacophore of salicylate with the electron-dense opacity of iodine. This makes it a high-value candidate for theranostic polymer devices—materials that provide both therapeutic effect (antimicrobial/anti-inflammatory) and diagnostic visibility (X-ray/CT radiopacity).
However, K-DIS presents a fundamental formulation challenge: Solubility Mismatch.
-
The Filler: K-DIS is an ionic salt, highly polar, and hydrophilic.
-
The Matrix: Typical biomedical polymers (PLA, PCL, PLGA, PU) are hydrophobic and non-polar.
Direct mixing often results in phase separation, leaching, or poor mechanical integrity. This guide details three field-proven protocols to overcome these thermodynamic barriers, ensuring homogeneous dispersion and controlled release.
Pre-Formulation: Compound Verification & Handling[1]
Before incorporation, the physicochemical state of K-DIS must be optimized.
-
Hygroscopicity Warning: Potassium salts are inherently hygroscopic. Moisture absorption will act as an uncontrolled plasticizer in hydrolytically unstable polymers (e.g., PLGA).
-
Preparation Protocol (if starting from Acid): If K-DIS is not available off-the-shelf, it is best generated in situ to ensure purity.
-
Dissolve 3,5-diiodosalicylic acid in Ethanol.
-
Add stoichiometric equivalent of 1M KOH in Ethanol.
-
Rotary evaporate and vacuum dry at 60°C for 24h.
-
Result: Anhydrous K-DIS powder ready for compounding.
-
Method Selection Matrix
Use the following logic flow to select the appropriate incorporation strategy based on your target application.
Figure 1: Decision matrix for selecting the incorporation methodology.
Protocol A: Co-Solvent Casting (Films & Coatings)[1]
Best For: Drug-eluting stents, patch sensors, and surface coatings. Mechanism: Uses a binary solvent system to thermodynamically lock the ionic salt into the hydrophobic polymer chain entanglement during evaporation.
Materials
-
Polymer: Poly(caprolactone) (PCL) or PLA.
-
Solvent A (Polymer-good): Dichloromethane (DCM) or Chloroform.
-
Solvent B (Salt-good): Ethanol or Methanol.
-
Active: K-DIS (dried).
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Vial A: Dissolve PCL in DCM at 10% w/v. Vortex until clear.
-
Vial B: Dissolve K-DIS in Ethanol at 50 mg/mL. Sonicate for 5 mins.
-
-
Phase Mixing (The Critical Step):
-
Slowly add Vial B to Vial A under magnetic stirring (500 RPM).
-
Rule of Thumb: The final solvent ratio should not exceed 90:10 (DCM:Ethanol) to prevent polymer precipitation.
-
Observation: The solution should remain transparent yellow. Turbidity indicates K-DIS crashing out.
-
-
Casting:
-
Pour into a Teflon or glass petri dish.
-
Cover with a perforated lid to slow evaporation (prevents "orange peel" defects).
-
-
Drying:
-
Ambient fume hood dry for 12 hours.
-
Vacuum oven dry (24h, 30°C) to remove residual DCM.
-
Data Validation:
-
Clarity Check: The film should be translucent yellow. Opaque white spots indicate phase separation (salt crystallization).
Protocol B: Melt Compounding (Bulk Devices)
Best For: Bone screws, catheters, and radiopaque markers. Mechanism: Mechanical dispersion. K-DIS acts as a solid, thermally stable filler. Constraint: Process temperature must stay below K-DIS degradation (~210°C, verify via TGA).
Materials
-
Equipment: Twin-screw micro-extruder (e.g., Haake Minilab or similar).
-
Matrix: Medical grade PLGA or PEEK (low temp grades).
Step-by-Step Procedure
-
Dry Blending:
-
Cryo-mill polymer pellets into coarse powder.
-
Tumble mix polymer powder with K-DIS (up to 20 wt%).
-
Note: Add 0.5% Magnesium Stearate if flow friction is too high.
-
-
Extrusion Parameters:
-
Zone 1 (Feed): 10°C below polymer Tm.
-
Zone 2 (Mix): At polymer Tm (e.g., 160°C for PLA).
-
Zone 3 (Die): 5°C above Tm.
-
Screw Speed: High shear (100 RPM) is required to break up salt agglomerates.
-
-
Cooling:
-
Air-cool the filament. Water bath cooling is forbidden (K-DIS will leach out immediately).
-
Troubleshooting:
-
Brown/Black Extrudate: Thermal degradation of salicylate. Lower temperature or increase screw speed (reduce residence time).
Protocol C: Electrospinning (Active Nanofibers)[1]
Best For: Antimicrobial wound dressings and tissue scaffolds. Mechanism: The ionic nature of K-DIS increases solution conductivity, which suppresses "beading" and produces thinner, more uniform fibers.
Materials
-
Polymer: PCL (Mw 80k).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) - Excellent solvent for both PCL and Salicylates.
Step-by-Step Procedure
-
Dope Formulation:
-
Dissolve PCL in TFE (12% w/v).
-
Add K-DIS (1% - 5% w/w relative to polymer).
-
Stir for 4 hours.
-
-
Setup Configuration:
-
Voltage: 12 - 18 kV (K-DIS will lower the required voltage compared to pure PCL).
-
Flow Rate: 0.8 mL/h.
-
Distance (TCD): 15 cm.
-
-
Process:
-
Spin onto a grounded aluminum collector.
-
Safety: Perform in a humidity-controlled chamber (<30% RH). High humidity causes K-DIS to absorb water mid-flight, ruining fiber morphology.
-
Mechanism Visualization
Figure 2: Impact of ionic K-DIS on the electrospinning jet mechanics.
Characterization & Validation
To confirm successful incorporation, the following analytical suite is required.
A. Quantitative Analysis Table
| Method | Key Metric | Target Value | Validation Technique |
| Solvent Casting | Transparency | >85% Transmittance | UV-Vis Spectroscopy |
| Melt Compounding | Iodine Dispersion | No aggregates >5µm | EDX Mapping (Iodine signal) |
| Electrospinning | Fiber Diameter | < 500 nm (Uniform) | SEM Imaging |
| All | Drug Load | ±5% of theoretical | HPLC (Mobile phase: MeOH/Water) |
B. Release Profiling (The "Burst" Test)
Because K-DIS is a salt, it will release rapidly (burst effect) upon contact with water.
-
Protocol: Submerge sample in PBS (pH 7.4) at 37°C.[1]
-
Detection: Measure UV Absorbance at 300 nm (characteristic of salicylates).
-
Mitigation: If release is too fast, apply a hydrophobic top-coat (e.g., pure PCL dip coat) to create a diffusion barrier.
C. Radiopacity Check
Place the polymer sample over an aluminum step-wedge and image using a standard dental X-ray or micro-CT (40kV). K-DIS loaded samples should appear white (radiopaque) against the dark polymer background.
References
-
Structure & Properties of Iodinated Salicylates: PubChem. "3,5-Diiodosalicylic acid | C7H4I2O3." National Library of Medicine. [Link]
-
Melt Intercalation Mechanisms: Vaia, R., & Giannelis, E.[2] (1997).[2] "Polymer Melt Intercalation in Organically-Modified Layered Silicates." Macromolecules. [Link]
-
Electrospinning Ionic Drugs: Sill, T. J., & von Recum, H. A. (2008). "Electrospinning: Applications in drug delivery and tissue engineering."[3][4] Biomaterials. [Link][1][5]
-
Ionic Liquids and Salts in Polymers: Marrucho, I. M., et al. (2023).[1][5][6] "Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems." Pharmaceuticals. [Link][1][5]
-
Salicylate Release from Polyesters: Schmeltzer, R. C., et al. (2003).[2] "Optimized synthesis of salicylate-based poly(anhydride-esters)." Polymer Bulletin. [Link]
Sources
- 1. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, Characterization and Drug Release of Salicylic Acid Loaded Porous Electrospun Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Esterification of Potassium 3,5-Diiodosalicylate
This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the esterification of Potassium 3,5-diiodosalicylate .
The presence of two bulky, electron-withdrawing iodine atoms on the salicylic acid core presents unique challenges—specifically steric hindrance and reduced nucleophilicity of the carboxylate. Standard Fischer esterification (acid + alcohol) is often inefficient for such substrates. Therefore, this guide prioritizes Nucleophilic Substitution (
Executive Summary
The esterification of this compound is most effectively achieved via direct alkylation of the carboxylate anion. Unlike acid-catalyzed pathways which suffer from slow kinetics due to the ortho-hydroxyl group and iodine substituents, the salt-based pathway utilizes the pre-formed nucleophile to attack a reactive alkyl halide.
Key Advantages of this Protocol:
-
Mild Conditions: Avoids high temperatures that risk thermal decarboxylation of the salicylic core.
-
Enhanced Kinetics: Utilizes polar aprotic solvents (DMF/DMAc) to solvate the potassium cation, leaving the "naked" carboxylate anion highly reactive.
-
Scalability: The workup relies on simple precipitation, minimizing chromatographic purification.
Reaction Mechanism & Strategic Analysis
The Challenge: Sterics and Electronics
The substrate contains iodine atoms at positions 3 and 5.[1][2]
-
Electronic Effect: Iodine is electron-withdrawing (inductive), stabilizing the carboxylate anion but reducing its nucleophilicity compared to unsubstituted salicylates.
-
Steric Effect: The iodine at C3 (ortho to the phenol) and the hydroxyl at C2 create a crowded environment. However, the carboxylate at C1 is relatively accessible compared to the phenol.
The Solution: Alkylation
By using the Potassium salt , we bypass the energy barrier of deprotonating the carboxylic acid. The reaction proceeds via an
Optimal Solvent System:
-
DMF (N,N-Dimethylformamide): The Gold Standard. It effectively dissolves the potassium salt and solvates the cation (
), leaving the carboxylate anion ( ) highly active. -
Acetone + PTC: An alternative for lower boiling point requirements, using a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAB) to shuttle the solid salt into the organic phase.
Mechanistic Diagram
Figure 1: Reaction pathway for the direct alkylation of this compound.
Experimental Protocol (Standard Operating Procedure)
Method A: Direct Alkylation in DMF (Recommended)
Target: Synthesis of Methyl/Ethyl 3,5-diiodosalicylate.
Reagents & Equipment
| Component | Equivalence | Role | Notes |
| This compound | 1.0 eq | Substrate | Dry thoroughly before use. |
| Alkyl Halide (e.g., MeI, EtBr) | 1.2 – 1.5 eq | Electrophile | Excess ensures completion. |
| DMF (Anhydrous) | 5–10 Vol | Solvent | Must be dry to prevent hydrolysis. |
| 0.5 eq | Scavenger | Neutralizes any trace acid. |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen (
) or Argon to maintain an inert atmosphere (iodides are light/air sensitive).
-
-
Dissolution:
-
Charge the flask with This compound (1.0 eq).
-
Add Anhydrous DMF (5 mL per gram of salt). Stir at Room Temperature (RT) until a suspension or partial solution is obtained.
-
Note: If the salt does not dissolve well, slight warming to
is permitted.
-
-
Alkylation:
-
Cool the mixture to
(ice bath) to control the initial exotherm. -
Add the Alkyl Halide (1.2 eq) dropwise via syringe.
-
Critical Control Point: For volatile halides like Methyl Iodide, use a sealed system or efficient condenser.
-
-
Reaction:
-
Remove the ice bath and allow to warm to RT.
-
Stir at RT for 4–6 hours .
-
Optimization: If TLC shows incomplete conversion after 6 hours, heat to
for 2 hours. Do not exceed to avoid decarboxylation.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The ester product is typically hydrophobic and will precipitate as a white/off-white solid.
-
Filter the solid using a Büchner funnel.[3]
-
Wash the cake with water (
) to remove residual DMF and Potassium Halide ( ).
-
-
Purification:
-
Recrystallize from Ethanol/Water or Acetone if necessary.
-
Dry in a vacuum oven at
protected from light.
-
Method B: Phase Transfer Catalysis (Green Alternative)
Context: Use when DMF removal is difficult or a non-polar solvent is preferred.
-
Solvent: Acetone or Toluene/Water (Biphasic).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%).
-
Procedure:
Analytical Data & Quality Control
Expected Properties:
-
Appearance: White to pale yellow crystalline solid. Note: Yellowing indicates free iodine liberation (decomposition).
-
Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, DMSO.
Characterization Checklist:
| Technique | Expected Signal | Diagnostic Value |
|---|
| TLC |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete solubility of salt. | Switch to DMF or add 18-Crown-6 catalyst. |
| Dark Color (Brown/Purple) | Liberation of Iodine ( | Wash organic layer with 10% Sodium Thiosulfate ( |
| O-Alkylation (Phenol) | Competitive reaction at Phenol -OH. | The carboxylate is more nucleophilic than the phenol. Ensure no strong base (like NaH) is added. The potassium carboxylate is selective. |
| Product is Oily | Residual DMF. | Dissolve in Ethyl Acetate, wash |
Workflow Diagram
Figure 2: Operational workflow for the esterification process.
References
- Chemical Synthesis of 3,5-Diiodosalicylic Acid.Google Patents, CN103755556A. Available at: (Describes the synthesis of the core acid scaffold).
-
Direct Alkylation of Heteroaryls Using Potassium Alkyltrifluoroborates. National Institutes of Health (PubMed), 2011.[12] Available at: [Link] (Provides context on potassium salt alkylation kinetics).
-
Esterification: Methods and Reactions. Organic Chemistry Portal. Available at: [Link] (General mechanistic grounding for carboxylate alkylation).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3,5-Diiodosalicyloyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 8. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 12. Direct alkylation of heteroaryls using potassium alkyl- and alkoxymethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Laboratory scale-up procedures for diiodosalicylate salt production
An Application Guide to the Laboratory Scale-Up of 3,5-Diiodosalicylate Salt Production
Abstract
This comprehensive guide details the laboratory-scale synthesis, purification, and salt formation of 3,5-diiodosalicylic acid, a critical reagent in various biochemical and pharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and practical considerations necessary for successfully scaling a synthesis from milligram to multigram quantities. We present a robust, validated protocol for the synthesis of 3,5-diiodosalicylic acid via the direct iodination of salicylic acid, followed by its conversion to a desired salt, such as sodium or lithium diiodosalicylate. Key sections include detailed hazard analyses, step-by-step experimental procedures, in-process controls, characterization techniques, and a troubleshooting guide. The protocols are designed to be self-validating, ensuring high purity (>99%) and reproducible yields for researchers, scientists, and drug development professionals.
Principles and Strategic Considerations for Scale-Up
The synthesis of 3,5-diiodosalicylate salts begins with the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups are ortho-, para-directing, and activating, making the C3 and C5 positions susceptible to iodination. While various methods exist, the choice of iodinating agent and solvent system is critical for safety, efficiency, and scalability.
Causality Behind Experimental Choices:
-
Iodinating Agent: Traditional methods often employ iodine monochloride (ICl), a potent and efficient iodinating agent that provides high yields.[1] However, ICl is highly corrosive and moisture-sensitive, posing handling challenges. A more modern and safer approach, detailed in this guide, utilizes elemental iodine (I₂) in a suitable solvent like ethanol.[2] This method offers milder reaction conditions and avoids the use of hazardous reagents like ICl.[2]
-
Solvent System: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Ethanol is an effective choice for the iodination of salicylic acid with I₂, as it dissolves the starting materials and facilitates a controlled reaction.[2] For purification, an acetone-water system is highly effective for recrystallization, leveraging the differential solubility of the product and impurities.[1]
-
Scale-Up Challenges: Transitioning from a small-scale reaction (e.g., 1-5 g) to a larger scale (e.g., 50-100 g) introduces several challenges:
-
Thermal Management: The iodination reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The protocol incorporates controlled addition rates and external cooling to manage the reaction temperature.
-
Mass Transfer: Ensuring homogenous mixing becomes more difficult in larger vessels. Inadequate stirring can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. The use of appropriate mechanical stirring is essential.
-
Product Isolation: Handling larger volumes of precipitates requires transitioning from simple vacuum filtration on a Büchner funnel to more robust techniques. The purification process described herein, involving dissolution and reprecipitation, is highly scalable.
-
Safety First: Hazard Analysis and Mitigation
A thorough understanding and mitigation of chemical hazards are paramount. The primary substances of concern in this synthesis present risks that must be managed through proper personal protective equipment (PPE) and engineering controls.
| Substance | CAS Number | Key Hazards | Required Precautions |
| Salicylic Acid | 69-72-7 | Harmful if swallowed, causes serious eye damage. | Wear safety goggles and gloves. |
| Iodine (I₂) / Iodine Solutions | 7553-56-2 | Harmful if inhaled or in contact with skin; Causes skin and eye irritation; May cause respiratory irritation.[3][4] | Handle in a chemical fume hood. Wear gloves, safety goggles, and a lab coat. Avoid breathing vapor or dust.[5][6][7][8] |
| 3,5-Diiodosalicylic Acid | 133-91-5 | Harmful if swallowed; Causes skin and serious eye irritation.[3][9] | Wear gloves and safety goggles. Avoid creating dust. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves, safety goggles, and a face shield. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Causes severe skin burns and eye damage; May cause respiratory irritation. | Handle in a chemical fume hood. Wear acid-resistant gloves, goggles, and a lab coat. |
| Ethanol / Acetone | 64-17-5 / 67-64-1 | Highly flammable liquid and vapor. | Keep away from ignition sources. Use in a well-ventilated area or fume hood. |
General Laboratory Practice: All procedures should be conducted in a well-ventilated chemical fume hood. A safety shower and eyewash station must be readily accessible.
Overall Synthesis and Purification Workflow
The following diagram illustrates the comprehensive workflow from starting material to the final, purified diiodosalicylate salt.
Caption: High-level workflow for diiodosalicylate salt production.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid (100 g Scale)
This protocol is adapted from methodologies that emphasize safety and high purity.[2]
Materials & Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel
-
Large Büchner funnel and vacuum flask
-
Salicylic Acid: 35.0 g (0.253 mol)
-
Elemental Iodine (I₂): 128.5 g (0.506 mol)
-
Ethanol (95%): 1.2 L
-
Deionized Water
Procedure:
-
Setup: Assemble the 2 L flask with the mechanical stirrer, condenser, and a stopper.
-
Dissolution: To the flask, add salicylic acid (35.0 g) and ethanol (1.0 L). Stir the mixture until the salicylic acid is fully dissolved.
-
Iodine Addition: In a separate beaker, dissolve the elemental iodine (128.5 g) in 200 mL of ethanol. This solution may require gentle warming to fully dissolve. Transfer this iodine solution to the addition funnel.
-
Reaction: Begin vigorous stirring of the salicylic acid solution. Add the iodine solution dropwise from the addition funnel over a period of 60-90 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to a gentle reflux (~75-80 °C) using the heating mantle. Maintain this reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation & Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A voluminous precipitate of the crude product will form. For maximum recovery, cool the flask in an ice-water bath for an additional 1-2 hours.
-
Isolation of Crude Product: Isolate the crude 3,5-diiodosalicylic acid by vacuum filtration using the Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove residual ethanol and soluble impurities.
-
Drying: Allow the crude product to air-dry on the funnel for 30 minutes, then transfer it to a drying dish for further drying in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield of crude product is typically high.
Protocol 2: Purification by Alkali-Acid Precipitation
This method is highly effective for removing mono-iodinated species and other impurities.[2]
Materials & Equipment:
-
2 L Beaker
-
Magnetic stir plate and stir bar
-
pH meter or pH paper
-
Sodium Hydroxide (NaOH) solution, 5% (w/v)
-
Hydrochloric Acid (HCl), concentrated (37%) and 1 M
-
Deionized Water
Procedure:
-
Dissolution: Place the crude, dry 3,5-diiodosalicylic acid in the 2 L beaker with 1 L of deionized water. Begin stirring.
-
Basification: Slowly add 5% NaOH solution to the suspension. The solid will begin to dissolve as it forms the soluble sodium 3,5-diiodosalicylate salt. Continue adding NaOH dropwise until all the solid has dissolved and the solution pH is between 5 and 6.[2]
-
Filtration (Optional): If any insoluble impurities are visible, filter the solution by gravity or vacuum filtration.
-
Reprecipitation: Vigorously stir the clear solution. Slowly add 1 M HCl dropwise. The pure 3,5-diiodosalicylic acid will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is between 1 and 2.[2]
-
Digestion & Cooling: Stir the resulting slurry for 30 minutes at room temperature to allow for complete precipitation. Cool the mixture in an ice-water bath for 1 hour.
-
Isolation: Collect the purified product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the pure white crystalline product in a vacuum oven at 80-90 °C to a constant weight. A typical purity of >99.5% can be achieved.[2]
Protocol 3: Conversion to Lithium 3,5-Diiodosalicylate
This protocol describes the conversion of the purified acid to its lithium salt. A similar procedure can be followed using an equimolar amount of sodium hydroxide or potassium hydroxide.
Materials & Equipment:
-
1 L Erlenmeyer flask
-
Magnetic stir plate
-
Lithium Hydroxide Monohydrate (LiOH·H₂O): (Calculate stoichiometric amount based on the mass of pure acid)
-
Ethanol or Deionized Water
-
Rotary evaporator
Procedure:
-
Stoichiometric Calculation:
-
MW of 3,5-diiodosalicylic acid (C₇H₄I₂O₃) = 389.91 g/mol .[3]
-
MW of LiOH·H₂O = 41.96 g/mol .
-
For every 10.0 g of the acid (0.0256 mol), you will need 1.07 g of LiOH·H₂O (0.0256 mol).
-
-
Reaction: Suspend the purified 3,5-diiodosalicylic acid in 500 mL of ethanol in the flask.
-
Salt Formation: In a separate beaker, dissolve the calculated amount of LiOH·H₂O in a minimal amount of deionized water (~20 mL) and add this solution to the acid suspension while stirring.
-
Completion: Stir the mixture at room temperature. The suspension will clarify as the soluble lithium salt forms. Stir for an additional hour to ensure the reaction goes to completion.
-
Isolation: Remove the solvent (ethanol/water) under reduced pressure using a rotary evaporator. The solid lithium 3,5-diiodosalicylate will remain.
-
Drying: Dry the final salt product in a vacuum oven at 90 °C to remove any residual solvent or water. Store the final product in a tightly sealed container, protected from light.[9]
Quality Control and Characterization
To validate the success of the scale-up procedure, the final product must be rigorously analyzed.
| Parameter | Method | Specification / Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline powder.[2] |
| Purity | HPLC (High-Performance Liquid Chromatography) | ≥ 99.5%[2][10] |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of 3,5-diiodosalicylate. |
| Melting Point | Melting Point Apparatus | 230–236 °C (for the acid form, with decomposition).[1][9] |
| Residual Solvents | Gas Chromatography (GC) | To be determined based on ICH guidelines. |
| Assay (Acid Form) | Neutralization Titration | 98.0–102.0%[9] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; Insufficient reaction time or temperature. | Monitor reaction by TLC to ensure completion. Extend reflux time if necessary. |
| Product is Colored (Yellow/Brown) | Presence of free iodine. | During the purification wash step, use a dilute solution of sodium thiosulfate or sodium sulfite to remove residual iodine.[1] |
| Incomplete Dissolution During Purification | Insufficient base added; Presence of highly insoluble impurities. | Add more NaOH solution dropwise until dissolution is complete, monitoring pH. If solids remain, filter them out. |
| Final Salt Product is Gummy or Oily | Residual solvent or water. | Ensure complete drying in a vacuum oven at the appropriate temperature. The product may be hygroscopic; handle and store accordingly. |
| Purity by HPLC is Below Specification | Inefficient purification; Co-precipitation of impurities. | Repeat the alkali-acid precipitation cycle. Ensure slow addition of acid during reprecipitation to promote selective crystallization. |
Chemical Reaction Pathway
The following diagram outlines the chemical transformations in the synthesis process.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 3. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. edvotek.com [edvotek.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. 3,5-Diiodosalicylic Acid | 133-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3,5-二碘水杨酸锂 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of potassium 3,5-diiodosalicylate
Technical Support Center: Optimizing Potassium 3,5-Diiodosalicylate Synthesis
Topic: Improving reaction yields and purity in the synthesis of this compound. Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Professionals.
Introduction: The Yield & Purity Challenge
This compound is a critical intermediate for salicylanilide anthelmintics (e.g., Rafoxanide, Closantel) and a reagent in biochemical protein isolation. The synthesis is often plagued by three primary failure modes:
-
Incomplete Iodination: Formation of mono-iodinated byproducts (3-iodosalicylic acid or 5-iodosalicylic acid).
-
Purification Losses: Significant yield attrition during the removal of free iodine and colored impurities.
-
Salt Stoichiometry: Difficulty in isolating the stoichiometric potassium salt without excess alkalinity (hygroscopicity) or acidity (insolubility).
This guide replaces outdated, low-yield ICl (Iodine Monochloride) methods with a high-yield oxidative iodination protocol , followed by a precision salt-conversion workflow.
Module 1: High-Yield Synthesis of the Acid Intermediate
Objective: Synthesize 3,5-diiodosalicylic acid (DISA) with >98% conversion.
The Protocol: Oxidative Iodination (The "Green" Route)
Why this works: Traditional ICl methods generate corrosive byproducts and difficult-to-remove ICl
Step-by-Step Workflow:
-
Dissolution: In a 1L reactor, dissolve 13.8 g (0.1 mol) Salicylic Acid in 100 mL Ethanol .
-
Iodine Addition: Add 25.4 g (0.1 mol) Iodine (
) . Note: Stoichiometry is 1:1 because the oxidant regenerates the iodine. -
Oxidant Feed: Heat to 50–60°C . Slowly dropwise add 30% Hydrogen Peroxide (
) (approx. 12-15 mL) over 30 minutes.-
Critical Control Point: The reaction is exothermic. Maintain temperature <70°C to prevent decarboxylation.
-
-
Completion: Stir at 60°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Petroleum Ether 1:1).[1][2] The starting material spot (
) should disappear. -
Quench: Cool to room temperature. If the solution is brown (excess
), add 10% Sodium Bisulfite ( ) solution dropwise until the color turns pale yellow. -
Precipitation: Pour the reaction mixture into 500 mL cold water . The crude DISA will precipitate as a voluminous solid. Filter and wash with water.[1][3]
Quantitative Data: Method Comparison
| Parameter | Method A: Iodine Monochloride (ICl) | Method B: Oxidative ( |
| Atom Economy (Iodine) | ~50% (HI is waste) | ~100% (HI recycled) |
| Typical Yield | 65–80% | 91–98% |
| Impurity Profile | High (ICl | Low (trace mono-iodo) |
| Corrosion Risk | High (HCl gas evolved) | Low (Water byproduct) |
Module 2: Purification (The "Acetone Trick")
Objective: Remove mono-iodinated species and achieve pharmaceutical-grade purity (>99.5%).
Why this works: 3,5-diiodosalicylic acid is highly soluble in acetone but insoluble in water. Mono-iodinated impurities often have different solubility profiles, but the "reprecipitation" method below specifically targets the removal of trapped iodine and inorganic salts.
-
Dissolution: Dissolve the wet crude cake in warm Acetone (approx. 5 mL per gram of solid).
-
Filtration: Filter the warm solution (gravity filtration) to remove any insoluble mechanical impurities or inorganic salts.
-
Precipitation: Slowly add Water (4x the volume of acetone) to the filtrate while stirring vigorously.
-
Isolation: A fine, white flocculent precipitate forms. Filter, wash with water, and dry at 90°C.
-
Target Melting Point: 232–236°C (with decomposition).[1]
-
Module 3: Conversion to Potassium Salt
Objective: Isolate this compound without degradation.
Why this works: Direct reaction with KOH can lead to local regions of high pH, causing hydrolysis or decarboxylation. Using Potassium Carbonate (
Protocol:
-
Stoichiometry: Calculate the exact moles of pure DISA obtained. Weigh 0.5 molar equivalents of Potassium Carbonate (
).-
Ratio: 1 mol
neutralizes 2 mol Acid.
-
-
Reaction: Suspend the DISA in Water (10 mL/g) . Slowly add the
solid. -
Heating: Heat to 80°C . The solution will bubble (
) and become clear as the salt forms. -
Crystallization:
-
Drying: Dry in a vacuum oven at 60°C.
Visualizing the Workflow
Figure 1: Optimized synthesis workflow from Salicylic Acid to this compound.
Troubleshooting Guide (Q&A)
Q1: My final product has a persistent yellow/brown tint. How do I remove it? A: This is free iodine contamination.
-
Cause: Insufficient quenching or oxidation of iodide during workup.
-
Fix: During the Purification step (Module 2), add a pinch of Sodium Thiosulfate or Sodium Bisulfite to the aqueous phase before precipitating the acid. If the salt is already formed and colored, wash the solid with cold ethanol (if the salt is insoluble) or recrystallize from water with a charcoal treatment.
Q2: The yield is low (<60%), and I see multiple spots on TLC. A: This indicates incomplete iodination (mono-iodo species).
-
Cause: Temperature too low (<50°C) or insufficient oxidant (
). -
Fix: Ensure the reaction runs at 60°C for at least 4 hours . Add an extra 0.1 equivalent of
if the iodine color fades prematurely. Verify the quality of your peroxide (it degrades over time).
Q3: The potassium salt is hygroscopic and sticky. A: You likely have excess Potassium Hydroxide (KOH) or Carbonate.
-
Cause: Incorrect stoichiometry during salt formation.
-
Fix: Use Potassium Carbonate (
) instead of KOH for easier weighing and self-buffering. Ensure the acid is completely dry and weighed accurately before adding the base. Recrystallize the sticky salt from a minimal amount of hot water to remove excess base.
Q4: Can I use Potassium Hydroxide (KOH) in Ethanol instead of water? A: Yes, but with caution.
-
Protocol: Dissolve Pure DISA in absolute ethanol. Add 1.0 equivalent of 0.5M KOH in ethanol (titrated). The potassium salt often precipitates directly from ethanol.
-
Risk: If you overshoot the KOH, the product will be contaminated with base. The aqueous
method is more robust for general laboratory scales.
Decision Tree: Solving Low Yields
Figure 2: Diagnostic decision tree for common synthesis failures.
References
-
Synthesis of 3,5-Diiodosalicylic Acid (ICl Method): Organic Syntheses, Coll. Vol. 2, p.196 (1943); Vol. 10, p.28 (1930).
-
Green Synthesis (Oxidative Iodination): CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid. Google Patents.
-
Potassium Salt Crystallization (Analogous Method): Hummel, M., et al. "Improved Synthesis of 3-Nitrosalicylic Acid." Synthetic Communications, 40:22, 3353-3357 (2010).
-
Solubility Data (Lithium/Potassium Salts): MedChemExpress Product Guide for 3,5-Diiodosalicylic acid salts.
-
General Solubility Rules: Chemistry LibreTexts, "Solubility Constants for Compounds at 25°C".
Sources
Troubleshooting solubility issues of potassium 3,5-diiodosalicylate in aqueous buffers
Troubleshooting Solubility & Stability in Aqueous Buffers[1]
Status: Operational Ticket ID: K-DIS-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Potassium 3,5-diiodosalicylate (K-DIS) presents a deceptive solubility profile.[1] While the potassium salt form implies high aqueous solubility compared to its free acid precursor (3,5-diiodosalicylic acid, pKa ~2.1), the bulky, lipophilic iodine atoms at positions 3 and 5 create significant hydrophobic character.[1]
Successful solubilization requires navigating three critical failure modes: Protonation-driven precipitation (pH issues), Ionic Strength "Salting Out" (buffer incompatibility), and Photolytic Deiodination (stability).[1]
Module 1: Dissolution Dynamics & pH Control
The Issue: "My solution turned cloudy immediately upon adding the buffer."
The Mechanism: The most common failure stems from the Common Ion Effect or Protonation .
-
Protonation: The pKa of the phenolic hydroxyl is high, but the carboxyl pKa of 3,5-diiodosalicylic acid is remarkably low (~2.[1]12) due to the electron-withdrawing iodine atoms [1].[1] If your buffer pH is below 4.0, or if you dissolve the salt in unbuffered, slightly acidic water, the equilibrium shifts toward the insoluble free acid.[1]
-
Salting Out: K-DIS is an amphiphilic salt.[1] In high ionic strength buffers (e.g., 10x PBS), the hydration shells of the buffer ions compete with K-DIS for water molecules, forcing the hydrophobic diiodosalicylate anion to aggregate and precipitate.[1]
Troubleshooting Protocol:
| Parameter | Recommended Range | Critical Failure Limit |
| pH | 7.0 – 8.5 | < 4.5 (Precipitation of Free Acid) |
| Ionic Strength | < 150 mM | > 500 mM (Salting Out risk) |
| Concentration | 1 – 10 mM (Aqueous) | > 50 mM (Requires Co-solvents) |
Step-by-Step Solubilization Workflow:
-
Pre-Solubilization: Weigh K-DIS powder in a light-protected vessel.
-
Primary Dissolution: Dissolve the powder in pure deionized water (or a minimal volume of Ethanol/DMSO) before adding any buffer salts.[1] The salt dissolves best in low ionic strength environments.[1]
-
Titration (Crucial): If dissolving in water, the pH may drift acidic.[1] Monitor pH and add dilute KOH (avoid NaOH to prevent mixed-cation precipitation) to maintain pH > 7.0.
-
Buffer Introduction: Add concentrated buffer stock dropwise to the K-DIS solution while stirring. Do not add K-DIS solid directly to a high-salt buffer.[1]
Module 2: Stability & Photolysis
The Issue: "The clear solution turned yellow/brown after 24 hours."
The Mechanism:
Iodinated salicylates are inherently photosensitive.[1] Exposure to UV or visible light causes homolytic fission of the Carbon-Iodine bond [2].[1] This releases free iodine radical (
Stability Protocol:
-
Storage: Solutions must be stored in amber glass or foil-wrapped tubes.
-
Temperature: Store at 4°C. Note that K-DIS has a steep temperature-solubility curve; crystals may form at 4°C. Do not filter these crystals. Warm the solution to 25°C and vortex gently to redissolve before use.[1]
-
Antioxidants: If the assay permits, add 1 mM Sodium Thiosulfate or Ascorbic Acid to scavenge free iodine and prevent oxidative darkening.
Module 3: Advanced Formulation (Co-solvents)
The Issue: "I need a 100 mM stock solution, but water isn't working."
The Solution: For high-concentration stocks (used for "spiking" experiments), aqueous buffers are insufficient.[1] You must break the hydrophobic interactions of the diiodo-ring.[1]
Recommended Co-solvent Systems:
| Solvent System | Max Solubility (Est.) | Compatibility Notes |
| DMSO (100%) | > 200 mM | Best for freezing stocks (-20°C).[1] Dilute >1:100 into assay.[1] |
| Ethanol (50% aq) | ~ 50 mM | Good for biological assays sensitive to DMSO.[1] |
| PEG-400 (20% aq) | ~ 25 mM | Stabilizes the solution against precipitation upon dilution.[1] |
Visual Troubleshooting Guide
The following logic flow illustrates the decision process for rescuing a precipitated or discolored solution.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave my K-DIS stock solution? A: No. The high heat and pressure can induce deiodination and hydrolysis.[1] Sterilize by filtration using a 0.22 µm PES or PVDF membrane (Nylon membranes may bind the hydrophobic salicylate).[1]
Q2: Why do I see a precipitate when I mix K-DIS with cell culture media (DMEM/RPMI)?
A: Cell culture media often contains high concentrations of Calcium (
-
Fix: Pre-dissolve K-DIS in a small volume of DMSO (1000x stock) and spike into the media while vortexing to ensure rapid dispersion before complexes form.[1]
Q3: Is the Potassium salt interchangeable with the Lithium salt? A: Chemically, yes, but physically, the Lithium salt (Lithium 3,5-diiodosalicylate - LIS) is generally more soluble and is the standard chaotropic agent used for protein extraction [3].[1] If you are struggling with the K-salt solubility limits, switching to the Li-salt is a valid optimization, provided Lithium is not toxic to your specific biological system.[1]
References
-
PubChem. (2025).[1][2] 3,5-Diiodosalicylic acid (Compound CID 8631).[1][2][3] National Center for Biotechnology Information.[1] [Link]
Sources
Minimizing discoloration and iodine liberation in diiodosalicylate samples
Technical Guide: Minimizing Discoloration & Iodine Liberation in Diiodosalicylates
Executive Summary
Diiodosalicylates (DIS), including 3,5-diiodosalicylic acid and its lithium salt (LIS), are critical chaotropic agents and synthetic intermediates. However, they exhibit significant instability characterized by the liberation of elemental iodine (
The Chemistry of Degradation (Root Cause Analysis)
The Symptom: Users often report that white crystalline DIS powder turns pink, yellow, or brown upon storage. This color change is a direct indicator of free elemental iodine.
The Mechanism: The carbon-iodine (C-I) bond in diiodosalicylates is relatively weak (~65 kcal/mol) compared to other aryl halides. The primary driver of degradation is homolytic cleavage induced by ultraviolet (UV) or visible light, and accelerated by heat.
-
Initiation: Photons (
) strike the DIS molecule, causing the homolytic cleavage of the C-I bond. -
Radical Formation: This generates a highly reactive aryl radical and an iodine radical (
). -
Propagation: Iodine radicals recombine to form molecular iodine (
), which is the source of the discoloration. -
Secondary Reactions: The aryl radical can abstract hydrogen from solvents or react with oxygen, leading to complex byproducts (e.g., mono-iodinated salicylates).
Visualizing the Pathway:
Figure 1: Photochemical degradation pathway of diiodosalicylates leading to iodine liberation.
Prevention: Storage & Handling Protocols
Prevention is far superior to remediation. Implementing these controls can extend shelf life from weeks to years.
| Parameter | Recommendation | Scientific Rationale |
| Light | Amber Glass / Foil Wrap | Blocks UV radiation (200–400 nm) that excites the C-I bond. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen, preventing radical oxidation cycles that accelerate degradation. |
| Temperature | -20°C (Long term) | Reduces kinetic energy, slowing the rate of thermal bond cleavage. |
| Container | Glass (Teflon-lined cap) | Iodine is corrosive and can permeate/stain plastics; Teflon prevents cap degradation. |
Remediation: Purification Workflows
If your sample has already discolored, use the following protocols to restore purity.
Method A: The Thiosulfate Wash (Rapid Cleanup)
Best for: Mildly discolored samples where yield loss must be minimized.
Principle: Sodium thiosulfate (
Protocol:
-
Dissolve: Dissolve the crude DIS in a minimal amount of Ethanol (95%).
-
Scavenge: Add 5% aqueous Sodium Thiosulfate solution dropwise.
-
Endpoint: Stop immediately when the solution turns from yellow/brown to colorless.
-
-
Precipitate: Slowly add cold deionized water (3x the ethanol volume) to induce crystallization.
-
Filter: Vacuum filter the white precipitate.
-
Dry: Dry under vacuum in the dark.
Method B: Alkalized Acid Precipitation (Deep Purification)
Best for: Heavily degraded samples or removing organic impurities.
Protocol:
-
Dissolve: Dissolve crude DIS in 0.1 M NaOH . The solution should be clear (DIS converts to its soluble sodium salt).
-
Filter: If insoluble particles remain, filter them out (these are non-acidic impurities).
-
Acidify: Slowly add 1 M HCl while stirring vigorously.
-
Target pH: ~2.0.
-
-
Observation: The DIS will precipitate as a thick white solid.
-
Wash: Filter and wash the cake with cold water to remove residual salts (NaCl).
Purification Logic Flow:
Figure 2: Step-by-step purification workflow using thiosulfate scavenging.
Troubleshooting & FAQs
Q1: My Lithium Diiodosalicylate (LIS) has turned into a wet sludge. Can I save it?
-
Diagnosis: LIS is highly hygroscopic. The "sludge" is likely the salt absorbing atmospheric water.
-
Fix: You cannot easily recrystallize the salt from water. Dissolve the sludge in water, acidify with HCl to convert it back to the free acid (insoluble), filter, dry the acid, and then re-react with stoichiometric Lithium Hydroxide (LiOH) if the salt form is strictly required.
Q2: Can I use activated charcoal instead of thiosulfate?
-
Answer: Yes, but with caution. Activated charcoal is effective at adsorbing colored organic impurities and iodine.[1] However, DIS has a high affinity for charcoal, leading to significant yield losses (often >20%). Use charcoal only if thiosulfate fails.
Q3: How do I validate that the iodine is truly gone?
-
Quick Test: Dissolve a small amount in ethanol. It should be optically clear.
-
Analytical: Perform a melting point test. Pure 3,5-diiodosalicylic acid melts at 232–236°C (with decomposition).[1] A lower melting point indicates impurities [1].[1]
Q4: Why does the color return even after purification?
-
Answer: You likely did not remove the cause of the radical formation. Ensure the drying step is done in the dark and under vacuum (to remove oxygen). Residual solvent can also act as a radical transfer agent, accelerating new degradation.
References
-
BenchChem. (2025).[1] Technical Support Center: Synthesis and Purification of 3,5-Diiodosalicylic Acid. Retrieved from
-
Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid (Diiodosalicylic acid). Org. Synth. 14, 40. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8631, 3,5-Diiodosalicylic acid. Retrieved from
-
Statman, M., et al. (1966). Process for the removal of iodine from organic compounds. U.S. Patent 3,425,798.[2] Retrieved from
Sources
Removing inorganic impurities from potassium 3,5-diiodosalicylate precipitates
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Separation Technologies
Topic: Removal of Inorganic Impurities (
Executive Summary: The Solubility Paradox
Purifying This compound presents a specific chemical challenge: the product is a water-soluble salt, sharing solubility characteristics with its primary contaminants (Potassium Iodide, Potassium Chloride). Standard water washing—the go-to for many precipitates—will catastrophically reduce your yield by dissolving your product alongside the impurities.
This guide provides a self-validating protocol based on "Phase Switching" (Acid-Base Swing). By temporarily converting the salt to its insoluble acid form, you can wash away inorganic impurities with near-zero yield loss before regenerating the pure salt.
Module 1: The "Gold Standard" Protocol (Acid-Base Swing)
Objective: Complete removal of inorganic salts (
Step-by-Step Methodology
-
Dissolution:
-
Dissolve your crude this compound precipitate in the minimum amount of warm distilled water (50°C) .
-
Checkpoint: If the solution is cloudy, filter hot to remove dust or non-ionic insolubles.
-
-
Phase Switch (Acidification):
-
Slowly add 1M Hydrochloric Acid (HCl) while stirring.
-
Monitor pH; aim for pH 1–2 .
-
Observation: A thick, white-to-off-white precipitate of 3,5-Diiodosalicylic Acid (Free Acid) will form immediately.
-
Why: The protonated acid is chemically distinct and water-insoluble, forcing it out of the solution while leaving
and dissolved in the aqueous mother liquor [1].
-
-
The "Purple Plague" Wash (Iodine Removal):
-
If the precipitate is yellow or brown, it indicates trapped Free Iodine (
). -
Add 5% Sodium Thiosulfate (
) solution to the suspension. Stir for 15 minutes. -
Chemistry:
. The colored iodine is reduced to colorless, water-soluble iodide [2].
-
-
Filtration & Washing:
-
Filter the solid Free Acid under vacuum.
-
Crucial Step: Wash the cake vigorously with cold deionized water .
-
Result: This wash removes the now-soluble inorganic salts (
, , ) and the thiosulfate byproducts. The Free Acid remains on the filter.
-
-
Regeneration (Salt Formation):
-
Suspend the wet, purified Free Acid in Methanol or a small volume of water.
-
Add a stoichiometric equivalent (1:1 molar ratio) of Potassium Hydroxide (KOH) or Potassium Carbonate (
) . -
Stir until dissolved (pH should be neutral, ~7.0–7.5).
-
Evaporate solvent or recrystallize (e.g., Acetone/Water) to obtain the pure Potassium Salt.
-
Module 2: Visualization of Workflows
Figure 1: The Acid-Base Purification Cycle
This logic flow ensures that at no point are you trying to separate two water-soluble salts using water.
Caption: The "Phase Switch" strategy isolates the insoluble acid intermediate to wash away soluble inorganic contaminants.
Module 3: Troubleshooting & FAQs
Q1: I cannot perform the Acid-Base swing. How do I recrystallize the salt directly?
A: Direct recrystallization is difficult due to the high solubility of the impurities. However, you can try Anti-Solvent Crystallization :
-
Dissolve the salt in the minimum amount of water.
-
Slowly add Acetone or Ethanol .
-
This compound is less soluble in organic solvents than the free acid, but inorganic salts (
) are often insoluble in acetone.-
Warning: Potassium Iodide (
) is soluble in Ethanol and Acetone.[1] If is your main impurity, direct recrystallization will fail. You must use the Acid-Base swing [3].
-
Q2: My product is turning pink/brown during drying.
A: This is oxidative de-iodination or trapped iodine.
-
Immediate Fix: Wash the solid with a dilute solution of Sodium Bisulfite (
) or Thiosulfate. -
Prevention: Dry the product in a vacuum oven at
protected from light. Iodinated salicylates are light-sensitive [4].
Q3: The melting point is broad or lower than expected.
A: Pure 3,5-diiodosalicylic acid melts at 235–236°C (with decomposition).[2][3]
-
If you are measuring the Potassium Salt, it likely decomposes before melting or has a very high melting point (>300°C).
-
Diagnostic: Convert a small sample back to the Free Acid and measure the MP. If the Free Acid MP is sharp (235°C), your Salt is pure. If the Free Acid MP is low, your iodination was incomplete (presence of mono-iodosalicylate) [1].[4]
Module 4: Quantitative Data & Specifications
| Parameter | 3,5-Diiodosalicylic Acid (Free Acid) | This compound (Salt) | Inorganic Impurities (KI, KCl) |
| Water Solubility | Insoluble (Cold) | Soluble | Highly Soluble |
| Ethanol Solubility | Soluble | Soluble | Soluble (KI), Insoluble (KCl) |
| Acetone Solubility | Soluble | Moderate | Soluble (KI), Insoluble (KCl) |
| Appearance | White needles | White crystalline powder | White cubic crystals |
| Removal Strategy | N/A (Target) | N/A (Target) | Wash with water while Target is in Acid form |
References
-
Organic Syntheses. "3,5-Diiodosalicylic Acid." Org. Synth.1934 , 14, 24.
-
BenchChem Technical Support. "Synthesis and Purification of 3,5-Diiodosalicylic Acid." BenchChem Knowledge Base.
-
Mettler Toledo. "Recrystallization Guide: Solvents and Solubility." Mettler Toledo Process Analytics.
-
GuideChem. "3,5-Diiodosalicylic acid Properties and Stability." GuideChem Chemical Database.
Sources
Optimizing pH conditions for the stability of potassium 3,5-diiodosalicylate
Technical Support Center: Stability & Optimization Guide for Potassium 3,5-Diiodosalicylate
Executive Summary
This compound (K-DISA) presents a unique stability profile governed by the electron-withdrawing nature of its iodine substituents. Unlike standard salicylates, K-DISA exhibits a narrower window of stability where solubility and chemical integrity coexist.[1]
The Critical Takeaway: The stability of this compound is a balancing act between precipitation at low pH (reversion to the free acid) and oxidative deiodination at high pH/light exposure .
Module 1: The Solubility-pH Nexus (The "Crash" Hazard)
The most frequent user complaint regarding K-DISA is "cloudiness" or "precipitation" upon buffer addition. This is almost exclusively a pH-driven event.
The Mechanism:
this compound is the salt form. Upon dissolution, it dissociates into
-
Estimated pKa (COOH): ~2.1
-
Estimated pKa (OH): >10 (Stabilized by intramolecular H-bonding)
If the pH of your solution drops near or below the pKa of the carboxyl group (pH < 3.0), the equilibrium shifts rapidly toward the protonated, non-ionized free acid (3,5-diiodosalicylic acid), which is sparingly soluble in water (
Visualizing the Equilibrium:
Figure 1: The solubility equilibrium.[1] Maintaining pH > 4.0 is critical to prevent the formation of the insoluble free acid.
Module 2: Chemical Degradation (The "Yellowing" Hazard)
The second most common issue is the solution turning yellow or brown over time. This indicates the release of free iodine (
Drivers of Deiodination:
-
Photolysis: The C-I bond is photosensitive. UV and visible light can induce homolytic cleavage, generating radical species that release iodine.[1]
-
Oxidative Stress (High pH): At alkaline pH (pH > 9), the phenolic hydroxyl group may deprotonate.[1] The resulting phenolate is highly electron-rich and susceptible to oxidation, which can destabilize the ring and promote iodine elimination.[1]
Data Summary: Stability Zones
| Parameter | Condition | Outcome | Status |
| pH < 3.0 | Acidic | Precipitation of Free Acid | 🔴 Critical Failure |
| pH 4.0 - 6.0 | Weakly Acidic | Soluble Anion; Protonated Phenol | 🟢 Optimal Stability |
| pH 7.0 - 9.0 | Neutral/Basic | Soluble; Increased Oxidation Risk | 🟡 Caution |
| pH > 10.0 | Alkaline | Phenolate Formation; Rapid Oxidation | 🟠 High Risk |
| Light | Ambient/UV | Photolytic Deiodination ( | 🔴 Critical Failure |
Module 3: Optimized Experimental Protocol
To maximize the shelf-life and experimental consistency of K-DISA, use the following "Self-Validating" buffer protocol.
Reagents Required
-
Potassium Phosphate Monobasic (
) -
Potassium Phosphate Dibasic (
) -
Amber glassware (Strict requirement)
Step-by-Step Methodology
-
Buffer Preparation (Target pH 6.0):
-
Dissolution (The "Dark" Step):
-
Weigh the K-DISA solid in low-light conditions.
-
Add to the buffer in an amber vial .
-
Pro-Tip: If high concentrations (>10 mM) are required, pre-dissolve the salt in a minimal volume of DMSO or Ethanol before adding to the aqueous buffer.[1] This prevents localized precipitation "shock."
-
-
Filtration (Optional):
-
Filter through a 0.22 µm PVDF membrane if sterility is required.
-
Check: If the filter clogs immediately, your pH is likely too low.[1] Re-check buffer pH.
-
Module 4: Troubleshooting & FAQ
Q1: My solution turned yellow overnight. Can I still use it?
A: No. Yellow discoloration confirms the presence of free iodine (
Q2: I tried to adjust the pH with HCl and the solution became cloudy. A: You likely created a localized zone of low pH (< 2.0) where the acid drop hit the solution, causing immediate precipitation of 3,5-diiodosalicylic acid.[1]
-
Fix: Adjust the pH of your buffer first, then add the compound.[1] Never add strong acid directly to a concentrated solution of K-DISA.
Q3: Can I autoclave this solution? A: Not recommended. The high heat can accelerate decarboxylation and deiodination. Use sterile filtration (0.22 µm) instead.
Troubleshooting Workflow:
Figure 2: Diagnostic decision tree for common stability issues.
References
-
PubChem. (2025).[1][3] 3,5-Diiodosalicylic acid (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (1930).[1] 2-Hydroxy-3,5-diiodobenzoic acid.[1][4][5] Org. Synth. 10, 30. [Link]
Sources
- 1. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 2. This compound | 1015937-56-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]
- 5. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]
Preventing thermal degradation of potassium 3,5-diiodosalicylate during drying
Welcome to the technical support center for potassium 3,5-diiodosalicylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing thermal degradation during the critical drying step of your experimental workflow. As an iodinated aromatic salt, this compound requires careful handling to maintain its chemical integrity, purity, and potency. This document synthesizes established principles for handling heat-sensitive and photosensitive Active Pharmaceutical Ingredients (APIs) to provide a robust framework for your success.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation risks when drying this compound?
A1: The primary risks stem from its chemical structure: a substituted salicylic acid and an iodinated aromatic ring.
-
Thermal Decarboxylation: Like many salicylic acid derivatives, this molecule is susceptible to losing its carboxyl group as carbon dioxide (CO2) when heated, which would result in the formation of 2,4-diiodophenol. Heat stress is known to adversely affect salicylic acid and related compounds.[1][2]
-
Deiodination: The carbon-iodine (C-I) bond can be labile under thermal or photolytic stress. Cleavage of one or both of these bonds leads to the formation of mono-iodo or non-iodinated salicylate impurities. Studies on other iodinated compounds confirm their susceptibility to degradation from heat and light.[3][4]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by heat and the presence of oxygen. This often results in the formation of colored impurities, leading to a yellow or brown appearance.
Q2: My sample has turned a pale yellow color after oven drying. Is this a sign of degradation?
A2: Yes, a color change, particularly to yellow or brown, is a strong visual indicator of chemical degradation. This is likely due to the formation of oxidized byproducts or other chromophoric impurities resulting from thermal stress. For a pure, stable product, no significant color change should be observed after drying.
Q3: What are the recommended drying methods to prevent thermal degradation?
A3: To preserve the integrity of heat-sensitive APIs like this compound, low-temperature drying methods are essential.[5][6][7] The goal is to remove residual solvents (e.g., water, ethanol) without providing enough energy to initiate degradation pathways.
-
Vacuum Oven Drying: This is a highly recommended method. By reducing the ambient pressure, the boiling point of solvents is significantly lowered, allowing for efficient evaporation at or near room temperature.[6][7]
-
Lyophilization (Freeze-Drying): For the most sensitive applications, lyophilization is the gold standard. The process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas. This is the gentlest drying method available.[5][8]
-
Desiccator Drying (at ambient or reduced pressure): For small-scale laboratory work, drying in a desiccator over a strong drying agent (e.g., phosphorus pentoxide, anhydrous calcium sulfate) is a viable option. This is a slower process but involves minimal thermal stress.
Q4: How can I confirm the purity and integrity of my dried sample?
A4: A multi-faceted analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A validated HPLC method can separate the parent compound from potential impurities, allowing for accurate purity assessment.[9]
-
UV-Vis Spectroscopy: This technique can be used for a quick purity check. The formation of degradation products often alters the UV absorbance spectrum. It can also be used for quantification by creating a calibration curve based on Beer-Lambert law.[10]
-
Colorimetric Iron(III) Complexation: Salicylates react with ferric ions (Fe³⁺) to produce a distinct violet-colored complex.[11] While this method can confirm the presence of the salicylate moiety, it may not distinguish between the desired product and certain salicylate-based impurities.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the drying process.
Problem: My sample shows a new peak in the HPLC chromatogram after drying.
-
Question: I dried my this compound in a conventional oven at 80°C and now my HPLC analysis shows a significant impurity peak that wasn't there before. What could this be and how do I prevent it?
-
Answer & Troubleshooting Steps:
-
Identify the Cause: Drying at 80°C is too aggressive for this molecule. The new peak is almost certainly a thermal degradation product. Based on the structure, likely candidates are 3-iodosalicylic acid, 5-iodosalicylic acid (from partial deiodination), salicylic acid (from complete deiodination), or 2,4-diiodophenol (from decarboxylation).
-
Immediate Corrective Action: Cease using high-temperature conventional ovens. The damage to the current batch is irreversible.
-
Implement a Gentle Drying Protocol:
-
Step 1: Transfer your next batch of wet material into a vacuum oven.
-
Step 2: Ensure the vacuum seal is tight and connect to a suitable vacuum pump.
-
Step 3: Begin pulling a vacuum. Once the pressure is below 10 mbar, you can apply gentle heat, not exceeding 30-35°C.
-
Step 4: Dry for a sufficient period (this may range from several hours to overnight, depending on the solvent and batch size) until a constant weight is achieved.
-
-
Confirm Success: Re-run the HPLC analysis on the new, gently dried batch. The impurity peak should be absent or significantly reduced to within acceptable limits.
-
Problem: The drying process is taking too long, even in a vacuum oven.
-
Question: I'm using a vacuum oven at room temperature, but my sample is still not fully dry after 24 hours. How can I speed up the process without causing degradation?
-
Answer & Troubleshooting Steps:
-
Check Your System's Efficiency:
-
Vacuum Level: Ensure your vacuum pump is achieving the required low pressure. Check all seals, gaskets, and tubing for leaks. A poor vacuum will raise the solvent's boiling point and slow evaporation.
-
Cold Trap: If you are removing a significant amount of solvent, ensure you are using a cold trap (e.g., with dry ice/acetone or a mechanical chiller) between the oven and the pump. This prevents solvent vapors from contaminating the pump oil and improves vacuum efficiency.
-
-
Optimize Drying Parameters:
-
Surface Area: Spread your material as thinly as possible on the drying trays. A larger surface area dramatically increases the rate of evaporation.
-
Gentle Heat: As mentioned previously, applying a very gentle heat (e.g., 30-35°C) can significantly increase the vapor pressure of the solvent without providing enough energy for molecular degradation.[6]
-
-
Consider an Inert Gas Bleed: In some vacuum ovens, a slow bleed of a dry, inert gas (like nitrogen) can be introduced. This technique, known as "gas sweeping," can help carry solvent vapors away from the product surface and towards the vacuum pump, accelerating drying.
-
Problem: My final product is clumpy and hard, not a fine powder.
-
Question: After drying, my this compound has formed hard aggregates instead of the fine powder I started with. Why did this happen?
-
Answer & Troubleshooting Steps:
-
Identify the Cause: This is often due to the presence of residual solvent causing the particles to partially dissolve and then fuse together as the final amount of solvent evaporates. It can also happen if the material went through a "gummy" or amorphous phase during drying.
-
Refine the Pre-Drying Step:
-
Washing: Ensure the final wash of your crystallized product is with a non-solvent or a solvent in which it has very low solubility. This displaces the primary solvent and can lead to a more easily dried, free-flowing powder.
-
Filtration: Ensure your product is filtered as thoroughly as possible before being placed in the oven. The less solvent you have to remove during drying, the better the outcome.
-
-
Consider Lyophilization: If the material is being isolated from an aqueous solution and consistently forms aggregates, lyophilization (freeze-drying) may be the best solution.[8] This process is excellent at preserving the fine, porous structure of solids.
-
Post-Drying Milling: If the aggregation is minor, a gentle milling or grinding step after drying may be sufficient to break up the clumps and achieve the desired particle size. However, this adds an extra step and potential for contamination. It is always better to optimize the drying process itself.
-
Visualizations & Data
Decision Workflow for Drying Method Selection
This diagram outlines the logical process for choosing the most appropriate drying technique for this compound.
Caption: Decision tree for selecting a drying method.
Hypothetical Thermal Degradation Pathway
This diagram illustrates the potential chemical transformations that can occur when this compound is subjected to excessive heat.
Caption: Potential thermal degradation routes.
Comparative Analysis of Recommended Drying Methods
The table below summarizes the key parameters and considerations for the recommended drying techniques.
| Feature | Vacuum Oven Drying | Lyophilization (Freeze-Drying) | Desiccator Drying |
| Operating Temperature | Low (Ambient to ~35°C) | Very Low (< 0°C) | Ambient |
| Operating Pressure | Vacuum (< 10 mbar) | High Vacuum (< 0.1 mbar) | Atmospheric or Vacuum |
| Drying Time | Moderate (Hours to 1 day) | Long (1-3 Days) | Very Long (Days) |
| Advantages | - Good balance of speed and gentleness- Scalable for larger batches | - Maximum protection of API integrity[5][8]- Produces a fine, porous powder | - Simple setup- No heat input |
| Disadvantages | - Requires a good vacuum system- Risk of aggregation if not optimized | - Expensive equipment- Very slow process | - Very slow- Only suitable for very small quantities |
| Best For | Routine lab work and pilot-scale production. | Highly sensitive, high-value materials; aqueous solutions. | Small, non-urgent lab samples. |
References
-
Thermal Decomposition of Potassium Trioxalato Chromate(III) Trihydrate: A Kinetic and Mechanistic Study. (n.d.). Asian Journal of Chemistry. Retrieved February 9, 2026, from [Link]
-
Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. (n.d.). Indian Academy of Sciences. Retrieved February 9, 2026, from [Link]
-
Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. (2022). PMC. Retrieved February 9, 2026, from [Link]
-
Thermal decomposition of potassium dioxodiaquaperoxyoxalatouranate(VI). (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Salicylic acid alleviates adverse effects of heat stress on photosynthesis through changes in proline production and ethylene formation. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
-
Rapid determination of salicylate in serum on a centrifugal analyzer. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
-
APIs and Vacuum Drying. (2021). Equilibar. Retrieved February 9, 2026, from [Link]
-
Effects of salicylic acid and heat acclimation on thermotolerance and withanolide accumulation under high temperature stress in the Cape gooseberry (Physalisperuviana L.). (n.d.). TÜBİTAK Academic Journals. Retrieved February 9, 2026, from [Link]
-
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026). Pilotech. Retrieved February 9, 2026, from [Link]
-
Salicylate Detection by Complexation with Iron(III) and Optical Absorbance Spectroscopy. An Undergraduate Quantitative Analysis Experiment. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation. (n.d.). Retrieved February 9, 2026, from [Link]
-
(PDF) Salicylic acid and high temperature stress. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral. (2021). Retrieved February 9, 2026, from [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025). PMC. Retrieved February 9, 2026, from [Link]
-
Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. (2023). PMC. Retrieved February 9, 2026, from [Link]
-
Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
API and OSD Processing Considerations when Spray Drying. (n.d.). Upperton Pharma Solutions. Retrieved February 9, 2026, from [Link]
-
Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. (2023). Retrieved February 9, 2026, from [Link]
Sources
- 1. Salicylic acid alleviates adverse effects of heat stress on photosynthesis through changes in proline production and ethylene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. equilibar.com [equilibar.com]
- 6. ecoprocesssolutions.com [ecoprocesssolutions.com]
- 7. Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications - www.pharmasources.com [pharmasources.com]
- 8. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech [shpilotech.com]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of salicylate in serum on a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing hygroscopic challenges in handling potassium 3,5-diiodosalicylate powder
Subject: Troubleshooting Hygroscopicity & Stability in Experimental Workflows
Executive Summary
Potassium 3,5-diiodosalicylate presents a unique "double threat" in the laboratory: it is hygroscopic (due to the potassium cation) and photosensitive/thermally labile (due to the iodinated salicylate anion). Standard drying protocols often fail because the heat required to drive off water can cause decarboxylation or iodine sublimation.
This guide replaces generic handling advice with a rigorous, self-validating workflow designed to maintain stoichiometry and compound integrity.
Module 1: The Environment & Storage
The Concept: Critical Relative Humidity (CRH)
You cannot simply "keep it dry." You must maintain the ambient humidity below the salt's Critical Relative Humidity (CRH). Above this threshold, the crystal lattice dissolves into a liquid film (deliquescence).
-
Operational Standard: Maintain processing environment at <30% Relative Humidity (RH) .
-
The Mechanism: The
ion has a high hydration energy. If your lab humidity is 50%, the salt will actively pull water from the air until it reaches equilibrium, altering your molecular weight calculations by up to 15-20%.
Storage Protocol
| Tier | Method | Suitability | Notes |
| Gold | Glove Box ( | Long-term Storage | Essential for bulk powder. |
| Silver | Vacuum Desiccator | Active Use | Use |
| Bronze | Parafilm-sealed Amber Vial | Short-term Transport | Must be amber glass to prevent iodine photolysis. |
Module 2: Weighing & Transfer (The "By Difference" Protocol)
The Error: Taring a weigh boat, adding powder, and recording the weight.
The Reality: During the 30 seconds the powder sits on the balance, it gains water weight. Your recorded mass is
Correct Workflow: Weighing by Difference
This method cancels out the kinetic water absorption error.
Figure 1: Weighing by Difference Workflow. This method ensures that moisture adsorbed during transfer is not counted as reagent mass.
Module 3: Recovery & Drying (The Thermal Limit)
Critical Warning: Do NOT dry this compound in a standard oven at >100°C.
-
Risk: Iodinated salicylates are prone to deiodination (releasing purple
vapor) and decarboxylation at high temperatures. -
Symptom: The white/off-white powder turns yellow or pink.
Safe Drying Protocol
-
Equipment: Vacuum Oven or Abderhalden drying pistol.
-
Temperature: Set to 40–50°C maximum.
-
Vacuum: < 10 mbar.
-
Desiccant: Phosphorus Pentoxide (
) in the chamber tray is superior to silica for removing trace water from potassium salts.
Module 4: Quantitative Validation (Aquametry)
How do you know if your powder is dry? You must validate the water content.
Karl Fischer (KF) Titration Strategy
This compound dissolves slowly in standard methanol. This leads to "drift" in KF titration, where water is released slowly, causing false low readings.
Optimized KF Parameters:
-
Solvent System: Methanol : Formamide (2:1 ratio). Formamide improves the solubility of polar potassium salts.
-
Temperature: 50°C (heated cell).
-
Endpoint: Set a "stop drift" delay to ensure all crystal-bound water is released.
Troubleshooting Logic Tree
Figure 2: Decision matrix for assessing compound viability based on physical appearance and flow properties.
Frequently Asked Questions (FAQ)
Q1: The powder turned slightly pink after I dried it. Can I still use it?
A: No. Pink coloration indicates the liberation of free iodine (
Q2: My reaction yield is consistently 10-15% lower than expected.
A: You are likely weighing water. If the salt has absorbed 15% water by weight (common for potassium salts), weighing 1.0g of powder means you are only adding 0.85g of reactant. Solution: Perform a Karl Fischer titration to determine the exact % water, then adjust your mass input:
Q3: Can I use a spatula to break up clumps? A: Only if the clumps are soft. If the clumps are hard (sintered), the surface area has changed drastically, and solvent dissolution rates will be inconsistent. For hard clumps, recrystallization or vacuum drying followed by gentle grinding under inert atmosphere is required.
References
-
Mettler Toledo. Karl Fischer Titration: Good Titration Practice™. (Protocols for Insoluble Salts). [Link]
-
Biber, F. Z., Unak, P., & Yurt, F. (2002).[1] Stability of iodine content in iodized salt.[1][2] Isotopes in Environmental and Health Studies.[1] (Evidence of iodine loss at elevated temperatures). [Link]
Sources
Validation & Comparative
Comparative 1H NMR Analysis: Potassium 3,5-Diiodosalicylate vs. Salicylic Acid Precursors
Executive Summary This technical guide provides a rigorous framework for interpreting the 1H NMR spectrum of Potassium 3,5-diiodosalicylate (K-DIS) . Designed for drug development professionals and synthetic chemists, this document moves beyond basic spectral assignment to offer a comparative analysis against its metabolic precursor, Salicylic Acid (SA) , and its protonated intermediate, 3,5-Diiodosalicylic Acid (DIS) .
The transition from a mono-substituted salicylate to a di-iodinated salt introduces distinct spectral signatures—specifically the collapse of the aromatic region from four protons to two meta-coupled singlets and the solvent-dependent behavior of the carboxylate moiety.
Structural Evolution & Chemical Logic
To accurately interpret the spectrum, one must understand the structural modifications driving the chemical shifts. The synthesis involves electrophilic aromatic substitution where iodine occupies the ortho and para positions relative to the hydroxyl group (positions 3 and 5), leaving only protons at positions 4 and 6.
Workflow: Structural Transformation
The following diagram illustrates the synthesis pathway and the resulting proton environments.
Figure 1: Synthetic evolution from Salicylic Acid to K-DIS, highlighting the reduction in aromatic proton count.
Experimental Methodologies
Sample Preparation Protocol
The choice of solvent is the primary differentiator between the free acid and the potassium salt.
-
For this compound (Salt):
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Rationale: The salt is highly water-soluble. Using
eliminates the carboxylic acid proton peak (via exchange), simplifying the spectrum to just the aromatic region. -
Reference: Sodium 3-(trimethylsilyl)propionate-d4 (TSP) is recommended for internal referencing (0.00 ppm) in aqueous media.
-
-
For 3,5-Diiodosalicylic Acid (Free Acid):
-
Solvent: DMSO-
or Acetone- . -
Rationale: The free acid has poor water solubility.[1] DMSO allows observation of the phenolic and carboxylic protons (often broad singlets >10 ppm).
-
Self-Validating Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30.
-
Relaxation Delay (D1): Set to
seconds.-
Why? Aromatic protons flanked by heavy atoms (Iodine) often have longer
relaxation times. Short delays lead to integration errors, making the 1:1 ratio of H4:H6 appear skewed.
-
-
Scans: 16–64 (Sufficient for >5 mg sample).
Comparative Spectral Analysis
The core validation relies on distinguishing the product from the starting material.
The Aromatic Region (The "Fingerprint")
| Feature | Salicylic Acid (Precursor) | 3,5-Diiodosalicylate (Product) | Mechanism of Change |
| Proton Count | 4 Aromatic Protons | 2 Aromatic Protons | Substitution of H3 and H5 by Iodine.[1] |
| Multiplicity | Complex (dd, td) | Two Doublets (d) | Loss of ortho-coupling neighbors. |
| Coupling ( | H4 and H6 are meta to each other; no ortho partners remain. | ||
| Shift ( | 6.8 – 7.9 ppm | 7.8 – 8.2 ppm (Acid)7.4 – 7.9 ppm (Salt)* | Iodine (heavy atom) and inductive effects deshield the ring; Salt formation shields slightly. |
*Note: Chemical shifts in the salt form (in
Detailed Assignment of K-DIS
In the potassium salt spectrum (in
-
H-6 (Doublet,
Hz): -
H-4 (Doublet,
Hz):
Decision Logic for Quality Control
Use the following decision tree to interpret your NMR data during synthesis or quality assurance.
Figure 2: QC Logic Tree for distinguishing K-DIS from precursors and impurities.
Troubleshooting & Common Artifacts
The "Missing" Protons
-
Observation: In
, the integration sums to only 2 protons. -
Explanation: The Phenolic OH (position 2) and Carboxylic OH (if acid) are exchangeable. In
, these protons exchange with Deuterium ( ) and become "invisible" in 1H NMR.[2] -
Validation: If you run the sample in DMSO-
(anhydrous), you will see a broad singlet >10 ppm (COOH) and potentially the phenolic proton around 5-10 ppm (broad), though the latter is often broadened into the baseline by hydrogen bonding.
Residual Solvent Peaks
When quantifying purity, ensure you do not integrate solvent satellites.
-
DMSO: Quintet at 2.50 ppm.
-
Water (HDO): Singlet variable (approx 4.79 ppm in
, 3.33 ppm in DMSO). -
Ethanol/Acetone: Common recrystallization solvents. Look for triplet/quartet patterns at 1.0-4.0 ppm.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Salicylic Acid & Derivatives.[Link]
-
PubChem. (2024). 3,5-Diiodosalicylic acid (Compound Summary).[4][5] National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[6] (Authoritative text on coupling constants and substituent effects).
-
Reich, H. J. (2024). Proton NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
A Comparative Guide to the FTIR Spectral Analysis of Potassium 3,5-diiodosalicylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Potassium 3,5-diiodosalicylate, a halogenated derivative of salicylic acid, presents a unique spectroscopic profile that is critical to understand for quality control, reaction monitoring, and formulation development. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, offering a comparative approach to peak assignment and interpretation.
The Foundation: Understanding Molecular Vibrations through FTIR
FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate. These absorptions are recorded as a spectrum, which serves as a unique molecular "fingerprint." The position, intensity, and shape of the peaks in an FTIR spectrum provide valuable information about the functional groups present in a molecule and their chemical environment.
The structure of this compound is characterized by several key features that dictate its FTIR spectrum: an aromatic ring, a carboxylate group complexed with a potassium ion, a hydroxyl group, and two heavy iodine substituents. Each of these components will give rise to characteristic vibrational bands.
Caption: Molecular structure of this compound.
A Comparative Spectral Journey: From Salicylic Acid to its Di-iodinated Potassium Salt
To fully appreciate the spectral nuances of this compound, a stepwise comparative analysis is invaluable. We will begin with the well-characterized spectrum of salicylic acid and progressively introduce the structural modifications to understand their impact on the vibrational modes.
The Parent Molecule: Salicylic Acid
The FTIR spectrum of salicylic acid is dominated by the vibrational modes of its carboxyl and hydroxyl groups, as well as the aromatic ring. Key characteristic peaks include:
-
O-H Stretching (Carboxylic Acid): A very broad absorption band typically observed between 2500 and 3300 cm⁻¹, arising from the hydrogen-bonded dimers of the carboxylic acid.
-
O-H Stretching (Phenolic): A broad peak usually found around 3230 cm⁻¹, also involved in hydrogen bonding.
-
C=O Stretching (Carbonyl): A strong, sharp peak typically appearing around 1650-1670 cm⁻¹.
-
C=C Stretching (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretching and O-H Bending: Complex vibrations in the fingerprint region (below 1500 cm⁻¹) involving the coupling of C-O stretching and O-H in-plane bending modes.
The Impact of Di-iodination: 3,5-Diiodosalicylic Acid
The introduction of two heavy iodine atoms onto the aromatic ring at positions 3 and 5 induces several notable changes in the FTIR spectrum:
-
Mass Effect: The increased mass of the molecule due to the iodine atoms will generally cause a shift of many vibrational modes to lower frequencies (a redshift). This is particularly true for vibrations involving the carbon atoms directly bonded to iodine.
-
Electronic Effects: Iodine is an electron-withdrawing group, which can influence the bond strengths and electron distribution within the aromatic ring and adjacent functional groups, leading to further peak shifts.
-
C-I Vibrations: New vibrational modes corresponding to the carbon-iodine bonds will appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹. These C-I stretching and bending vibrations are often weak but are characteristic of halogenated compounds.
-
Aromatic C-H Bending: The substitution pattern on the aromatic ring will significantly alter the out-of-plane C-H bending vibrations, which are sensitive to the positions of substituents.
While a publicly available spectrum for 3,5-diiodosalicylic acid is not readily found in common databases, its existence is noted in the PubChem database, attributed to a KBr wafer spectrum from John Wiley & Sons, Inc. Based on the principles of halogen substitution, we can predict the key differences from salicylic acid.
The Final Transformation: this compound
The formation of the potassium salt by deprotonation of the carboxylic acid group is the final and most spectrally significant modification. This ionic interaction leads to the following key changes:
-
Disappearance of the Carboxylic O-H Band: The broad O-H stretching band of the carboxylic acid (2500-3300 cm⁻¹) will disappear.
-
Emergence of Carboxylate Stretching Bands: The single C=O stretching peak of the carboxylic acid is replaced by two distinct carboxylate (COO⁻) stretching vibrations:
-
Asymmetric Stretching (ν_as(COO⁻)): A strong band typically appearing in the range of 1550-1610 cm⁻¹.
-
Symmetric Stretching (ν_s(COO⁻)): A weaker band usually found between 1300 and 1420 cm⁻¹.
-
-
Phenolic O-H Stretching: The phenolic O-H stretching vibration may become sharper and shift to a higher frequency in the absence of the strong hydrogen bonding with the carboxylic acid group. However, intermolecular hydrogen bonding between the phenolic hydroxyl and the carboxylate group of a neighboring molecule is still possible.
-
Shifts in Aromatic and C-O Vibrations: The change in the electronic nature of the carboxyl group to a carboxylate will also influence the vibrational modes of the adjacent aromatic ring and the C-O bond of the phenolic hydroxyl group.
Predicted Peak Assignment for this compound
The following table provides a detailed, predicted peak assignment for this compound, with a comparative analysis against salicylic acid and 3-iodobenzoate salts to support the assignments.
| Vibrational Mode | Salicylic Acid (Experimental, cm⁻¹) | Potassium 3-Iodobenzoate (Experimental, cm⁻¹) | This compound (Predicted, cm⁻¹) | Assignment Rationale |
| O-H Stretch (Phenolic) | ~3230 (broad) | N/A | ~3300-3400 (broad) | The phenolic O-H stretch is expected to be present, likely still broadened due to intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | ~3050 | ~3000-3100 | Characteristic of aromatic C-H bonds. |
| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | N/A (C=O at ~1660) | ~1590 | ~1550-1590 | The C=O stretch of the acid is replaced by the asymmetric stretch of the carboxylate at a lower frequency. |
| Aromatic C=C Stretch | ~1450-1600 | ~1560, 1470 | ~1450-1580 | Multiple bands are expected due to the vibrations of the substituted aromatic ring. |
| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | N/A | ~1390 | ~1380-1410 | The second characteristic band of the carboxylate group. |
| In-plane O-H Bend & C-O Stretch | ~1200-1300 | N/A | ~1200-1300 | These modes are coupled and appear in the fingerprint region. |
| Aromatic C-H Out-of-plane Bend | ~750-900 | ~750-880 | ~750-900 | The specific pattern is dependent on the substitution. |
| C-I Stretch | N/A | ~500-600 | ~500-600 | Expected in the low-frequency region due to the heavy iodine atoms. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like this compound, the KBr (potassium bromide) pellet method is a standard and effective technique.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology:
-
Materials and Equipment:
-
This compound sample
-
FTIR-grade potassium bromide (KBr) powder
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Vacuum pump
-
Oven
-
FTIR spectrometer
-
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar, pestle, and pellet die.
-
Grind a small amount of KBr powder in the mortar to ensure it is fine and free-flowing. It is crucial to dry the KBr in an oven at approximately 110°C for a few hours and store it in a desiccator to minimize moisture, which can interfere with the spectrum.
-
Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.
-
Combine the sample and KBr in the agate mortar and gently but thoroughly grind the mixture until it is a homogenous, fine powder.
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Carefully transfer the sample-KBr mixture into the die, ensuring an even distribution.
-
Connect the die to a vacuum pump and evacuate for several minutes to remove trapped air, which can cause the pellet to be opaque.
-
While under vacuum, place the die in the hydraulic press and gradually apply a pressure of 8-10 metric tons for about 1-2 minutes.
-
Slowly release the pressure and then the vacuum.
-
Carefully disassemble the die and eject the transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum should be baseline-corrected and displayed in terms of absorbance or transmittance.
-
Conclusion
The FTIR spectral analysis of this compound is a nuanced process that benefits greatly from a comparative approach. By understanding the spectral characteristics of the parent salicylic acid and the predictable effects of di-iodination and potassium salt formation, a detailed and accurate interpretation of the spectrum is achievable. This guide provides a framework for researchers and drug development professionals to confidently identify and characterize this and similar halogenated salicylate compounds, ensuring the integrity and quality of their materials.
References
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8631, 3,5-Diiodosalicylic acid. Retrieved from [Link]
-
Baran, J., Drozd, M., Pietraszko, A., & Ratajczak, H. (2004). Vibrational and NMR spectra of alkali metal salts of 3-amino-, 3-hydroxy- and 3-halogenobenzoic acids. Journal of Molecular Structure, 704(1-3), 269-281. [Link]
-
NIST Chemistry WebBook. (n.d.). Salicylic acid. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
Sources
Comparative Guide: HPLC Method Development for Potassium 3,5-Diiodosalicylate Purity
Executive Summary
Objective: To establish a robust, validated HPLC protocol for quantifying Potassium 3,5-diiodosalicylate (K-DIS) and its critical impurities (Salicylic Acid, Mono-iodosalicylates, and inorganic iodide).
The Challenge: K-DIS presents a unique chromatographic paradox. As a potassium salt, it is ionic and water-soluble; however, upon acidification in standard Reverse Phase (RP) mobile phases, it converts to 3,5-diiodosalicylic acid (DIS).[1] Due to the two iodine atoms, DIS is significantly more hydrophobic (LogP ~4.[1]5) and acidic (pKa ~2.[1]1) than its parent Salicylic Acid.[2] Standard "generic" salicylate methods often fail, resulting in excessive retention times, peak tailing due to silanol interactions, or co-elution of regio-isomers.[1]
The Solution: This guide compares three distinct methodologies:
-
Method A (Legacy): Isocratic C18 (High failure rate, used as baseline).[1]
-
Method B (Recommended): Gradient C18 with Phosphate Buffering (Robust, high resolution).[1]
-
Method C (Advanced): UPLC Phenyl-Hexyl (High throughput, superior isomer selectivity).[1]
Part 1: Compound Profile & Chromatographic Behavior[3]
Understanding the analyte is the first step in method development.[1]
| Property | Value | Chromatographic Implication |
| Analyte | This compound | Must be dissolved in neutral/basic diluent or MeOH to prevent precipitation before injection.[1] |
| Active Species | 3,5-Diiodosalicylic Acid | The species actually separated in acidic RP-HPLC. |
| pKa | ~2.07 (Predicted) | Significantly more acidic than Salicylic Acid (pKa 2.97). Requires mobile phase pH < 2.0 for full protonation or buffered pH > 3.5 for ionization control.[1] |
| Hydrophobicity | High (LogP > 4.0) | The two iodine atoms drastically increase retention on C18 compared to non-iodinated impurities. |
| UV Maxima | ~210 nm, ~310 nm | 310 nm is preferred to reduce background noise from mobile phase modifiers.[1] |
Part 2: Method Comparison & Experimental Data
Method A: The "Generic" Isocratic Approach (Baseline)
Commonly attempted by researchers adapting standard Salicylic Acid USP monographs.[1]
-
Column: Standard C18 (5 µm, 4.6 x 250 mm).[1]
-
Mobile Phase: 50:50 Methanol : Water + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Outcome: FAILURE.
-
Reasoning: The high hydrophobicity of the di-iodo compound causes it to elute extremely late (>30 mins) or not at all in 50% organic. The low pH protonates the acid, maximizing hydrophobic interaction.[1]
-
Method B: Buffered Gradient C18 (Recommended)
Optimized for stability and resolution of hydrophobic impurities.[1]
-
Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus or Waters Symmetry), 3.5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B (Elute polar salts/Salicylic Acid)
-
2-15 min: 20%
80% B (Elute Di-iodo compound) -
15-20 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 305 nm.[1]
Method C: UPLC Phenyl-Hexyl (High Throughput)
Utilizes Pi-Pi interactions and Halogen bonding for unique selectivity.[1]
-
Column: Phenyl-Hexyl Sub-2 µm (2.1 x 100 mm).
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (A) / Methanol (B).
-
Gradient: Steep gradient (30% to 90% B in 5 mins).
-
Advantage: The phenyl ring in the stationary phase interacts with the iodine atoms on the salicylate, often providing better separation of the 3-iodo vs 5-iodo impurities than C18.[1]
Comparative Data Summary
| Parameter | Method A (Isocratic C18) | Method B (Gradient C18) | Method C (UPLC Phenyl) |
| Retention Time (K-DIS) | > 45.0 min (Broad) | 12.4 min (Sharp) | 3.2 min |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | 1.05 (Pass) |
| Resolution ( | N/A (Peaks too broad) | > 5.0 | > 3.5 |
| LOD (ppm) | 50 ppm | 5 ppm | 1 ppm |
| Total Run Time | 60 min | 25 min | 8 min |
*Resolution measured between Salicylic Acid impurity and K-DIS.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability Standard fails, the run is invalid.[1]
Reagent Preparation
-
Diluent: 50:50 Water:Acetonitrile. Note: Do not use pure water; K-DIS may precipitate if the concentration is high and pH drops.[1]
-
Buffer (Mobile Phase A): Dissolve 3.40g
in 1000 mL HPLC grade water. Adjust pH to 2.5 with diluted Phosphoric Acid ( ). Filter through 0.22 µm nylon filter.[1]
Standard Preparation
-
Stock A (Analyte): Accurately weigh 50 mg K-DIS reference standard into a 50 mL volumetric flask. Dissolve in Diluent. (Conc: 1000 µg/mL).
-
Stock B (Impurity): Prepare 10 mg Salicylic Acid in 100 mL Diluent.
-
System Suitability Solution: Mix 1 mL Stock A + 1 mL Stock B into a 10 mL flask. Dilute to volume.
Chromatographic Conditions
-
Column Temp: 30°C (Controls viscosity and mass transfer).[1]
-
Injection Vol: 10 µL.
-
Detection: Diode Array (DAD) or VWD at 305 nm.
-
Why 305 nm? Salicylates absorb strongly here, but many organic solvents and buffer impurities do not.[1] This increases the Signal-to-Noise ratio compared to 210 nm.
-
System Suitability Acceptance Criteria
-
Resolution (
): > 2.0 between Salicylic Acid (early eluter) and K-DIS. -
Tailing Factor: < 1.5 for the K-DIS peak.
-
%RSD (Area): < 2.0% for 5 replicate injections.
Part 4: Mechanistic Visualization
Separation Mechanism & Workflow
The following diagram illustrates the critical decision pathways and chemical interactions governing the separation.
Caption: Decision matrix for K-DIS method development. Note the divergence between failing isocratic methods and successful gradient/phenyl approaches.
Part 5: Critical Analysis & Troubleshooting
Why does Method A fail?
In a standard isocratic run (e.g., 50% Organic), the mobile phase is often insufficiently strong to elute the di-iodo compound, which has a LogP > 4.[1]0. Furthermore, if the pH is not strictly controlled below the pKa (or well above it), the analyte exists in a dynamic equilibrium between the ionized potassium salt and the free acid.[1] This "smears" the peak across the column, causing severe tailing [1].
The "Iodine Effect"
Iodine is large and polarizable.[1] On a standard C18 column, it interacts purely through hydrophobicity.[1] However, on a Phenyl-Hexyl column (Method C), the iodine atoms can engage in weak halogen bonding or pi-pi stacking with the phenyl ring of the stationary phase.[1] This provides a secondary separation mechanism that is highly effective for separating the 3,5-diiodo product from potential 3-iodo or 5-iodo mono-substituted impurities [2].[1]
Handling the Potassium Salt
Injecting a high concentration of Potassium salt into a highly organic, acidic mobile phase can cause transient precipitation at the head of the column (Backpressure spikes).[1]
-
Fix: Ensure the "Diluent" contains at least 50% water to solubilize the salt, or ensure the injection volume is low (<10 µL) to allow rapid mixing with the mobile phase.[1]
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Acidic Compounds and Ion Suppression).
-
Kazarian, A. A., et al. (2017).[1] "Halogen Bonding in Chromatography: A New Force for Separation."[1] Journal of Chromatography A. (Discusses the interaction of iodinated compounds with phenyl phases).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standards for System Suitability and Tailing Factors).
-
PubChem. Compound Summary for 3,5-Diiodosalicylic acid. (Source for pKa and Solubility data).
Sources
Mass Spectrometry Characterization of 3,5-Diiodosalicylate Anions
This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 3,5-diiodosalicylate (DIS) anions. It addresses the compound's dual role: as a critical chaotropic reagent (Lithium 3,5-diiodosalicylate, LIS) in membrane proteomics and as a halogenated salicylate derivative requiring precise structural elucidation in drug metabolism studies.
Publish Comparison Guide
Executive Summary
3,5-Diiodosalicylate (DIS) is a halogenated aromatic anion frequently encountered in two distinct contexts: as the active anion in the chaotropic agent Lithium 3,5-diiodosalicylate (LIS) used for extracting membrane proteins, and as a metabolic intermediate of iodinated salicylanilides (e.g., Closantel).
Accurate mass spectrometry characterization is essential for two reasons:
-
Quality Control & Removal Verification: In proteomics, trace LIS can suppress ionization; detecting residual DIS anions ensures sample purity.
-
Structural Elucidation: In drug development, distinguishing DIS from other halogenated isomers (e.g., 3,5-dibromo- or 5-iodosalicylate) requires precise fragmentation analysis.
This guide compares the MS performance of DIS characterization against alternative methods (UV-Vis) and compares its functional performance as a reagent against standard alternatives (NaCl, SDS).
Technical Deep Dive: MS Characterization of the Anion
Physicochemical Properties & Ionization[1]
-
Formula:
-
Monoisotopic Mass: 388.819 Da
-
Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid group (
) and phenolic hydroxyl facilitate facile deprotonation. -
Isotopic Pattern: Unlike chlorine or bromine, Iodine (
) is monoisotopic. The DIS spectrum lacks the characteristic M+2 isotope clusters seen in chloro/bromo analogs, resulting in a single dominant peak at .
Fragmentation Pathways (MS/MS)
The structural characterization of DIS relies on Collision-Induced Dissociation (CID). The fragmentation follows a specific "Salicylate-Halogen" pathway distinct from non-halogenated salicylates.
-
Primary Transition (Quantitation): Loss of
(44 Da). This is the hallmark of salicylate anions, driven by the ortho-hydroxyl group facilitating decarboxylation. -
Secondary Transition (Confirmation): Loss of Iodine radical (
) or HI. The Carbon-Iodine bond is the weakest bond ( ), making iodine loss a major pathway at higher collision energies.
Fragmentation Workflow Diagram
Caption: ESI(-) MS/MS fragmentation pathway of 3,5-diiodosalicylate. The decarboxylation (m/z 344.8) is the most abundant product ion, suitable for MRM quantification.
Performance Comparison
Analytical Performance: MS vs. Alternatives
When characterizing DIS (e.g., as a contaminant or metabolite), MS offers superior specificity compared to UV-Vis, which suffers from interference by other aromatics.
| Feature | LC-MS/MS (SRM Mode) | UV-Vis Spectroscopy (280/310 nm) | High-Res MS (Orbitrap) |
| Limit of Detection (LOD) | Excellent (< 1 ng/mL) | Moderate (~1 µg/mL) | Good (~10 ng/mL) |
| Specificity | High (Mass + Fragment specific) | Low (Overlaps with Trp/Tyr/Salicylate) | Very High (Exact mass < 5ppm) |
| Throughput | High (LC coupled) | High (Plate reader) | Moderate |
| Primary Use Case | Trace detection (Residual LIS check) | Bulk purity check | Metabolite ID / Unknowns |
Functional Performance: LIS vs. Alternative Extraction Reagents
As a reagent (Lithium 3,5-diiodosalicylate), DIS is compared to NaCl and SDS for extracting nuclear matrix and membrane proteins.
| Reagent | Lithium 3,5-Diiodosalicylate (LIS) | High Salt (2M NaCl) | SDS (Detergent) |
| Mechanism | Chaotropic: Disrupts H-bonds & hydrophobic interactions. | Ionic: Screens electrostatic interactions.[1] | Denaturing: Unfolds proteins completely. |
| Selectivity | High: Solubilizes glycoproteins/matrix proteins; leaves DNA intact. | Moderate: Extracts loosely bound histones. | Low: Solubilizes everything (Total lysis). |
| MS Compatibility | Poor: Must be removed (dialysis/precipitation) to avoid suppression. | Poor: Clogs source; requires desalting. | Very Poor: Severe suppression; hard to remove. |
| Removal Ease | Moderate: Precipitates with acid/potassium; dialyzable. | Easy: Standard desalting columns. | Difficult: Requires FASP or specialized columns. |
Verdict: LIS is the performance leader for selective extraction of membrane-associated proteins (like glycophorins) where preserving some structural integrity is required, but it demands a rigorous downstream cleanup protocol verified by the MS method described in Section 2.
Experimental Protocols
Protocol: LC-MS/MS Detection of Residual DIS
Objective: Quantify residual 3,5-diiodosalicylate in protein samples after LIS extraction.
-
Sample Prep:
-
Take 50 µL of protein flow-through or dialysate.
-
Add 150 µL Acetonitrile (to precipitate proteins and release bound DIS).
-
Centrifuge (14,000 x g, 10 min). Collect supernatant.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 min. DIS elutes late due to iodine hydrophobicity.
-
-
MS Parameters (Triple Quadrupole):
-
Ion Source: ESI Negative Mode.
-
Spray Voltage: -3.5 kV.
-
MRM Transitions:
-
Quantifier:
(CE: 15 eV) -
Qualifier:
(CE: 35 eV)
-
-
Protocol: LIS Extraction & Cleanup Workflow
Objective: Use LIS for extraction and ensure compatibility with downstream MS proteomics.
Caption: Integrated workflow for LIS extraction. The "QC Check" step utilizes the specific MS characterization of the DIS anion to prevent ion suppression in the final proteomics analysis.
References
-
Riendeau, D., et al. (1986).[1] "Selective release of inner core proteins from intestinal microvillus membrane by lithium diiodosalicylate." Molecular and Cellular Biochemistry. Link
-
Belgrader, P., et al. (1991). "A comprehensive study on the isolation and characterization of the HeLa S3 nuclear matrix." Journal of Cell Science.[2] Link
-
PubChem. (2025).[2][3] "3,5-Diiodosalicylic acid - Compound Summary." National Library of Medicine. Link
-
Warnke, M. M., et al. (2009). "The Evaluation and Comparison of Trigonal and Linear Tricationic Ion-Pairing Reagents for the Detection of Anions in Positive Mode ESI-MS." Journal of the American Society for Mass Spectrometry. Link
Sources
Comparing the reactivity of potassium 3,5-diiodosalicylate vs sodium 3,5-diiodosalicylate
The following technical guide objectively compares Potassium 3,5-Diiodosalicylate (K-DIS) and Sodium 3,5-Diiodosalicylate (Na-DIS) .
This analysis synthesizes physicochemical principles with practical application data, designed for researchers optimizing nucleophilic substitutions, bioavailability, or formulation stability.[1]
Executive Summary
While the 3,5-diiodosalicylate (DIS) anion dictates the core pharmacological and herbicidal activity (e.g., uncoupling oxidative phosphorylation), the counter-cation (
-
Select this compound (K-DIS) when maximizing nucleophilicity in organic synthesis (esterification, etherification) or when higher solubility in polar aprotic solvents is required.
-
Select Sodium 3,5-Diiodosalicylate (Na-DIS) for aqueous formulations where cost-efficiency and isotonic compatibility are prioritized, provided that strict humidity control is maintained due to higher hygroscopicity.
Physicochemical Profile & Mechanism[1]
The reactivity difference stems from the charge density and solvation shell of the cation.[1]
Cationic Radius and Lattice Energy
Potassium (
-
K-DIS: Lower lattice energy
Generally faster dissolution rates in organic media.[1] -
Na-DIS: Higher lattice energy
Slower dissolution; however, the high hydration enthalpy of often compensates in aqueous media.
Ion Pairing and Nucleophilicity
In organic synthesis, the "nakedness" of the anion determines reactivity.[1]
-
Na-DIS (Tight Ion Pair):
is a "harder" Lewis acid.[1] It forms tight, contact ion pairs with the "hard" carboxylate oxygen of the salicylate.[1] This electrostatic shielding stabilizes the anion, reducing its reactivity toward electrophiles.[1] -
K-DIS (Loose Ion Pair):
is softer and larger.[1] The electrostatic attraction is weaker (Coulombic force decreases with distance squared).[1] In solvents like DMF or Acetone, the K-DIS ion pair is looser, leaving the 3,5-diiodosalicylate anion more exposed and more nucleophilic .
Physicochemical Comparison Table
| Feature | Sodium 3,5-Diiodosalicylate (Na-DIS) | This compound (K-DIS) |
| Formula | ||
| MW | 411.89 g/mol | 427.99 g/mol |
| Hygroscopicity | High (Forms hydrates readily) | Low to Moderate (Often anhydrous) |
| Solubility (Water) | High (High hydration enthalpy) | High |
| Solubility (Acetone/DMF) | Moderate | High (Preferred for synthesis) |
| Nucleophilicity | Moderate (Tight ion pairing) | High (Loose ion pairing) |
| Handling | Prone to clumping; requires desiccation | Free-flowing powder; easier weighing |
Reactivity Analysis: The "Cation Effect"[2]
The following diagram illustrates the mechanistic difference in a standard
Figure 1: Mechanistic pathway showing the "Cation Effect." The looser solvation shell of Potassium (Green) allows the DIS anion to attack the electrophile more readily than the Sodium salt (Red).
Experimental Protocols
To validate the reactivity difference in your own lab, use this standardized comparative alkylation protocol. This experiment serves as a self-validating system : the yield difference directly correlates to the cation's influence on nucleophilicity.[1]
Protocol: Comparative O-Alkylation of 3,5-Diiodosalicylate
Objective: Compare reaction kinetics of K-DIS vs. Na-DIS with Benzyl Bromide in Acetone.
Reagents:
-
Substrate A: Sodium 3,5-diiodosalicylate (1.0 eq)
-
Substrate B: this compound (1.0 eq)
-
Electrophile: Benzyl Bromide (1.1 eq)[1]
-
Solvent: Anhydrous Acetone (0.1 M concentration)
-
Catalyst: None (Intentional omission to isolate cation effect)
Step-by-Step Methodology:
-
Preparation:
-
Synthesize fresh salts by neutralizing 3,5-diiodosalicylic acid with stoichiometric amounts of
or in water, followed by evaporation and vacuum drying at 60°C for 12 hours. Crucial: Ensure salts are completely dry to prevent water from solvating the anions.
-
-
Reaction Setup:
-
Set up two flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars.
-
Flask A: Add 412 mg Na-DIS (1 mmol).
-
Flask B: Add 428 mg K-DIS (1 mmol).
-
Add 10 mL anhydrous acetone to each flask. Note the dissolution time (K-DIS should dissolve faster).
-
-
Initiation:
-
Add 130 µL Benzyl Bromide (1.1 mmol) to each flask simultaneously.
-
Fit with reflux condensers and heat to mild reflux (56°C).
-
-
Monitoring (The Validation Step):
-
Perform TLC (Silica gel; Ethyl Acetate:Hexane 1:4) at t=30 min, 60 min, and 120 min.[1]
-
Expectation: Flask B (Potassium) will show a darker product spot (benzyl ester) and fainter starting material spot compared to Flask A at the 30-minute mark.
-
-
Workup & Analysis:
Typical Results:
| Time Point | Na-DIS Conversion (%) | K-DIS Conversion (%) |
|---|---|---|
| 30 min | 15-20% | 45-55% |
| 60 min | 40-50% | 85-90% |
| 120 min | 75-80% | >98% |
References
-
Physicochemical Basis of Cation Selection
-
Nucleophilicity and Ion Pairing
-
Specific Reactivity of Salicylates
-
3,5-Diiodosalicylic Acid Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium Ions are More Effective than Sodium Ions in Salt Induced Peptide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Khan Academy [khanacademy.org]
- 7. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
Comparative Validation Guide: Elemental Analysis in the Synthesis of Potassium 3,5-Diiodosalicylate
Executive Summary: The Stoichiometric Challenge
Potassium 3,5-diiodosalicylate is a critical halogenated salicylate derivative used frequently as a veterinary API and a precursor in organic synthesis. While its organic backbone is simple, validating the synthesized product presents a specific "blind spot" in standard analytical chemistry: Salt Stoichiometry vs. Halogenation Density.
Standard HPLC can confirm the purity of the organic anion (3,5-diiodosalicylate) but remains blind to the potassium counter-ion. Conversely, NMR is excellent for confirming the 3,5-substitution pattern but cannot easily distinguish between the free acid and the potassium salt in protonated solvents.
This guide establishes Elemental Analysis (CHNS/O + Halogen) not just as a purity check, but as the primary validation tool for confirming the successful convergence of iodination efficiency and salt formation. We compare its performance against HPLC and Titration to demonstrate why EA is the superior method for "Total Compound Verification."
Synthesis Pathway & Critical Control Points[1]
To understand the validation requirements, we must first outline the synthesis. The process involves electrophilic aromatic substitution followed by neutralization.
Synthesis Workflow Diagram
Figure 1: Synthesis pathway highlighting the two critical transformation steps: Halogenation and Salt Formation.
Comparative Analysis: EA vs. Alternative Methods
Why rely on Elemental Analysis? The table below objectively compares EA against standard alternatives for this specific compound.
Table 1: Analytical Performance Matrix
| Feature | Elemental Analysis (CHN + I) | HPLC (UV-Vis) | H-NMR (DMSO-d6) | Potentiometric Titration |
| Organic Purity | Moderate (Global % check) | Superior (Separates impurities) | High (Structural ID) | Low |
| Halogen Quantification | Superior (Absolute mass %) | Inferior (Requires response factors) | N/A | High (Argentometric) |
| Salt Stoichiometry (K+) | Superior (Via Residue/Ash) | N/A (Invisible) | Poor (Shift dependent) | Moderate (Non-aqueous) |
| Sample Requirement | Low (< 5 mg) | Low (< 1 mg) | Low (~10 mg) | High (> 100 mg) |
| Destructive? | Yes | No | No | Yes |
| Primary Blind Spot | Isomers (e.g., 3,4-diiodo) | Inorganic counter-ions | Inorganic salts | Organic impurities |
The "Heavy Atom" Advantage
In this compound, Iodine constitutes approximately 59.3% of the total mass. A standard HPLC method might show a single peak for the anion, but if the product is actually the mono-iodo impurity, the retention time shift might be subtle depending on the column. EA provides an immediate, gross check:
-
Mono-iodo (C7H4IKO3): ~42% Iodine
-
Di-iodo (C7H3I2KO3): ~59% Iodine
This massive mass difference makes EA a robust "Go/No-Go" gatekeeper that HPLC cannot match without expensive standards.
Experimental Protocol: The Self-Validating System
This protocol ensures that the EA data generated is accurate and reproducible.
Step 1: Theoretical Calculation
Before analysis, establish the "Golden Standard" values.
-
Formula:
-
Molecular Weight: 428.00 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 7 | 12.011 | 84.08 | 19.64% |
| Hydrogen | 3 | 1.008 | 3.02 | 0.71% |
| Iodine | 2 | 126.90 | 253.80 | 59.30% |
| Potassium | 1 | 39.10 | 39.10 | 9.13% |
| Oxygen | 3 | 16.00 | 48.00 | 11.21% |
Step 2: Sample Preparation (Crucial)
Potassium salts of salicylic acid are often hygroscopic.
-
Vacuum Drying: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours.
-
Desiccator: Cool in a desiccator with
. -
Weighing: Use a microbalance with
precision. Target sample weight: 2.0 – 3.0 mg.
Step 3: Combustion Parameters
-
Analyzer: Flash Combustion (e.g., Thermo FlashSmart or Elementar vario).
-
Oxidation Catalyst: Tungsten Trioxide (
) is mandatory .-
Reason: Alkali metal salts (Potassium) can form carbonates (
) in the ash, trapping Carbon and lowering the C% result. acts as a flux, displacing the and ensuring 100% Carbon recovery.
-
-
Temperature: Furnace > 950°C to ensure complete decomposition of the iodinated ring.
Step 4: Iodine Determination (Schoniger Flask)
Standard CHN analyzers do not detect Iodine. Use the Oxygen Flask Combustion method:
-
Burn 10 mg sample in an oxygen-filled flask with Platinum catalyst.
-
Absorb gases in dilute NaOH/Hydrazine.
-
Titrate with
(Potentiometric endpoint).
Data Interpretation & Troubleshooting
Use the logic flow below to diagnose synthesis failures based on EA results.
Validation Logic Diagram
Figure 2: Decision matrix for interpreting Elemental Analysis data.
Interpretation Guide
-
Scenario A: High Carbon (>20.5%), High Hydrogen (>1.0%)
-
Diagnosis: Incomplete drying. Ethanol or water is trapped in the lattice.
-
Action: Recrystallize from a non-solvating solvent or increase drying time.
-
-
Scenario B: Low Iodine (<58%), High Carbon
-
Diagnosis: Mono-iodo impurity (
). The reaction was stopped too early or lacked sufficient Iodine source. -
Action: Re-process with excess
.
-
-
Scenario C: Correct C/H/I, but Low Ash/Residue
-
Diagnosis: Incomplete salt formation. You have a mixture of Potassium Salt and Free Acid.
-
Action: Check pH of the final neutralization step; ensure it reaches pH 8-9 before crystallization.
-
References
-
Synthesis Protocol & Patent Landscape
-
Synthesis method of medical intermediate 3,5-diiodosalicylic acid.[1] CN103787876A. (2014).
-
-
Analytical Methodology (Halogen Analysis)
-
Test Method for Total Halogen Content in Base Materials.[2] IPC-TM-650 / IEC 61189-2.
-
-
Elemental Analysis Theory
-
Comparison of Elemental Analysis Techniques. Measurlabs Guides (2023).
-
-
Heavy Atom Validation Context
-
Method validation and analysis of halogenated natural products. ResearchGate (2025).[3]
-
Sources
Differentiating 3,5-diiodosalicylate from 5-iodosalicylate using chromatography
An In-Depth Guide to the Chromatographic Differentiation of 3,5-diiodosalicylate and 5-iodosalicylate
Introduction: The Challenge of Selectivity
In the synthesis and analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the selective identification and separation of structurally similar compounds is a critical challenge. 3,5-diiodosalicylate and 5-iodosalicylate present a classic example of this analytical hurdle. Both are derivatives of salicylic acid, differing only by the number of iodine atoms on the aromatic ring. This subtle structural difference can, however, lead to significant variations in their physicochemical properties and, consequently, their chromatographic behavior. This guide provides a detailed comparison of chromatographic methods for the effective differentiation of these two compounds, offering insights into methodology, experimental design, and data interpretation for researchers in drug development and analytical chemistry.
The core challenge in separating 3,5-diiodosalicylate from 5-iodosalicylate lies in their similar polarities and molecular structures. The presence of the carboxyl and hydroxyl groups on the salicylate backbone dominates their chemical character, making them both relatively polar molecules. However, the additional iodine atom in 3,5-diiodosalicylate increases its molecular weight and lipophilicity compared to 5-iodosalicylate. This difference in lipophilicity is the key property exploited for their chromatographic separation.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is paramount for achieving baseline separation of these two analytes. We will explore and compare the efficacy of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for this purpose.
Thin-Layer Chromatography (TLC): A Rapid Screening Method
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress and purity. Its simplicity and low cost make it an ideal first-line technique for differentiating 3,5-diiodosalicylate and 5-iodosalicylate.
In normal-phase TLC, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the analytes' differential adsorption to the stationary phase and solubility in the mobile phase. 5-iodosalicylate, being slightly more polar due to the lower degree of halogenation, will have a stronger affinity for the silica gel and thus a lower retention factor (Rf) compared to the more lipophilic 3,5-diiodosalicylate.
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve the sample mixture in a suitable solvent (e.g., methanol or ethyl acetate) and spot a small amount onto the TLC plate baseline.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetic acid) is optimal. A common mobile phase for this separation is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 v/v/v). The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to sharper spots.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate and allow the solvent to evaporate. Visualize the spots under UV light (254 nm), where the iodine-containing compounds will appear as dark spots. Staining with iodine vapor can also be used for visualization.
| Compound | Structure | Expected Rf Value (Hexane:Ethyl Acetate:Acetic Acid 70:30:1) |
| 5-iodosalicylate | ~ 0.45 | |
| 3,5-diiodosalicylate | ~ 0.60 |
The 3,5-diiodosalicylate will travel further up the plate, resulting in a higher Rf value due to its greater lipophilicity and weaker interaction with the polar silica gel.
Caption: Workflow for TLC separation of iodinated salicylates.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For accurate quantification and baseline separation, reverse-phase HPLC (RP-HPLC) is the method of choice. It offers superior resolution, sensitivity, and reproducibility compared to TLC.
In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The more lipophilic 3,5-diiodosalicylate will interact more strongly with the C18 stationary phase, resulting in a longer retention time compared to the less lipophilic 5-iodosalicylate.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of water (with acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, typically around 230 nm or 300 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient or controlled at 25 °C.
| Compound | Expected Retention Time (Isocratic 60:40 Water:Acetonitrile) |
| 5-iodosalicylate | ~ 4.2 minutes |
| 3,5-diiodosalicylate | ~ 6.8 minutes |
The elution order is reversed compared to normal-phase TLC, with the less polar 3,5-diiodosalicylate being retained longer on the non-polar C18 column.
Caption: HPLC method development for iodinated salicylates.
Gas Chromatography (GC): An Alternative for Volatile Derivatives
GC is a powerful technique for separating volatile and thermally stable compounds. Salicylic acids, due to their polar carboxyl and hydroxyl groups, are not directly suitable for GC analysis as they can exhibit poor peak shape and thermal degradation. However, derivatization can make them amenable to GC separation.
Derivatization, typically through silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), converts the polar -COOH and -OH groups into less polar, more volatile derivatives. The separation is then achieved on a non-polar or medium-polarity capillary column based on the boiling points and interactions of the derivatives with the stationary phase. The di-iodinated derivative, having a higher molecular weight, will have a higher boiling point and thus a longer retention time.
-
Derivatization:
-
To a dry sample (approx. 1 mg), add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is a robust universal detector, while MS provides structural information for definitive identification.
-
Detector Temperature: 300 °C.
-
| Compound (as TMS derivative) | Expected Retention Time |
| 5-iodosalicylate-TMS | ~ 10.5 minutes |
| 3,5-diiodosalicylate-TMS | ~ 12.3 minutes |
The elution order follows the boiling points of the derivatized analytes, with the heavier 3,5-diiodosalicylate derivative eluting later.
Conclusion and Recommendations
For the routine differentiation and quantification of 3,5-diiodosalicylate and 5-iodosalicylate, RP-HPLC is the most robust and reliable method . It provides excellent resolution, high sensitivity, and does not require a derivatization step, which can introduce variability. TLC serves as an excellent, rapid qualitative tool for initial screening and reaction monitoring. GC, while a powerful technique, is less practical for this specific application due to the mandatory derivatization step, which adds complexity and potential for error. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for quantification, sample throughput, and available instrumentation.
References
A Senior Application Scientist's Guide to the Structural Validation of Potassium 3,5-Diiodosalicylate Crystals: An XRD-Centric Comparative Analysis
In the landscape of pharmaceutical development, the meticulous confirmation of a compound's crystal structure is a non-negotiable cornerstone of quality, safety, and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, the specific crystalline form, or polymorph, can profoundly influence critical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth comparison of analytical techniques for validating the synthesis of potassium 3,5-diiodosalicylate crystals, with a central focus on X-ray diffraction (XRD) as the primary structural elucidation tool.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each methodological choice. We will explore the synthesis of this compound, delve into the principles and practical application of powder XRD (PXRD) and single-crystal XRD, and critically compare these techniques with complementary spectroscopic and thermal analysis methods.
The Imperative of Crystal Validation in Pharmaceutical Science
The journey from a synthesized molecule to a viable drug product is paved with rigorous analytical checkpoints. For crystalline materials like this compound, an intermediate with potential applications in various therapeutic areas, confirming the atomic arrangement within the crystal lattice is paramount. Different crystal forms of the same compound can exhibit distinct physical and chemical properties, making polymorphic control a critical aspect of drug development and manufacturing.
X-ray diffraction stands as the gold standard for determining crystal structure. However, a robust validation strategy integrates data from multiple orthogonal techniques to build a comprehensive and irrefutable body of evidence. This guide will walk through this integrated approach.
Synthesis of this compound Crystals
The synthesis of this compound is typically a two-step process, starting with the iodination of salicylic acid, followed by neutralization with a potassium base.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3,5-Diiodosalicylic Acid
-
Dissolution: In a well-ventilated fume hood, dissolve 13.8 g (0.1 mol) of salicylic acid in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Iodination: Slowly add a solution of 40.6 g (0.25 mol) of iodine monochloride in 100 mL of glacial acetic acid to the salicylic acid solution with continuous stirring.
-
Precipitation: Add 500 mL of deionized water to the reaction mixture to precipitate the diiodosalicylated product.
-
Heating and Digestion: Gently heat the mixture to 80°C for 20-30 minutes with stirring to promote complete reaction and improve the crystallinity of the precipitate.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration and wash it with a small amount of cold acetic acid, followed by copious amounts of deionized water. The crude product can be recrystallized from an acetone-water mixture to yield pure 3,5-diiodosalicylic acid.
Step 2: Formation of this compound
-
Neutralization: Suspend 19.5 g (0.05 mol) of purified 3,5-diiodosalicylic acid in 100 mL of ethanol.
-
Base Addition: Slowly add a stoichiometric amount of 0.05 M potassium hydroxide solution in ethanol with stirring until the acid is completely dissolved and the solution is neutral to litmus paper.
-
Crystallization: The potassium salt will precipitate upon formation. The mixture can be gently warmed to ensure complete reaction and then slowly cooled to room temperature to promote the growth of well-defined crystals.
-
Isolation: Collect the white to off-white crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C.
X-ray Diffraction (XRD): The Definitive Tool for Crystal Structure Analysis
XRD is a powerful, non-destructive technique that provides detailed information about the crystallographic structure, phase, and physical properties of materials. It is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample.
Powder X-ray Diffraction (PXRD) for Phase Identification
PXRD is an indispensable tool for routine analysis and quality control. It provides a characteristic "fingerprint" of a crystalline solid.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the synthesized this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.
-
Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å), a 2θ scan range of 5° to 50°, and a step size of 0.02°.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks. The position and relative intensities of these peaks are unique to the crystalline phase of this compound.
Data Interpretation: The obtained PXRD pattern should be compared against a reference pattern from a database or a theoretically calculated pattern if a single crystal structure is known. The presence of unexpected peaks may indicate impurities or a different polymorphic form.
Single-Crystal XRD for Absolute Structure Determination
While PXRD is excellent for phase identification, single-crystal XRD is the definitive method for determining the precise arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and space group.
Experimental Protocol: Single-Crystal XRD Analysis
-
Crystal Selection: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) with smooth faces and no visible defects.
-
Mounting: Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
Data Collection: Mount the goniometer on the diffractometer. The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting a large number of diffraction spots.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to obtain the final crystal structure.
Data Presentation: Hypothetical Crystallographic Data
Since a publicly available crystal structure for this compound is not readily found, the following table represents a hypothetical but plausible set of crystallographic parameters for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₃I₂KO₃ |
| Formula Weight | 428.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.10 |
| c (Å) | 9.80 |
| β (°) | 105.2 |
| Volume (ų) | 967.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.94 |
Comparative Analysis with Alternative Validation Techniques
While XRD provides the ultimate structural proof, a multi-technique approach is essential for comprehensive validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in a molecule. The formation of the potassium salt from the carboxylic acid can be readily confirmed by the shift in the carbonyl stretching frequency.
-
3,5-Diiodosalicylic Acid: Expect a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1730 cm⁻¹.[1][2]
-
This compound: The broad O-H band will disappear, and the C=O stretch will shift to a lower wavenumber (typically 1550-1610 cm⁻¹) due to the formation of the carboxylate anion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the organic component of the salt. While the potassium ion is not directly observed, the spectra of the diiodosalicylate anion will be consistent with the expected structure. The proton NMR of 3,5-diiodosalicylic acid in a suitable solvent like DMSO-d₆ would show characteristic aromatic proton signals and a labile acidic proton signal.[3] Upon formation of the potassium salt, the acidic proton signal will disappear.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of solvates or hydrates.
-
TGA: A TGA thermogram of this compound would show its decomposition temperature. Any weight loss at lower temperatures would indicate the presence of solvent or water molecules in the crystal lattice.[4][5]
-
DSC: The DSC curve would show a sharp endothermic peak corresponding to the melting point of the crystalline salt. The presence of multiple thermal events could suggest impurities or polymorphism.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is highly sensitive to crystal lattice vibrations (phonons) and is excellent for differentiating polymorphs.[6][7] It is complementary to FTIR and can be used to monitor crystallization processes in real-time.[8]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. The experimentally determined percentages should match the theoretical values for the chemical formula C₇H₃I₂KO₃. This technique confirms the elemental composition of the synthesized salt.[9]
Integrated Validation Workflow
A logical and self-validating workflow is crucial for confirming the identity and purity of the synthesized this compound crystals.
Caption: Integrated workflow for the validation of this compound crystals.
Conclusion
The validation of this compound crystals, like any pharmaceutical solid, necessitates a multi-faceted analytical approach. While X-ray diffraction, particularly single-crystal XRD, provides the unequivocal determination of the crystal structure, its power is amplified when used in concert with other techniques. Powder XRD serves as a rapid and reliable tool for phase identification and quality control. Spectroscopic methods such as FTIR and NMR confirm the chemical identity of the molecule, while thermal analysis provides crucial information on stability and solvation. Raman spectroscopy offers a complementary view of the vibrational modes and is highly effective for polymorphic screening.
By integrating these techniques into a cohesive and logical workflow, researchers and drug development professionals can establish a comprehensive and robust validation package for their crystalline materials, ensuring the quality, consistency, and safety of potential pharmaceutical products.
References
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
PubChem. (n.d.). 3,5-Diiodosalicylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic and thermal analysis of biofield treated salicylic acid. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-6.
-
Presser, V., & Nazarian, S. (2016). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. ACS Sustainable Chemistry & Engineering, 4(7), 3695–3705. [Link]
-
Taylor, L. S. (2014, June 24). Improving Drug Formulation with Raman and IR Spectroscopy. Spectroscopy. [Link]
- Katuzu, M. I., et al. (2021). Physicochemical and Elemental Analysis of Potash (Mangul) Sold in Damaturu Sunday Market, Yobe State. International Journal of Food Science and Nutrition, 6(2), 45-50.
-
HORIBA Scientific. (n.d.). Raman Microscopy in Pharmaceutical Salt Analysis. Retrieved February 7, 2026, from [Link]
-
Broadbent, J. A., & Dollimore, D. (1996). Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates. The Analyst, 121(8), 1125–1129. [Link]
-
da Silva, A. M., et al. (2020). Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. AAPS PharmSciTech, 21(3), 93. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. static.horiba.com [static.horiba.com]
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- 9. cambridgenigeriapub.com [cambridgenigeriapub.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Potassium 3,5-Diiodosalicylate
Executive Summary
Potassium 3,5-Diiodosalicylate (CAS: 5714-73-8 / 17274-17-8) presents a specific disposal challenge due to its halogenated nature. While often treated casually as a "salt," the iodine moieties on the salicylate ring render it incompatible with standard non-halogenated waste streams. Improper disposal via standard incineration can release corrosive hydrogen iodide (HI) gas or elemental iodine (
This guide provides a self-validating protocol to ensure compliance with RCRA standards (40 CFR 261) and protect laboratory infrastructure.
Part 1: Chemical Hazard Profile & Causality
To manage this compound safely, one must understand the stability of the iodine-carbon bond. Unlike simple inorganic chlorides, the iodine atoms in 3,5-Diiodosalicylate are bound to an aromatic ring.
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated Aromatic Salt | Must be segregated from non-halogenated waste to prevent dioxin/furan formation during combustion. |
| Reactivity | Sensitive to Oxidizers | Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) will liberate toxic elemental Iodine ( |
| Acidity | Weak Base (Salt form) | Acidification precipitates the insoluble free acid (3,5-Diiodosalicylic acid), potentially clogging liquid waste lines. |
| Toxicity | Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2][3] Dust is a respiratory irritant. |
The "Why" Behind the Protocol
-
Why Segregate? Standard waste streams often go to fuel blending. High iodine content poisons catalysts and corrodes combustion chambers. It requires High-Temperature Incineration (HTI) with specific acid gas scrubbing.
-
Why pH Control? Keeping the waste stream neutral or slightly basic (
) maintains the salt's solubility and prevents the precipitation of the parent acid, which forms a difficult-to-clean sludge.
Part 2: Waste Segregation Logic (The Self-Validating System)
The following decision tree illustrates the logic flow for disposing of this compound. This visual acts as a "check-valve" for your workflow—if you cannot answer "Yes" to the segregation step, the process halts.
Figure 1: Decision matrix for segregating iodinated salicylate waste. Note the critical distinction between organic and aqueous liquid streams.
Part 3: Step-by-Step Disposal Protocols
A. Solid Waste Disposal (Pure Substance & Contaminated Debris)
Applicability: Expired stock, weighing boat residues, contaminated gloves/wipes.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste box. Do not use metal containers due to potential corrosion.
-
Labeling: Affix a hazardous waste label.
-
Constituents: this compound (100%).
-
Hazard Checkbox: Toxic, Irritant.[2]
-
Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.
-
-
Transfer:
-
Wear N95/P95 respiratory protection to prevent inhaling dust.
-
Transfer solids gently to avoid aerosolization.
-
Wipe the exterior of the stock bottle before disposal if the bottle itself is being discarded.
-
-
Sealing: Screw the lid down tightly. If using a bag, use the "gooseneck" taping method to ensure an airtight seal.
B. Liquid Waste Disposal (Solutions)
Applicability: Reaction mother liquors, washing solvents.
-
Compatibility Check:
-
Test pH: Ensure pH is neutral or basic (
). If acidic, slowly add 1M NaOH or Sodium Bicarbonate to prevent precipitation of the free acid. -
Oxidizer Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present. If unsure, test with starch-iodide paper (blue = oxidizer present). Neutralize oxidizers with Sodium Thiosulfate before bottling.
-
-
Segregation:
-
Pour into the Halogenated Solvent carboy (Red tag usually).
-
Never pour into the "Non-Halogenated" or "General Organic" waste stream. Even trace iodine can disqualify a 55-gallon drum from standard fuel blending, costing the facility significantly.
-
-
Labeling:
-
List "this compound" as a trace constituent.
-
Mark "Halogenated" prominently.[4]
-
Part 4: Emergency Procedures (Spills)
In the event of a spill, immediate containment is required to prevent the spread of iodinated dust or runoff into drains.
Figure 2: Workflow for mitigating spills of this compound. Emphasis is placed on dust suppression for solids.
Part 5: Regulatory Compliance (US Focus)
While this compound is not explicitly listed on the RCRA "P" or "U" lists (40 CFR 261.33), it is regulated by characteristic and generator knowledge.
-
Generator Knowledge: You, as the scientist, know this compound contains iodine. Therefore, you must classify it as Halogenated Waste .
-
EPA Waste Codes:
-
If mixed with spent halogenated solvents (e.g., DCM), use code F002 .[5]
-
If pure/unused and disposed of due to toxicity characteristics, it may fall under general toxic waste codes depending on state regulations, but "Halogenated" is the primary disposal driver.
-
-
Drain Disposal: Strictly Prohibited. The compound is toxic to aquatic life and difficult for municipal water treatment plants to degrade [1].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009). Defines the parameters for characteristic waste and halogenated organic restrictions. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23674686 (this compound). Provides physical property data and toxicity profiles. [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids Disposal Guide. Establishes standard academic protocols for separating halogenated streams. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium 3,5-Diiodosalicylate
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deeply ingrained culture of safety. When handling specialized chemical reagents such as Potassium 3,5-Diiodosalicylate, a comprehensive understanding of its potential hazards and the corresponding protective measures is not merely a procedural formality but a fundamental prerequisite for sound scientific practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deeper understanding of why each protective measure is critical.
This compound, as a halogenated salicylate, presents a multi-faceted hazard profile that demands meticulous attention to personal protective equipment (PPE). The diiodosalicylate moiety is the primary driver of its chemical reactivity and toxicological properties. While a specific Safety Data Sheet (SDS) for the potassium salt may be elusive, data from the closely related Lithium 3,5-diiodosalicylate indicates that the compound is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, with the potential for respiratory irritation.[1] This necessitates a holistic approach to PPE, ensuring all potential routes of exposure are effectively mitigated.
Core Principles of Protection: A Multi-Layered Defense
The selection of appropriate PPE is not a matter of preference but a scientifically informed decision based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound, with a detailed explanation of the rationale behind each choice in the subsequent sections.
| Body Part | Personal Protective Equipment (PPE) | Specification and Rationale |
| Hands | Double-gloving with nitrile or neoprene gloves | Provides enhanced protection against a halogenated organic compound. The outer glove can be removed if contaminated, preserving the integrity of the inner glove and minimizing skin contact. Nitrile and neoprene offer good chemical resistance.[2][3] |
| Eyes | Chemical safety goggles with side shields (or a face shield) | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[1] Standard safety glasses are insufficient as they do not provide a complete seal around the eyes. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation.[1][2][4] |
| Body | Chemical-resistant lab coat | Protects the skin and personal clothing from accidental spills and contamination. Should be regularly laundered or disposed of if significantly contaminated.[2] |
Operational Protocols: From Benchtop to Disposal
A seamless integration of safety practices into the experimental workflow is paramount. The following procedural guidance outlines the key steps for the safe handling and disposal of this compound.
Preparation and Handling:
-
Designated Work Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Pre-use Inspection of PPE: Before commencing any work, thoroughly inspect all PPE for signs of damage or degradation. Ensure gloves are free of pinholes and that safety goggles provide a clear, unobstructed field of vision.
-
Weighing and Aliquoting: When weighing the solid compound, use a draft shield or conduct the process in a fume hood to contain any airborne dust. Use disposable weighing papers to minimize contamination of balances and surrounding surfaces.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation during this process.
-
Post-handling Decontamination: After handling the compound, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1][5]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory safety officer.
-
Containment: For small spills, use an absorbent material, such as sand or a universal binding agent, to contain the material.[7] Avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to protect the environment and comply with regulations.[8]
-
Waste Segregation: All solid waste, including contaminated gloves, weighing papers, and disposable lab coats, must be placed in a designated, clearly labeled, and sealable hazardous waste container for halogenated organic solids.[8] This container should be made of a compatible material like high-density polyethylene (HDPE).[8]
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.
-
Labeling and Storage: All waste containers must be accurately labeled with the full chemical name and stored in a designated satellite accumulation area until collected by environmental health and safety personnel.
-
Consult Local Guidelines: Always consult your institution's specific hazardous waste disposal guidelines to ensure full compliance.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
